L-Triguluronic acid
描述
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属性
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10+,11+,12+,16+,17+,18+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHHZYHLXDRQG-KNQRCHRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Triguluronic Acid: A Technical Guide to its Core Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of L-Triguluronic acid, a linear polysaccharide copolymer composed of three α-L-guluronic acid residues linked by 1→4 glycosidic bonds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical characteristics, experimental protocols, and biological activities of this oligosaccharide.
Physicochemical Properties
This compound is a key component of alginates, which are naturally occurring anionic polysaccharides found in brown algae. Its properties are crucial for understanding the behavior of alginate-derived oligosaccharides in various applications, including as potential delivery vehicles for antifungal agents.[1][2][3] While specific experimental data for the trimer is limited, its properties can be inferred from its constituent monomer, L-guluronic acid, and related oligomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 66754-14-1 | [1][3] |
| Molecular Formula | C₁₈H₂₆O₁₉ | [3] |
| Molecular Weight | 546.39 g/mol | [3] |
| pKa (estimated) | ~3.65 | Based on the pKa of L-guluronic acid.[4] The pKa of uronic acids can be influenced by molecular size.[5][6] |
| Melting Point | Not available | Data for the specific trimer is not readily available in the literature. |
| Solubility | 250 mg/mL in H₂O (with ultrasonic assistance) | [2] |
| Storage | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture).[2] | Commercial supplier data.[2] |
Spectroscopic Data (Predicted)
Detailed spectroscopic data for this compound is not extensively published. However, based on the known spectra of L-guluronic acid and related polysaccharides such as polyguluronic acid and hyaluronic acid, the following characteristic signals can be predicted.[7][8][9][10]
Table 2: Predicted Spectroscopic Features of this compound
| Technique | Predicted Chemical Shifts / Absorption Bands | Functional Group Assignment |
| ¹H-NMR | 3.0 - 5.0 ppm | Protons on the sugar ring backbone. |
| ~2.0 ppm | Acetyl protons (if acetylated, though not typical for the basic structure). | |
| ¹³C-NMR | 60 - 110 ppm | Carbons of the pyranose rings. |
| 170 - 180 ppm | Carboxyl carbons. | |
| FT-IR | ~3400 cm⁻¹ (broad) | O-H stretching vibrations of hydroxyl and carboxyl groups. |
| ~2900 cm⁻¹ | C-H stretching vibrations. | |
| ~1735 cm⁻¹ | C=O stretching of the carboxylic acid. | |
| ~1600 cm⁻¹ | Asymmetric stretching of the carboxylate anion. | |
| ~1410 cm⁻¹ | Symmetric stretching of the carboxylate anion. | |
| 1000 - 1200 cm⁻¹ | C-O stretching of alcohols and ethers (glycosidic bonds). |
Experimental Protocols
Preparation of L-Guluronic Acid Oligosaccharides by Acid Hydrolysis
This protocol is adapted from general methods for the depolymerization of alginates.
Objective: To produce a mixture of L-guluronic acid oligosaccharides, including the trimer, from polyguluronic acid.
Materials:
-
Polyguluronic acid (or alginate rich in G-blocks)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
Ethanol (B145695) or Isopropanol (B130326) for precipitation
-
Deionized water
Procedure:
-
Dissolution: Dissolve polyguluronic acid in deionized water to a concentration of 1-5% (w/v).
-
Acidification: Adjust the pH of the solution to 1-3 with a suitable acid (e.g., 1 M H₂SO₄).
-
Hydrolysis: Heat the solution at a controlled temperature (e.g., 80-100°C) for a defined period (e.g., 1-4 hours). The duration and temperature will influence the degree of polymerization of the resulting oligosaccharides. Shorter times and lower temperatures will yield larger fragments.
-
Neutralization: Cool the reaction mixture and neutralize it to pH 7.0 with NaOH.
-
Precipitation: Add 2-4 volumes of cold ethanol or isopropanol to precipitate the oligosaccharides.
-
Collection and Drying: Centrifuge the mixture to collect the precipitate. Wash the pellet with 70-80% ethanol and then dry it under vacuum.
Purification of this compound by Ion-Exchange Chromatography
This protocol describes the separation of uronic acid oligomers based on their charge.
Objective: To isolate this compound from a mixture of oligosaccharides.
Materials:
-
Crude L-guluronic acid oligosaccharide mixture
-
Anion-exchange resin (e.g., DEAE-Sephadex or a similar weak anion exchanger)
-
Sodium chloride (NaCl) or ammonium (B1175870) bicarbonate for gradient elution
-
Deionized water
Procedure:
-
Column Preparation: Pack a chromatography column with the chosen anion-exchange resin and equilibrate it with deionized water or a low-concentration buffer.
-
Sample Loading: Dissolve the crude oligosaccharide mixture in the equilibration buffer and load it onto the column.
-
Elution: Elute the bound oligosaccharides with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Oligosaccharides will elute based on their size and charge, with smaller and less charged molecules eluting first.
-
Fraction Collection: Collect fractions and analyze them for the presence of the desired trimer using techniques such as thin-layer chromatography (TLC) or mass spectrometry.
-
Desalting and Lyophilization: Pool the fractions containing this compound, desalt them (e.g., by size-exclusion chromatography or dialysis), and lyophilize to obtain the purified product.
Biological Activity and Signaling Pathways
Guluronate oligosaccharides (GOS), including this compound, have been shown to possess immunomodulatory activities, particularly on macrophages.
Macrophage Activation via Toll-Like Receptor 4 (TLR4)
GOS can activate macrophages through the TLR4 signaling pathway. This activation leads to the production of various inflammatory mediators.
Workflow for Investigating GOS-Induced Macrophage Activation
The following workflow outlines the experimental steps to study the signaling pathways activated by this compound in macrophages.
References
- 1. This compound|CAS 66754-14-1|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis of L-Guluronic Acid for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Guluronic acid, a C-5 epimer of D-mannuronic acid, is a hexuronic acid of significant interest in various fields of research and development. It is a key component of alginate, a naturally occurring anionic polysaccharide found in the cell walls of brown algae. The arrangement and proportion of L-guluronic acid and D-mannuronic acid residues in the alginate polymer chain dictate its physicochemical properties, such as gelling, viscosity, and biocompatibility.[1][2][3] This technical guide provides an in-depth overview of the chemical and enzymatic synthesis of L-Guluronic acid and its derivatives for research applications, including detailed experimental protocols, quantitative data, and workflow visualizations.
While the term "L-Triguluronic acid" was specified, the scientific literature predominantly refers to L-Guluronic acid and its oligomers. This guide will focus on the synthesis of the monomer and its incorporation into oligosaccharides, which may be analogous to the requested "triguluronic acid."
Chemical Synthesis of L-Guluronic Acid Derivatives
The chemical synthesis of L-Guluronic acid is a challenging task due to the presence of multiple stereocenters and functional groups. However, several strategies have been developed to access this important molecule and its derivatives.
Fluorine-Directed C-5 Epimerization of D-Mannose
A prominent and efficient method for the synthesis of L-Guluronic acid derivatives involves a key C-5 epimerization step from a readily available D-mannose precursor. This approach utilizes a fluorine-directing effect to control the stereochemistry at the C-5 position.[4][5]
A general workflow for this synthesis is outlined below:
Caption: Chemical synthesis workflow of L-Guluronic acid via fluorine-directed C-5 epimerization.
Experimental Protocol: Fluorine-Directed C-5 Epimerization (Generalized)
This protocol is a generalized representation based on published literature and should be adapted and optimized for specific laboratory conditions.[4][6]
-
Protection of D-Mannose Derivative: Start with a suitable D-mannose thioglycoside. Protect the hydroxyl groups, for example, by acetylation using acetic anhydride (B1165640) and pyridine.
-
Anomeric Fluorination: Convert the thioglycoside to a glycosyl fluoride (B91410). This can be achieved using reagents like N-bromosuccinimide (NBS) and a fluoride source.
-
C-5 Photobromination: Introduce a bromine atom at the C-5 position. This is typically done via a radical reaction initiated by light in the presence of a brominating agent like NBS.
-
Radical Reduction and C-5 Epimerization: The key epimerization step is a radical reduction of the C-5 bromide. Treatment with a radical initiator (e.g., triethylborane) and a hydrogen donor (e.g., tributyltin hydride) leads to the formation of the L-gulo configuration as the major product. The stereoselectivity is directed by the anomeric fluorine.
-
Deprotection: Remove the protecting groups (e.g., acetates) under appropriate conditions (e.g., using sodium methoxide (B1231860) in methanol).
-
Oxidation to Uronic Acid: Oxidize the primary alcohol at C-6 to a carboxylic acid to yield the L-Guluronic acid derivative.
Quantitative Data
| Step | Product | Yield | Purity/Ratio | Reference |
| Photobromination | 5-C-bromo derivative | 91% | - | [4] |
| Radical Reduction | L-GulA derivative | 93% | 82:18 (L-GulA:D-ManA) | [4] |
Synthesis from L-Ascorbic Acid
L-Ascorbic acid (Vitamin C) can also serve as a chiral pool starting material for the synthesis of L-Guluronic acid-containing oligosaccharides.[7] This approach leverages the inherent stereochemistry of L-ascorbic acid to construct the L-gulose scaffold.
Experimental Protocol: Synthesis from L-Ascorbic Acid (Conceptual)
-
Derivatization of L-Ascorbic Acid: Conversion of L-ascorbic acid to a suitable protected L-gulose derivative, such as 1,6-anhydro-2,3-di-O-benzyl-beta-L-gulopyranose.[7]
-
Glycosylation: Using this L-gulose synthon as a glycosyl donor or acceptor in glycosylation reactions to build oligosaccharides.
-
Oxidation: Post-glycosylation oxidation of the C-6 hydroxyl group to a carboxylic acid to introduce the uronic acid functionality.
Enzymatic Synthesis of L-Guluronic Acid
The enzymatic synthesis of L-Guluronic acid is primarily achieved through the action of mannuronan C-5-epimerases. These enzymes are naturally involved in the biosynthesis of alginate in brown algae and some bacteria.[3] They catalyze the epimerization of D-mannuronic acid residues to L-guluronic acid residues at the polymer level.[3]
Caption: Enzymatic synthesis of L-Guluronic acid residues and their subsequent isolation.
Experimental Protocol: Enzymatic Epimerization (Generalized)
-
Enzyme Source: Mannuronan C-5-epimerases can be obtained from natural sources like Azotobacter vinelandii or produced recombinantly.[5]
-
Substrate: The substrate is typically polymannuronic acid (poly-M), which can be isolated from certain bacterial strains.
-
Reaction Conditions: The epimerization reaction is carried out in a suitable buffer (e.g., MOPS buffer) containing necessary cofactors, such as Ca²⁺ ions.[8] The pH and temperature are optimized for the specific enzyme used.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the incorporation of tritium (B154650) from ³H₂O into the polymer or by ¹H NMR spectroscopy to determine the ratio of D-mannuronic acid to L-guluronic acid.
-
Product Isolation: The resulting alginate with an increased L-guluronic acid content can be purified.
-
Depolymerization: To obtain L-guluronic acid monomers or oligomers, the modified alginate can be subjected to acid hydrolysis or enzymatic degradation using specific alginate lyases.
Quantitative Data
| Enzyme | Substrate | % G-content increase | Reference |
| AlgE from A. vinelandii | Alginate | Varies depending on enzyme and substrate | [5] |
Research Applications of L-Guluronic Acid
L-Guluronic acid and alginates rich in this monomer have a wide range of applications in research and drug development.
Drug Delivery and Tissue Engineering
The ability of L-guluronic acid-rich alginates to form stable gels in the presence of divalent cations like Ca²⁺ makes them excellent materials for:
-
Drug encapsulation and controlled release: The gel matrix can entrap drug molecules and release them slowly over time.[2][9]
-
Cell encapsulation and tissue engineering: The biocompatible hydrogels provide a scaffold for cell growth and tissue regeneration.[9]
As a Novel Therapeutic Agent
A patented derivative of L-guluronic acid, designated G2013, has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID) with immunomodulatory properties.[6]
-
Mechanism of Action: G2013 has been shown to reduce the gene expression and activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets for NSAIDs.[6]
-
Therapeutic Potential: It has shown positive effects in experimental models of multiple sclerosis.[6][10]
Caption: Proposed anti-inflammatory mechanism of action for the L-Guluronic acid derivative G2013.
Conclusion
The synthesis of L-Guluronic acid and its derivatives is crucial for advancing research in glycobiology, drug delivery, and therapeutics. While chemical synthesis offers access to precisely defined structures, enzymatic methods provide a means to modify natural polymers to enrich their L-guluronic acid content. The unique properties of this sugar acid, particularly its role in forming stable hydrogels and its potential as a bioactive molecule, underscore its importance for researchers, scientists, and drug development professionals. Further research into more efficient and scalable synthesis routes will undoubtedly expand its applications in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannuronan C-5 Epimerases: Review of Activity Assays, Enzyme Characteristics, Structure, and Mechanism [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Access to l-Guluronic Acid via Fluorine-Directed C-5 Epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nva.sikt.no [nva.sikt.no]
- 6. chemrxiv.org [chemrxiv.org]
- 7. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain Construction and Process Development for Efficient Recombinant Production of Mannuronan C-5 Epimerases in Hansenula polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Discovery and Origin of L-Triguluronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Triguluronic acid, a trimer of α-L-guluronic acid, is a bioactive oligosaccharide derived from alginate, a major polysaccharide in brown algae. This technical guide provides an in-depth exploration of the discovery, origin, and characterization of this compound. It details the historical context of its discovery through the structural elucidation of alginate, its natural origin in marine brown algae, and modern production methods, primarily enzymatic hydrolysis. This guide includes detailed experimental protocols for its production, purification, and characterization, alongside quantitative data and a comprehensive overview of its interaction with cellular signaling pathways, particularly the Toll-like receptor 4 (TLR4) pathway in macrophages.
Discovery and Origin
The discovery of this compound is intrinsically linked to the pioneering research on the structure of alginate, a linear anionic polysaccharide found in the cell walls of brown seaweeds. While a specific date for the "discovery" of the isolated trimer is not well-documented, the foundational work was laid in the 1960s by Haug and Larsen. Through partial acid hydrolysis of alginate, they demonstrated that it is a block copolymer composed of segments of β-D-mannuronic acid (M-blocks), α-L-guluronic acid (G-blocks), and alternating M and G units.[1][2] This fundamental understanding of alginate's structure revealed the existence of polyguluronic acid stretches, the parent polymer from which this compound is derived.
Natural Origin: this compound does not exist as an independent entity in nature but rather as a structural component of alginate. Alginate is a major structural component of brown algae (Phaeophyceae), contributing to the flexibility and mechanical strength of the seaweed.[3] The ratio and distribution of mannuronic and guluronic acid blocks in alginate vary depending on the species of brown algae, the season of harvest, and the part of the plant.
Production of this compound
The primary method for producing this compound and other guluronic acid oligosaccharides is through the controlled depolymerization of alginate. Enzymatic hydrolysis is the preferred method due to its specificity and ability to yield well-defined oligosaccharides.
Enzymatic Hydrolysis of Alginate
Alginate lyases are enzymes that cleave the glycosidic bonds of alginate via a β-elimination reaction. Specifically, polyG-specific alginate lyases are employed to target the G-blocks within the alginate chain, leading to the production of oligoguluronates of varying lengths, including the trimer, this compound.
Table 1: Alginate Lyase Characteristics for Oligoguluronate Production
| Enzyme Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Key Findings |
| Cellulophaga sp. NJ-1 | Endo-type Alginate Lyase | 8.0 | 50 | High activity and broad substrate specificity, hydrolyzing alginate into low molecular weight oligosaccharides.[4] |
Experimental Protocol: Enzymatic Production of this compound
This protocol outlines a general procedure for the enzymatic hydrolysis of polyguluronic acid to produce this compound.
Materials:
-
Polyguluronic acid (or high G-content alginate)
-
PolyG-specific alginate lyase
-
Tris-HCl buffer (e.g., 20 mM, pH 8.0)
-
Reaction vessel
-
Water bath or incubator
-
Enzyme inactivation method (e.g., heating block)
Procedure:
-
Prepare a solution of polyguluronic acid (e.g., 1% w/v) in Tris-HCl buffer.
-
Pre-incubate the substrate solution at the optimal temperature for the chosen alginate lyase (e.g., 50°C).
-
Add the polyG-specific alginate lyase to the substrate solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized for the desired product distribution.
-
Incubate the reaction mixture for a predetermined time to achieve the desired degree of polymerization. The reaction can be monitored by measuring the increase in absorbance at 235 nm, which is characteristic of the unsaturated bond formed at the non-reducing end of the oligosaccharide products.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
The resulting hydrolysate will contain a mixture of oligoguluronates, including this compound.
Purification and Characterization
Purification by Anion-Exchange Chromatography
Anion-exchange chromatography is a powerful technique for separating negatively charged oligosaccharides like this compound based on their charge.
Experimental Protocol: Anion-Exchange Chromatography Purification
Materials:
-
Enzymatic hydrolysate containing this compound
-
Anion-exchange column (e.g., QAE-Sephadex or other quaternary ammonium-based resin)
-
Binding buffer (e.g., 2 mM Tris base)
-
Elution buffer (e.g., a linear gradient of NaCl, from 0 to 1 M, in 2 mM Tris base)
-
Fraction collector
-
Conductivity meter
Procedure:
-
Equilibrate the anion-exchange column with the binding buffer until the pH and conductivity are stable.
-
Adjust the pH and dilute the enzymatic hydrolysate with the binding buffer to reduce the salt concentration.
-
Load the sample onto the column.
-
Wash the column with the binding buffer to remove any unbound or weakly bound molecules.
-
Elute the bound oligosaccharides using a linear gradient of NaCl in the elution buffer. The negatively charged oligosaccharides will elute at different salt concentrations based on their charge, with more highly charged molecules eluting at higher salt concentrations.
-
Collect fractions and monitor the elution profile by measuring the absorbance at 235 nm and the conductivity.
-
Pool the fractions corresponding to the this compound peak for further analysis.
Characterization Techniques
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the purified oligosaccharides. The molecular mass of the unsaturated trimer of guluronic acid has been determined to be 594 Da.[5] Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns for structural elucidation.
Table 2: Mass Spectrometry Data for Oligoguluronates
| Oligosaccharide | Molecular Mass (Da) | Method | Reference |
| Unsaturated Dimer | 396 | ESI-MS | [5] |
| Unsaturated Trimer | 594 | ESI-MS | [5] |
¹H and ¹³C NMR spectroscopy are essential for the detailed structural characterization of this compound, confirming the α-L-guluronic acid composition and the glycosidic linkages.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Guluronic Acid Oligomers
| Nucleus | Chemical Shift (ppm) - Dimer | Chemical Shift (ppm) - Trimer |
| ¹H | Varies (complex spectrum) | Varies (complex spectrum) |
| ¹³C | Varies (complex spectrum) | Varies (complex spectrum) |
Note: Detailed chemical shift assignments for specific oligoguluronates can be found in specialized literature and are highly dependent on experimental conditions.[6]
Biological Activity and Signaling Pathways
Guluronate oligosaccharides, including this compound, have been shown to possess immunomodulatory activities, particularly in activating macrophages.
Activation of Macrophages via TLR4
Research has demonstrated that guluronate oligosaccharides can activate macrophages through the Toll-like receptor 4 (TLR4) signaling pathway.[3] This activation leads to the production of various inflammatory mediators.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway initiated by this compound (referred to as GOS - Guluronate Oligosaccharide) in macrophages.
Conclusion
This compound, an oligosaccharide derived from the abundant marine polysaccharide alginate, represents a molecule of significant interest for researchers and drug development professionals. Its discovery is rooted in the fundamental structural studies of alginate. Modern enzymatic methods allow for its specific production, and advanced analytical techniques enable its detailed characterization. The demonstrated ability of this compound to modulate immune responses through well-defined signaling pathways highlights its potential for further investigation as a therapeutic agent. This guide provides a comprehensive technical overview to support and facilitate future research and development in this promising area.
References
- 1. A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of L-Guluronic Acid Oligomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-guluronic acid, a C5 epimer of D-mannuronic acid, is a key component of alginate, a polysaccharide derived from brown algae. While extensive research has elucidated the significant anti-inflammatory, immunomodulatory, and anti-cancer properties of L-guluronic acid monomers, specific data on the biological activities of L-guluronic acid trimers remain limited in publicly available scientific literature. This technical guide synthesizes the current understanding of the biological effects of L-guluronic acid, drawing primarily from studies on its monomeric form and undefined guluronate oligosaccharides (GOS). It aims to provide a comprehensive overview for researchers and professionals in drug development by presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved. The conspicuous absence of specific data on L-guluronic acid trimers represents a notable knowledge gap and a potential avenue for future research.
Introduction
Alginate-derived oligosaccharides have garnered increasing attention for their diverse biological activities and therapeutic potential.[1] L-guluronic acid, in its monomeric and oligomeric forms, has been a particular focus of these investigations. The monomer, in some contexts referred to as G2013, has been patented and investigated as a novel non-steroidal anti-inflammatory drug (NSAID) with immunomodulatory properties.[2] This guide focuses on the known biological activities of L-guluronic acid, with an emphasis on summarizing the quantitative data available for its monomeric form and for guluronate oligosaccharides of undefined length.
Anti-inflammatory and Immunomodulatory Activities
L-guluronic acid and its oligosaccharides have demonstrated significant anti-inflammatory and immunomodulatory effects. These activities are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Modulation of Toll-Like Receptor (TLR) Signaling
Studies on guluronate oligosaccharides (GOS) have shown that they can activate macrophages through Toll-like receptor 4 (TLR4).[3][4] This interaction initiates downstream signaling cascades, including the Akt/NF-κB and MAPK pathways, leading to the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[3][4] In contrast, the L-guluronic acid monomer has been shown to downregulate the expression of TLR2 and TLR4 in peripheral blood mononuclear cells (PBMCs).[1] It also dose-dependently downregulates the expression of downstream signaling molecules such as MyD88, I-κB, and NF-κB, and suppresses the secretion of IL-1β.[1]
Table 1: Quantitative Data on the Anti-inflammatory and Immunomodulatory Effects of L-Guluronic Acid Monomers and Oligosaccharides
| Compound | Biological Effect | Model System | Concentration | Result | Reference |
| L-guluronic acid (monomer) | Downregulation of TLR2 and NF-κB gene expression | PBMCs from CVID patients | 5 µg/mL | Significant reduction | [1] |
| L-guluronic acid (monomer) | Downregulation of NF-κB, I-κB, and MyD88 gene expression; suppression of IL-1β synthesis | Human PBMCs | 25 µg/mL | Significant downregulation and suppression | [1] |
| Guluronate Oligosaccharide (GOS) | Induction of NO and TNF-α production | RAW264.7 macrophages | Not specified | Activation of TLR4-related pathways | [3][4] |
| L-guluronic acid (monomer) | Inhibition of COX-2, MMP2, MMP9, and VEGF | Murine breast cancer model | Not specified | Effective inhibition | [5] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for guluronate oligosaccharide (GOS) activation of macrophages via TLR4.
Figure 1: GOS-mediated activation of macrophages via the TLR4 signaling pathway.
Anti-Cancer Activity
L-guluronic acid has demonstrated promising anti-tumor effects, primarily through its anti-inflammatory and immunomodulatory properties rather than direct cytotoxicity.
Inhibition of Cancer-Related Inflammation
In a murine breast cancer model, L-guluronic acid effectively inhibited cancer-related inflammation and tumor-promoting mediators such as COX-2, MMP2, MMP9, and VEGF.[5] It was also found to inhibit tumor cell adhesion to the extracellular matrix and reduce the accumulation of immunosuppressive cells in tumor-bearing mice.[5] These effects were associated with decreased tumor growth, metastasis, and angiogenesis, leading to prolonged survival.[5]
Effects on Leukemia Cells
Enzymatically depolymerized guluronate and mannuronate oligomers (degree of polymerization: 20–24) have been shown to enhance defense mechanisms against human leukemia cells (U937) by upregulating the synthesis of cytotoxic cytokines in human mononuclear cells.[1]
Table 2: Quantitative Data on the Anti-Cancer Effects of L-Guluronic Acid Monomers and Oligosaccharides
| Compound | Biological Effect | Model System | Concentration | Result | Reference |
| L-guluronic acid (monomer) | Inhibition of tumor growth, metastasis, and angiogenesis | Murine breast cancer model | Not specified | Significant inhibition | [5] |
| Guluronate and Mannuronate Oligomers (DP 20-24) | Upregulation of cytotoxic cytokine synthesis | Human mononuclear cells co-cultured with U937 leukemia cells | 500 µg/mL | Enhanced defense mechanisms | [1] |
| L-guluronic acid (monomer) | Inhibition of PC-3 cell proliferation and reduction of COX-2, MMP-2, NF-κB, and IL-8 expression | PC-3 prostate cancer cells | 10–500 µg/ml | Significant inhibition and reduction | [6] |
Experimental Protocols
Detailed experimental protocols specifically for L-guluronic acid trimers are not available in the reviewed literature. However, the following are generalized methodologies based on studies of L-guluronic acid monomers and guluronate oligosaccharides.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., RAW264.7 macrophages, PC-3 cancer cells) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the L-guluronic acid compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Cytokine Measurement (ELISA)
-
Sample Collection: Collect cell culture supernatants after treatment with the L-guluronic acid compound.
-
ELISA Procedure: Perform ELISA for specific cytokines (e.g., TNF-α, IL-1β) according to the manufacturer's instructions for the respective ELISA kits.
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.
Gene Expression Analysis (Real-Time PCR)
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using specific primers for the target genes (e.g., TLR4, NF-κB, COX-2) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Experimental Workflow Diagram
Figure 2: General experimental workflow for assessing the biological activity of L-guluronic acid compounds.
Conclusion and Future Directions
The available evidence strongly supports the potent anti-inflammatory, immunomodulatory, and anti-cancer activities of L-guluronic acid, particularly in its monomeric form. These effects are mediated through the modulation of key inflammatory signaling pathways, including the TLR4/NF-κB axis. However, a significant and critical gap exists in the scientific literature regarding the specific biological activities of L-guluronic acid trimers. The synthesis of a guluronic acid trisaccharide has been reported, but its biological effects remain uncharacterized.[7]
Future research should focus on:
-
The synthesis and purification of well-defined L-guluronic acid trimers.
-
Systematic evaluation of the biological activities of these trimers in comparison to monomers and longer-chain oligosaccharides to establish a clear structure-activity relationship.
-
Investigation into the specific molecular targets and signaling pathways modulated by L-guluronic acid trimers.
Addressing this knowledge gap will be crucial for a comprehensive understanding of the therapeutic potential of L-guluronic acid-based compounds and for the rational design of novel drugs for inflammatory diseases and cancer.
References
- 1. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and anti-tumor effects of α-l-guluronic acid (G2013) on cancer-related inflammation in a murine breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Natural Undaria pinnatifida into Unsaturated Guluronic Acid Oligosaccharides by a Single Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of L-Guluronic Acid: A Technical Guide
Note on Nomenclature: The compound "L-Triguluronic acid" is not a standard chemical term found in the scientific literature. This guide pertains to L-Guluronic acid , a monosaccharide and a key component of alginate, assuming a typographical error in the user's request. L-Guluronic acid is a C-5 epimer of D-mannuronic acid.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of L-Guluronic acid, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental methodologies for their determination, and visualizes relevant biological pathways.
Core Physicochemical Data
The fundamental physicochemical properties of L-Guluronic acid are summarized in the tables below. It is important to note that some properties, such as pKa and spectroscopic data, are often reported in the context of alginate, the polymer in which L-Guluronic acid is a primary constituent.
Table 1: General and Physical Properties of L-Guluronic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₇ | [1][2][3] |
| Molecular Weight | 194.14 g/mol | [1][2][3] |
| CAS Number | 1986-15-8 | [1][2] |
| Appearance | Solid (details not specified) | [4] |
| Melting Point | Decomposes before melting | Vendor Data |
| pKa | 3.65 (in alginate) | [5] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Water | Soluble | [6] |
| Organic Solvents | Insoluble | [6] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble with counterions (e.g., TBA) and promoters (e.g., TBAF) | [6] |
Note: The solubility of uronic acids can be influenced by pH.
Table 3: Spectroscopic Data (within Alginate polymer)
| Spectroscopic Method | Key Peaks/Signals (in alginate) | Source |
| FTIR (cm⁻¹) | ~961 (characteristic peak), ~903 (anomeric C-H), ~812, ~781 | [7][8] |
| ¹³C-NMR (ppm) | C-1: ~102.6, Carboxyl C: 172-180 | [9] |
| ¹H-NMR (ppm) | H-1: ~5.473, H-2: ~4.318, H-3: ~4.446, H-4: ~4.571, H-5: ~4.883 |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of L-Guluronic acid. These are generalized protocols adapted for uronic acids.
Determination of Melting Point
Principle: The melting point of a crystalline solid is a measure of its purity. For compounds that decompose, the decomposition temperature range is noted.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of dry, powdered L-Guluronic acid is packed into a capillary tube to a height of 2-3 mm.[10] The tube is tapped gently to ensure tight packing.[10]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting or decomposition point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[11]
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For L-Guluronic acid, the temperature range over which decomposition (e.g., charring, gas evolution) occurs is recorded.
Determination of Solubility
Principle: Solubility is determined by adding a solute to a solvent until a saturated solution is formed.
Apparatus:
-
Analytical balance
-
Vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
Procedure:
-
Preparation: A known volume of the desired solvent (e.g., water, ethanol) is placed in a vial at a controlled temperature.
-
Addition of Solute: Small, pre-weighed increments of L-Guluronic acid are added to the solvent.
-
Equilibration: After each addition, the mixture is vigorously agitated (vortexed or stirred) until the solid is fully dissolved. The solution is allowed to equilibrate.
-
Saturation Point: The addition of solute continues until a small amount of undissolved solid remains after prolonged agitation.
-
Quantification: The total mass of dissolved L-Guluronic acid is used to calculate the solubility in g/L or mol/L.
Determination of Optical Rotation
Principle: Chiral molecules, like L-Guluronic acid, rotate the plane of polarized light. The specific rotation is a characteristic property.
Apparatus:
-
Polarimeter
-
Polarimeter cell (1 dm path length)
-
Sodium lamp (D-line, 589 nm)
-
Analytical balance
-
Volumetric flask
Procedure:
-
Solution Preparation: A solution of L-Guluronic acid of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).
-
Blank Measurement: The polarimeter cell is filled with the pure solvent, and the optical rotation is measured to obtain a blank reading.
-
Sample Measurement: The cell is rinsed and filled with the L-Guluronic acid solution. The observed optical rotation (α) is measured.[12]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's Law:[12] [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Signaling Pathways and Workflows
L-Guluronic acid is a key component of alginate, a polysaccharide produced by brown algae and some bacteria.[1] Its biological relevance is primarily understood through the biosynthesis and degradation of alginate.
Alginate Biosynthesis
In bacteria such as Azotobacter vinelandii and Pseudomonas aeruginosa, alginate is synthesized as a polymer of D-mannuronic acid, which is then partially epimerized to L-Guluronic acid in the periplasm by the enzyme AlgG.[13] This epimerization is crucial for determining the physical properties of the resulting alginate.
Caption: Bacterial alginate biosynthesis workflow.
Enzymatic Degradation of Alginate
Alginate can be degraded by enzymes called alginate lyases. These enzymes cleave the glycosidic bonds in the alginate polymer, producing smaller oligosaccharides and ultimately monosaccharides. This process is significant in marine carbon cycling and has biotechnological applications.[14]
Caption: Enzymatic degradation of alginate.
References
- 1. Guluronic acid - Wikipedia [en.wikipedia.org]
- 2. L-Guluronic acid | C6H10O7 | CID 6857369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. guluronic acid | 15769-56-9 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Review on Hydrophobically Associated Alginates: Approaches and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 13. cdn.pasco.com [cdn.pasco.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Structure and Conformation of L-Guluronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-guluronic acid, a C5 epimer of D-mannuronic acid, is a monosaccharide of significant interest in the fields of biochemistry, materials science, and pharmacology.[1][2] It is a primary constituent of alginate, a naturally occurring anionic polysaccharide found in the cell walls of brown algae.[1][2] The unique structural and conformational properties of L-guluronic acid residues within the alginate polymer are pivotal to its gelling capabilities, particularly in the presence of divalent cations like calcium. This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of L-guluronic acid, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Molecular Structure of L-Guluronic Acid
L-guluronic acid is a hexuronic acid with the chemical formula C₆H₁₀O₇.[2] In its cyclic form, it exists as an α-L-gulopyranuronic acid, a six-membered ring containing five carbon atoms and one oxygen atom.[3] The IUPAC name for the open-chain form is (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid.[2]
Key Structural Features
The pyranose ring of α-L-guluronic acid is characterized by a specific stereochemistry that dictates its conformational preferences and biological activity. The hydroxyl groups and the carboxylic acid group are oriented in a distinct manner that influences its interactions with other molecules and ions.
Below is a table summarizing the computed atomic properties of α-L-gulopyranuronic acid.
| Property | Value | Reference |
| Molecular Weight | 194.14 g/mol | [3] |
| Exact Mass | 194.04265265 Da | [3] |
| Hydrogen Bond Donor Count | 5 | [3] |
| Hydrogen Bond Acceptor Count | 7 | [3] |
| Topological Polar Surface Area | 127 Ų | [3] |
Table 1: Computed molecular properties of α-L-gulopyranuronic acid.
Conformational Analysis of L-Guluronic Acid
The biological function of L-guluronic acid, particularly its role in the gelling of alginates, is intrinsically linked to the conformation of its pyranose ring. The ring is not planar but exists in various puckered conformations, with the chair conformations being the most stable.
Chair Conformations and Ring Puckering
The pyranose ring of L-guluronic acid predominantly adopts a ¹C₄ chair conformation . This conformation is characterized by the C1 atom being above and the C4 atom being below the mean plane of the ring. This arrangement is crucial for the diaxial linkage of L-guluronic acid residues in the G-blocks of alginate, which facilitates the "egg-box" model of gelation with divalent cations.
The puckering of the pyranose ring can be quantitatively described by the Cremer-Pople parameters (Q, θ, and φ). For an ideal ¹C₄ chair conformation, the theoretical values are θ = 180° and Q represents the total puckering amplitude. While specific experimentally derived Cremer-Pople parameters for monomeric L-guluronic acid are scarce, computational studies and NMR data from alginates confirm the dominance of the ¹C₄ conformation.
Conformational Energy Landscape
The ¹C₄ chair is the global minimum energy conformation for L-guluronic acid. Other conformations, such as the inverted chair (⁴C₁) and various boat and skew-boat forms, are energetically less favorable. The energy barrier for the transition between the ¹C₄ and ⁴C₁ conformations is significant, ensuring the stability of the ¹C₄ form under physiological conditions. The conformational flexibility of the L-guluronic acid residue is a key factor in the overall flexibility and functionality of the alginate polymer.
Experimental Determination of Structure and Conformation
The structural and conformational features of L-guluronic acid are primarily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction studies, often performed on alginate polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the composition and conformation of L-guluronic acid within alginates. Both ¹H and ¹³C NMR are employed to analyze the structure.
Detailed Protocol for ¹H and ¹³C NMR Analysis of Alginate:
-
Sample Preparation:
-
To reduce the viscosity of the alginate solution, which can broaden NMR signals, a partial acid hydrolysis is often performed.
-
Dissolve 20 mg of sodium alginate in 1 ml of D₂O.[4]
-
For non-hydrolyzed samples, analysis can be conducted directly on the dissolved sample, with spectra recorded at elevated temperatures (e.g., 65°C) to decrease viscosity.[5]
-
A chelating agent like TTHA (triethylenetetraminehexaacetic acid) can be added to bind any residual divalent cations that might interfere with the measurement.
-
-
¹H NMR Spectroscopy:
-
Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
The anomeric proton (H1) of L-guluronic acid residues gives a characteristic signal, which is distinct from that of D-mannuronic acid residues.
-
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign all proton resonances within the guluronic acid spin system.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about through-space proximities of protons, which helps in determining the three-dimensional conformation, such as the ribbon-like structure of polyguluronate chains.[4]
Proton Chemical Shift (ppm) H1 ~4.98 H2 ~3.80 H3 ~3.95 H4 ~4.05 H5 ~3.40 Table 2: Approximate ¹H NMR chemical shifts for protons in a polyguluronic acid segment.[4] Note: Chemical shifts can vary depending on the specific sequence and experimental conditions.
-
-
¹³C NMR Spectroscopy:
-
¹³C NMR provides information on the carbon skeleton.
-
Solid-state NMR (CP/MAS) can be used to analyze intact alginate samples without the need for hydrolysis.[6]
-
Logical Workflow for NMR-based Structural Elucidation:
X-ray Diffraction
X-ray fiber diffraction is used to determine the solid-state structure of alginate polymers, providing valuable information about the conformation and packing of L-guluronic acid residues.
Detailed Protocol for X-ray Fiber Diffraction of Alginate:
-
Fiber Preparation:
-
Homogeneous alginate solutions are extruded through a spinneret into a coagulation bath containing a salt solution (e.g., calcium chloride) to form fibers.[7]
-
The resulting fibers are then stretched to align the polymer chains.
-
-
Data Acquisition:
-
The oriented fibers are mounted in an X-ray beam.
-
The diffraction pattern is recorded on a detector. The X-ray beam is typically set with a 2θ angle range of 10-90° and scanned at a rate of 1.2° per minute.[8]
-
-
Data Analysis:
-
The positions and intensities of the diffraction spots are analyzed to determine the unit cell parameters and the helical symmetry of the polymer.
-
For polyguluronic acid, a 2-fold helical symmetry is observed, consistent with the ¹C₄ chair conformation of the monomer units.[9]
-
Signaling Pathway of Structural Determination:
Conclusion
The distinct structure and the stable ¹C₄ chair conformation of L-guluronic acid are fundamental to the physicochemical properties of alginates, particularly their ability to form hydrogels. This in-depth guide has provided a detailed overview of its molecular architecture, conformational preferences, and the experimental methodologies employed for its characterization. A thorough understanding of these aspects is crucial for the rational design of alginate-based biomaterials and for the development of novel therapeutic agents that target carbohydrate-mediated biological processes. The continued application of advanced analytical and computational techniques will further illuminate the intricate relationship between the structure of L-guluronic acid and its diverse functional roles.
References
- 1. Guluronic acid - Wikipedia [en.wikipedia.org]
- 2. L-Guluronic acid | C6H10O7 | CID 6857369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-L-Gulopyranuronic acid | C6H10O7 | CID 446401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Fabrication, Property and Application of Calcium Alginate Fiber: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]
- 9. "X-ray fiber diffraction study on industrially important polysaccharide" by Wen Bian [docs.lib.purdue.edu]
Preliminary Studies on L-Triguluronic Acid Bioactivity: A Technical Guide
Disclaimer: Direct experimental data on the bioactivity of L-Triguluronic acid, a trimer of L-guluronic acid, is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the bioactivity of its constituent monomer, α-L-guluronic acid (also referred to as G2013), as a scientifically-grounded proxy. The information detailed herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic activities of guluronic acid-based compounds. The extrapolation of these findings to this compound warrants direct experimental validation.
Overview of α-L-Guluronic Acid Bioactivity
α-L-guluronic acid, a monosaccharide component of alginate, has demonstrated notable anti-inflammatory and immunomodulatory properties in both preclinical and clinical studies.[1][2] Its therapeutic potential is primarily attributed to its ability to modulate key signaling pathways involved in inflammation. Research has highlighted its efficacy in the context of autoimmune diseases such as rheumatoid arthritis and in managing inflammatory conditions like nonalcoholic steatohepatitis.[1][3]
Quantitative Data on Bioactivity
The following tables summarize the key quantitative findings from studies on α-L-guluronic acid (G2013).
Table 1: Effects of α-L-Guluronic Acid (G2013) on Gene Expression in Rheumatoid Arthritis Patients [1][2][4]
| Gene | Target Molecule | Treatment | Dosage | Duration | Outcome | Statistical Significance |
| IFNγ | Pro-inflammatory Cytokine | Oral G2013 | 500 mg twice daily | 12 weeks | Significant Reduction | p < 0.05 |
| AHR | Transcription Factor | Oral G2013 | 500 mg twice daily | 12 weeks | Significant Reduction | p < 0.05 |
| IL-10 | Anti-inflammatory Cytokine | Oral G2013 | 500 mg twice daily | 12 weeks | Significant Induction | p < 0.05 |
| Fox-P3 | Transcription Factor | Oral G2013 | 500 mg twice daily | 12 weeks | Significant Induction | p < 0.05 |
| IL-17 | Pro-inflammatory Cytokine | Oral G2013 | 500 mg twice daily | 12 weeks | Reduction | Not Statistically Significant |
| RORγt | Transcription Factor | Oral G2013 | 500 mg twice daily | 12 weeks | Significant Reduction | p < 0.05 |
| IL-4 | Anti-inflammatory Cytokine | Oral G2013 | 500 mg twice daily | 12 weeks | Significant Increase | p < 0.05 |
| GATA-3 | Transcription Factor | Oral G2013 | 500 mg twice daily | 12 weeks | Significant Increase | p < 0.05 |
Table 2: Effects of α-L-Guluronic Acid (G2013) on Inflammatory Factors in Nonalcoholic Steatohepatitis (NASH) Patients (In Vitro) [3]
| Factor | Type | Treatment | Concentration | Outcome |
| TLR4 | Gene Expression | G2013 | 5 µg/mL (low dose) | Strikingly Downregulated |
| NF-κB | Gene Expression | G2013 | 5 µg/mL (low dose) | Strikingly Downregulated |
| TLR4 | Gene Expression | G2013 | 25 µg/mL (moderate dose) | Strikingly Downregulated |
| NF-κB | Gene Expression | G2013 | 25 µg/mL (moderate dose) | Strikingly Downregulated |
| TNF-α | Cytokine Secretion | G2013 | 25 µg/mL (moderate dose) | Considerable Reduction |
| IL-6 | Cytokine Secretion | G2013 | 5 µg/mL (low dose) | Considerable Reduction |
| IL-6 | Cytokine Secretion | G2013 | 25 µg/mL (moderate dose) | Considerable Reduction |
Experimental Protocols
Gene Expression Analysis in Rheumatoid Arthritis Patients
Objective: To evaluate the effect of G2013 on the gene expression of pro- and anti-inflammatory cytokines and their transcription factors in RA patients.[1][2]
Methodology:
-
Patient Cohort: 12-14 patients with rheumatoid arthritis who had an inadequate response to conventional treatments.[1][2]
-
Treatment Regimen: Oral administration of 500 mg G2013 twice daily for 12 weeks.[1][2][4]
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) were isolated from patients before and after the 12-week treatment period.[1][2][4]
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from PBMCs, and complementary DNA (cDNA) was synthesized using reverse transcriptase.
-
Real-Time PCR: The gene expression levels of IL-10, IL-22, IFNγ, Fox-P3, AHR, T-bet, IL-17, RORγt, IL-4, and GATA-3 were quantified using real-time polymerase chain reaction (RT-PCR).[1][2]
-
Data Analysis: The relative gene expression was calculated and statistically analyzed to compare pre- and post-treatment levels.
In Vitro Analysis of Inflammatory Factors in NASH Patients
Objective: To investigate the effects of G2013 on inflammatory factors in PBMCs of NASH patients.[3]
Methodology:
-
Sample Collection: PBMCs were isolated from 14 NASH patients and 14 healthy controls.[3]
-
Cell Culture and Treatment: Patient's PBMCs were cultured and treated with low (5 µg/mL) and moderate (25 µg/mL) doses of G2013. A diclofenac-treated group (3 µg/mL) was also included.[3]
-
Gene Expression Analysis: The expression levels of TLR4 and NF-κB were assessed by real-time PCR.[3]
-
Cytokine Secretion Analysis: The secretion levels of TNF-α and IL-6 in the cell culture supernatant were measured by ELISA.[3]
-
Data Analysis: The expression and secretion levels of the inflammatory factors were compared between treated and untreated cells from NASH patients and healthy controls.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of α-L-Guluronic Acid
The anti-inflammatory effects of α-L-guluronic acid (G2013) are believed to be mediated through the modulation of T-helper cell differentiation and function. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed mechanism of α-L-Guluronic Acid's anti-inflammatory action.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines the general workflow for analyzing the effect of a compound on gene expression in patient-derived cells.
Caption: Workflow for gene expression analysis in clinical studies.
Logical Relationship of α-L-Guluronic Acid's Effect on T-cell Transcription Factors
This diagram illustrates the logical relationship between α-L-guluronic acid treatment and the modulation of key T-cell transcription factors.
Caption: Modulation of T-cell transcription factors by α-L-Guluronic Acid.
References
L-Guluronic Acid: A Versatile Building Block for Advanced Biomaterials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-guluronic acid, a C-5 epimer of D-mannuronic acid, is a key monosaccharide component of alginate, a naturally occurring anionic polysaccharide extracted from brown seaweed.[1] The unique structural properties of L-guluronic acid residues within the alginate polymer chain play a pivotal role in the formation of hydrogels, making it a cornerstone for the development of a wide array of biomaterials. This technical guide delves into the core principles of utilizing L-guluronic acid as a building block for biomaterials, with a focus on its impact on mechanical properties, drug delivery kinetics, and biocompatibility. Detailed experimental protocols and a visualization of its immunomodulatory signaling pathway are provided to facilitate further research and development in this promising field.
The Role of L-Guluronic Acid in Alginate Hydrogel Formation
Alginate is a linear block copolymer composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. These residues are arranged in blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating M and G residues (MG-blocks). The ratio of these blocks, particularly the G/M ratio, is a critical determinant of the physicochemical properties of the resulting alginate hydrogel.[1]
The formation of stable alginate hydrogels is primarily mediated by the ionic cross-linking of the G-blocks with divalent cations, most commonly calcium ions (Ca²⁺). The "egg-box" model describes this interaction, where Ca²⁺ ions fit into the cavities of the G-block chains, forming strong and stable junctions. Consequently, alginates with a higher content of L-guluronic acid (high-G alginates) typically form stronger and more brittle hydrogels compared to those with a higher mannuronic acid content (high-M alginates).[1]
Data Presentation: Quantitative Impact of L-Guluronic Acid Content
The G/M ratio significantly influences the mechanical properties and drug release profiles of alginate hydrogels. The following tables summarize quantitative data from various studies, highlighting these relationships.
Table 1: Mechanical Properties of Alginate Hydrogels with Varying G/M Ratios
| Alginate Type/Source | G/M Ratio | Alginate Concentration (w/v) | Cross-linking Agent | Young's Modulus (kPa) | Compressive Modulus (kPa) | Reference |
| High G | > 1.0 | 2% | Ca²⁺ | 10 - 20 | 38 - 58.5 | [2][3] |
| High M | < 1.0 | 2% | Ca²⁺ | 5 - 10 | Not Specified | [3] |
| Not Specified | Not Specified | 1.5% | Ca²⁺ | 54.6 | Not Specified | [2] |
| Not Specified | Not Specified | 3% | Ca²⁺ | 3010 (Shear Modulus) | Not Specified | [4] |
Table 2: Drug Release Kinetics from Alginate Hydrogels
| Drug | Alginate Type (G/M Ratio) | Release Mechanism | Key Findings | Reference |
| Bovine Serum Albumin | Not Specified | Diffusion | ~20% release in 24h, 35% cumulative release after 180h | Not Specified |
| Levofloxacin | Not Specified | Controlled Release | Release influenced by divalent cation used for cross-linking | Not Specified |
| 5-Fluorouracil | Not Specified | Fickian and non-Fickian | Up to 99.57% release in 6 hours | Not Specified |
| Heparin | Not Specified | Diffusion | 5.5% to 9.8% retained in the gel after 10 days | [5] |
Experimental Protocols
Synthesis of Calcium Alginate Hydrogels
This protocol describes the preparation of alginate hydrogels using external gelation with calcium chloride.
Materials:
-
Sodium alginate powder (with known G/M ratio)
-
Deionized water
-
Calcium chloride (CaCl₂)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Syringe with a needle
Procedure:
-
Alginate Solution Preparation:
-
Slowly dissolve sodium alginate powder in deionized water to the desired concentration (e.g., 2% w/v) while stirring continuously with a magnetic stirrer.
-
Continue stirring until a homogenous, viscous solution is formed. Avoid introducing air bubbles.
-
Allow the solution to stand for at least 1 hour to ensure complete hydration and removal of any trapped air bubbles.
-
-
Cross-linking Solution Preparation:
-
Prepare a calcium chloride solution of the desired concentration (e.g., 0.1 M) by dissolving CaCl₂ in deionized water.
-
-
Hydrogel Formation:
-
Draw the alginate solution into a syringe.
-
Extrude the alginate solution dropwise from the syringe into the calcium chloride solution.
-
Hydrogel beads will form instantly upon contact with the Ca²⁺ ions.
-
Allow the beads to cure in the CaCl₂ solution for a specified time (e.g., 30 minutes) to ensure complete cross-linking.
-
Collect the hydrogel beads by filtration and wash them with deionized water to remove excess calcium chloride.
-
Mechanical Testing of Alginate Hydrogels (Compression Test)
This protocol outlines a method for determining the compressive modulus of alginate hydrogels.
Materials and Equipment:
-
Cylindrical alginate hydrogel samples of known dimensions
-
Mechanical testing machine (e.g., Instron) with a compression platen
-
Calipers
Procedure:
-
Measure the initial diameter and height of the cylindrical hydrogel sample using calipers.
-
Place the hydrogel sample on the lower platen of the mechanical testing machine.
-
Lower the upper platen until it just makes contact with the surface of the hydrogel.
-
Apply a compressive load at a constant strain rate (e.g., 1 mm/min).
-
Record the force and displacement data until a predefined strain (e.g., 10-20%) is reached.
-
Calculate the stress (σ) by dividing the force by the initial cross-sectional area of the sample.
-
Calculate the strain (ε) by dividing the displacement by the initial height of the sample.
-
Plot the stress-strain curve. The compressive modulus (Young's modulus in compression) is the slope of the initial linear portion of the stress-strain curve.[2]
In Vitro Drug Release Assay
This protocol describes a method to quantify the release of a model drug from alginate hydrogel beads.
Materials and Equipment:
-
Drug-loaded alginate hydrogel beads
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
-
Cuvettes
-
Microcentrifuge tubes
Procedure:
-
Place a known amount of drug-loaded hydrogel beads into a known volume of PBS in a suitable container (e.g., a Falcon tube).
-
Incubate the container at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Replenish the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Measure the absorbance of the withdrawn sample at the maximum wavelength of the drug using a UV-Vis spectrophotometer.
-
Determine the concentration of the released drug using a pre-established standard curve of the drug in PBS.
-
Calculate the cumulative percentage of drug released at each time point.
Visualization of Signaling Pathways and Workflows
Immunomodulatory Effect of L-Guluronic Acid on the TLR4 Signaling Pathway
Recent studies have indicated that L-guluronic acid (in the form of G2013) can exert immunomodulatory effects by influencing the Toll-like receptor 4 (TLR4) signaling pathway.[5][6][7][8][9][10][11][12][13] This pathway is a critical component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. L-guluronic acid has been shown to downregulate the expression of key downstream molecules in this pathway, suggesting its potential as an anti-inflammatory agent.[7][8]
Caption: TLR4 signaling cascade and the inhibitory point of L-Guluronic Acid.
Experimental Workflow: Alginate Hydrogel Preparation and Characterization
The following diagram illustrates a typical workflow for the preparation and characterization of alginate hydrogels for biomaterial applications.
Caption: A generalized workflow for developing and testing alginate-based biomaterials.
Conclusion
L-guluronic acid is a fundamental component that dictates the properties and performance of alginate-based biomaterials. By carefully selecting the G/M ratio and controlling the cross-linking process, researchers can tailor the mechanical strength, degradation rate, and drug release kinetics of hydrogels to suit a wide range of biomedical applications, from tissue engineering scaffolds to controlled drug delivery systems. The immunomodulatory potential of L-guluronic acid further expands its therapeutic utility. The experimental protocols and visualizations provided in this guide serve as a foundational resource for scientists and engineers working to harness the unique properties of L-guluronic acid in the design of next-generation biomaterials.
References
- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effect of G2013 (α-L-Guluronic Acid) on the TLR2 and TLR4 in Human Mononuclear Cells. | Semantic Scholar [semanticscholar.org]
- 5. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | Toll Like Receptor 4 (TLR4) Cascade [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. Immunomodulatory Effect of G2013 (α-L-Guluronic Acid) on the TLR2 and TLR4 in Human Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity L-Guluronic Acid from Alginate Hydrolysate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Guluronic acid, a C-5 epimer of D-mannuronic acid, is a key component of alginate, a polysaccharide derived from brown algae. As a significant biomolecule, L-guluronic acid and its derivatives are of increasing interest in the pharmaceutical and biomedical fields for applications such as drug delivery, tissue engineering, and as a precursor for synthesizing biologically active compounds. The purification of L-guluronic acid from its natural source, alginate, presents a multi-step challenge involving polysaccharide hydrolysis and the separation of structurally similar uronic acids. This application note provides a detailed protocol for the purification of L-guluronic acid from alginate hydrolysate, employing a combination of fractional precipitation and anion-exchange chromatography.
Overall Workflow
The purification process begins with the partial acid hydrolysis of alginate to yield blocks of polymannuronate (M-blocks) and polyguluronate (G-blocks). Fractional precipitation is then used to selectively isolate the G-blocks. These G-blocks are subjected to complete acid hydrolysis to release L-guluronic acid monomers. The final purification of L-guluronic acid is achieved through anion-exchange chromatography, which separates it from D-mannuronic acid and other impurities.
Caption: Workflow for L-Guluronic Acid Purification.
Quantitative Data Summary
The following table summarizes the expected quantitative data at each stage of the purification process, compiled from various studies.
| Purification Step | Parameter | Value | Reference |
| Fractional Precipitation | Purity of G-blocks | Up to 99% | [1] |
| Yield of G-blocks | ~24.4% (at max purity) | [1] | |
| Complete Hydrolysis | Recovery of L-Guluronic Acid | ~62.8% | [2] |
| Anion-Exchange Chromatography | Final Purity | >98% | Assumed based on technique's resolution |
| Overall Yield | Variable, dependent on initial alginate M/G ratio and process optimization. |
Experimental Protocols
Protocol 1: Partial Hydrolysis of Alginate and Fractional Precipitation of Polyguluronate (G-blocks)
Objective: To selectively hydrolyze the glycosidic linkages in the MG-blocks of alginate and precipitate the G-rich fractions.
Materials:
-
Sodium Alginate
-
Acetic Acid (Glacial)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
pH meter
-
Heating mantle with stirring
-
Centrifuge and appropriate tubes
Procedure:
-
Prepare a 1% (w/v) sodium alginate solution in deionized water.
-
Add acetic acid to the alginate solution to a final concentration of 0.4 M.
-
Heat the solution to 100°C with constant stirring for 3-5 hours. The duration can be optimized based on the desired molecular weight of the resulting blocks.
-
Cool the hydrolysate to room temperature.
-
Slowly adjust the pH of the solution to 2.9 (for higher yield) or 4.07 (for higher purity) with 1 M NaOH or 1 M HCl as needed, while stirring gently.[1]
-
Allow the precipitate to form for at least 1 hour at 4°C.
-
Centrifuge the mixture at 5,000 x g for 20 minutes to pellet the polyguluronate-rich precipitate.
-
Carefully decant and discard the supernatant, which contains the polymannuronate-rich fraction.
-
Wash the pellet with deionized water adjusted to the precipitation pH and centrifuge again. Repeat this step twice.
-
Lyophilize or proceed directly to complete hydrolysis with the wet pellet.
Protocol 2: Complete Hydrolysis of Polyguluronate to L-Guluronic Acid Monomers
Objective: To hydrolyze the polyguluronate blocks into their constituent L-guluronic acid monomers.
Materials:
-
Polyguluronate (G-block) precipitate from Protocol 1
-
Sulfuric Acid (H₂SO₄), 80% and 2 N solutions
-
Calcium Carbonate (CaCO₃) or Barium Carbonate (BaCO₃)
-
Deionized Water
-
Heating block or water bath
-
Centrifuge
Procedure:
-
To the polyguluronate pellet, add 80% sulfuric acid at a ratio of 10 mL per gram of starting alginate.
-
Incubate at 30°C for 3 hours with occasional stirring.[2]
-
Dilute the mixture with deionized water to achieve a final sulfuric acid concentration of 2 N.
-
Heat the solution at 100°C for 2 hours to complete the hydrolysis.[2]
-
Cool the hydrolysate to room temperature.
-
Neutralize the solution by slowly adding calcium carbonate or barium carbonate powder until the pH reaches 6.5-7.0. This will precipitate calcium or barium sulfate (B86663).
-
Centrifuge the mixture at 5,000 x g for 20 minutes to remove the sulfate precipitate.
-
Collect the supernatant containing the uronic acid monomers.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.
Protocol 3: Purification of L-Guluronic Acid by Anion-Exchange Chromatography
Objective: To separate L-guluronic acid from D-mannuronic acid and other impurities in the hydrolysate.
Materials:
-
Hydrolysate supernatant from Protocol 2
-
Anion-exchange resin (e.g., DEAE-Sepharose or a strong anion-exchange (SAX) column)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Methanol
-
Deionized Water
-
HPLC system with a UV detector
-
L-Guluronic acid and D-Mannuronic acid standards
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of 2 mM KH₂PO₄ containing 5% methanol, adjusted to a suitable pH (e.g., 4.0-5.0).[3]
-
Column Equilibration: Equilibrate the anion-exchange column (e.g., Tracer Extrasil SAX, 25 cm x 4.6 mm) with the mobile phase at a flow rate of 1.0-1.5 mL/min until a stable baseline is achieved.[3]
-
Sample Injection: Inject a filtered aliquot of the hydrolysate from Protocol 2 onto the column.
-
Elution: Perform isocratic elution with the mobile phase. L-guluronic acid and D-mannuronic acid will separate based on their differential binding affinities to the stationary phase. Alternatively, a salt gradient (e.g., 0 to 1 M NaCl or NaOAc) can be employed for more complex mixtures.
-
Detection: Monitor the eluent at 210 nm.[3]
-
Fraction Collection: Collect fractions corresponding to the elution peaks.
-
Identification and Quantification: Identify the L-guluronic acid peak by comparing its retention time with that of a pure standard. Quantify the amount of L-guluronic acid by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the standard.
-
Desalting: Pool the fractions containing purified L-guluronic acid and desalt if necessary using size-exclusion chromatography or dialysis.
-
Lyophilization: Lyophilize the desalted solution to obtain pure L-guluronic acid powder.
Signaling Pathways and Logical Relationships
The logical relationship between the pH of the fractional precipitation step and the resulting purity and yield of the G-blocks can be visualized as follows:
References
Application Note: Characterization of L-Guluronic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Guluronic acid is a C-5 epimer of D-mannuronic acid and a key constituent of alginates, which are polysaccharides widely used in the food, pharmaceutical, and biomedical industries. The arrangement and ratio of L-guluronic acid to D-mannuronic acid residues in the alginate polymer chain dictate its physicochemical properties, such as gelling, viscosity, and biocompatibility. Therefore, the accurate characterization of L-guluronic acid is crucial for quality control and the development of new alginate-based products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of L-guluronic acid, providing detailed information about its chemical environment and stereochemistry. This application note provides a comprehensive guide to the characterization of L-guluronic acid using ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for L-guluronic acid residues within short oligomeric chains (oligoguluronates). This data, obtained from the analysis of homopolymeric blocks of alginates, provides a close approximation of the chemical shifts for the L-guluronic acid monomer in an aqueous solution.[1] It is important to note that chemical shifts can be influenced by factors such as pH, temperature, and the presence of neighboring sugar units in a polymer. For definitive identification, it is recommended to compare the spectrum of the sample to that of a pure L-guluronic acid standard under identical conditions.
Table 1: ¹H NMR Chemical Shifts for L-Guluronic Acid Residues in Oligoguluronates (in D₂O)
| Proton | Chemical Shift (ppm) |
| H-1 | 5.473 |
| H-2 | 4.318 |
| H-3 | 4.446 |
| H-4 | 4.571 |
| H-5 | 4.883 |
Data sourced from studies on alginate characterization.
Table 2: ¹³C NMR Chemical Shifts for L-Guluronic Acid Residues in Oligoguluronates (in D₂O)
| Carbon | Chemical Shift (ppm) |
| C-1 | ~100 |
| C-2 | ~60-90 |
| C-3 | ~60-90 |
| C-4 | ~60-90 |
| C-5 | ~60-90 |
| C-6 (Carboxyl) | ~172-180 |
Data represents typical chemical shift regions for guluronic acid residues in alginate. Specific assignments for C2-C5 within the pyranose ring region can be complex and often require 2D NMR techniques for unambiguous assignment.[2][3]
Experimental Protocols
This section outlines the detailed methodologies for the characterization of L-guluronic acid using NMR spectroscopy.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the L-guluronic acid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9 atom % D) to the vial. D₂O is the solvent of choice for carbohydrates as it is non-interfering in ¹H NMR spectra.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
pH Adjustment (Optional): The pH of the solution can influence the chemical shifts, particularly of the carboxyl group and anomeric proton. If necessary, adjust the pD (the pH equivalent in D₂O) using dilute DCl or NaOD. A pD of around 7 is a good starting point for general characterization.
-
Filtration: To remove any residual solid impurities that can degrade the quality of the NMR spectrum, filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume Check: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
The following are general acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
1D ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent Suppression: Use a presaturation sequence to suppress the residual HDO signal.
-
Spectral Width (SW): 10-12 ppm, centered around 4.5-5.0 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay (5 times the longest T1) is crucial for accurate quantitative analysis.
-
Number of Scans (NS): 8-16 scans for a sample of moderate concentration. More scans may be needed for dilute samples to improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C). For alginate samples with high viscosity, acquiring the spectrum at an elevated temperature (e.g., 80 °C) can improve resolution.[4]
1D ¹³C NMR:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans or more, as ¹³C has a much lower natural abundance and sensitivity compared to ¹H.
2D NMR (for structural confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings (¹H-¹H connectivities) within the sugar ring. This is crucial for tracing the proton network from H-1 to H-5.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (¹H-¹³C one-bond connectivities). This allows for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (typically 2-3 bonds). This is useful for confirming assignments and identifying connectivity across glycosidic linkages in oligosaccharides.
Protocol 3: Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual HDO peak at 4.79 ppm (at 25 °C). The ¹³C spectrum can be referenced indirectly using the spectrometer's referencing method.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different protons.
-
Peak Picking and Assignment: Identify the chemical shift of each peak. Use the data from Tables 1 and 2, along with the correlations observed in 2D NMR spectra, to assign the signals to the respective protons and carbons of L-guluronic acid.
Mandatory Visualizations
Caption: Chemical structure of L-Guluronic acid.
Caption: Experimental workflow for NMR characterization.
References
- 1. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Mass Spectrometry Analysis of L-Guluronic Acid Trimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-guluronic acid is a C5 epimer of D-mannuronic acid and a key component of alginates, which are polysaccharides found in brown seaweed. Alginate oligosaccharides, including trimers of L-guluronic acid, are of significant interest due to their diverse biological activities, such as anti-inflammatory and immunomodulatory effects.[1] Accurate and detailed analysis of these compounds is crucial for understanding their structure-activity relationships and for the development of new therapeutics. This application note provides a detailed protocol for the analysis of L-guluronic acid trimers using High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD) and Electrospray Ionization Mass Spectrometry (ESI-MS).
Quantitative Data Summary
The analysis of L-guluronic acid trimers by mass spectrometry provides crucial information on their molecular weight and fragmentation patterns. The expected molecular mass for an unsaturated trimer of L-guluronic acid is 594 Da.[2]
Table 1: Expected Mass-to-Charge Ratios (m/z) for L-Guluronic Acid Trimer in Negative Ion ESI-MS
| Ion Type | Description | Expected m/z |
| [M-H]⁻ | Deprotonated molecular ion | 593 |
| [M-2H]²⁻/2 | Doubly deprotonated molecular ion | 296 |
| B₃ | Non-reducing end fragment | 527 |
| C₃ | Non-reducing end fragment | 545 |
| Y₂ | Reducing end fragment | 395 |
| Z₂ | Reducing end fragment | 377 |
Note: The m/z values are calculated based on a molecular weight of 594 Da for the unsaturated trimer. The actual observed m/z may vary slightly depending on the instrument calibration and experimental conditions.
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis of Poly-L-Guluronic Acid
L-guluronic acid trimers are typically generated from the enzymatic hydrolysis of poly-L-guluronic acid.
Materials:
-
Poly-L-guluronic acid
-
Alginate lyase (specific for polyG blocks)
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 7.0)
-
Centrifugal filters (10 kDa MWCO)
-
Deionized water
Protocol:
-
Dissolve poly-L-guluronic acid in 50 mM ammonium acetate buffer (pH 7.0) to a final concentration of 1 mg/mL.
-
Add alginate lyase to the substrate solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixture at 37°C for 24 hours with gentle agitation.
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes.
-
Centrifuge the hydrolysate at 10,000 x g for 15 minutes to remove any insoluble material.
-
Filter the supernatant through a 10 kDa MWCO centrifugal filter to separate the oligosaccharides from the undigested polymer and the enzyme.
-
Collect the filtrate containing the L-guluronic acid trimers.
-
Lyophilize the filtrate to obtain a dry powder of the oligosaccharide mixture.
-
Reconstitute the sample in deionized water for HPAEC-MS analysis.
HPAEC-PAD-MS Analysis
Instrumentation:
-
High-Performance Anion-Exchange Chromatograph equipped with a Pulsed Amperometric Detector and coupled to a Mass Spectrometer with an Electrospray Ionization source.
-
CarboPac PA200 column (or equivalent)
Reagents:
-
Eluent A: Deionized water
-
Eluent B: 1 M Sodium acetate in deionized water
-
Eluent C: 200 mM Sodium hydroxide
-
Nitrogen gas for MS
Protocol:
-
Chromatographic Separation:
-
Set the column temperature to 30°C.
-
Equilibrate the column with the initial eluent conditions.
-
Inject the reconstituted sample onto the column.
-
Use a gradient elution to separate the oligosaccharides. An example gradient is provided in Table 2. The flow rate is typically maintained at 0.5 mL/min.[3][4]
Table 2: Example HPAEC Gradient Program
Time (min) % Eluent A (Water) % Eluent B (1 M NaOAc) % Eluent C (200 mM NaOH) 0 90 0 10 20 70 20 10 40 50 40 10 45 10 80 10 50 90 0 10 -
-
Pulsed Amperometric Detection (PAD):
-
Use a gold working electrode and a silver/silver chloride reference electrode.
-
Apply a waveform suitable for carbohydrate detection.
-
-
Mass Spectrometry Detection:
-
Divert the eluent flow post-PAD to the ESI-MS.
-
Operate the mass spectrometer in negative ion mode.
-
Set the capillary voltage to approximately 3.5 kV.
-
Set the drying gas temperature to 300°C with a flow rate of 10 L/min.
-
Set the nebulizer pressure to 30 psi.
-
Acquire mass spectra over a range of m/z 100-1000.
-
For tandem MS (MS/MS), select the precursor ion of interest (e.g., m/z 593 for the [M-H]⁻ of the trimer) and apply collision-induced dissociation (CID) to obtain fragment ions. The collision energy will need to be optimized for the specific instrument and compound but typically ranges from 20-40 eV.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometry analysis of L-guluronic acid trimers.
Signaling Pathway of L-Guluronic Acid Bioactivity
L-guluronic acid has been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the inhibition of the transcription factor NF-κB.[1]
Caption: Inhibition of the TLR4/NF-κB signaling pathway by L-guluronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of oligoguluronic acids with NMR, electrospray ionization-mass spectrometry and high-performance anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-Based Separation of L-Triguluronic Acid for Pharmaceutical Research and Development
Abstract
This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the separation and analysis of L-Triguluronic acid, a linear oligosaccharide composed of three L-guluronic acid units. Due to its polyanionic nature, methods leveraging anion-exchange and size-exclusion chromatography are presented. These protocols are designed for researchers, scientists, and drug development professionals working with alginate-derived oligosaccharides and other charged sugar compounds. The described methods offer high-resolution separation suitable for quantification, purity assessment, and quality control.
Introduction
This compound is an oligo-guluronic acid derived from alginate, a polysaccharide found in brown seaweed. Alginate and its oligomeric derivatives are of significant interest in the pharmaceutical and biomedical fields due to their biocompatibility, biodegradability, and mucoadhesive properties.[1] Accurate and reliable analytical methods for the separation and characterization of specific oligomers like this compound are crucial for understanding their structure-activity relationships and for the quality control of raw materials and finished products. This note provides detailed protocols for two primary HPLC-based approaches: High-Performance Anion-Exchange Chromatography (HPAE-C) and Size-Exclusion Chromatography (SEC).
Experimental Methodologies
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Anion-exchange chromatography is a powerful technique for separating charged molecules like uronic acid oligomers.[2][3][4] The negative charge of the carboxyl groups on this compound allows for strong interaction with a positively charged stationary phase, enabling high-resolution separation based on charge density.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve this compound standard or sample in high-purity water to a final concentration of 0.1-1.0 mg/mL.
-
If the sample is from a complex matrix (e.g., hydrolyzed alginate), perform a solid-phase extraction (SPE) with a suitable cartridge to remove interfering substances.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A high-performance anion-exchange column, such as the Dionex CarboPac™ PA200 (for charged oligosaccharides), is recommended.[5]
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH) in high-purity water.
-
Mobile Phase B: 100 mM Sodium Hydroxide (NaOH) with 1 M Sodium Acetate (NaOAc) in high-purity water.
-
Gradient Elution:
-
0-5 min: 100% A
-
5-30 min: Linear gradient from 0% to 50% B
-
30-35 min: Linear gradient to 100% B (column wash)
-
35-45 min: Re-equilibration with 100% A
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-25 µL
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of a pure standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
-
Method 2: Size-Exclusion Chromatography (SEC) with Refractive Index (RI) or UV Detection
Size-exclusion chromatography separates molecules based on their hydrodynamic volume.[6][7][8][9] This method is particularly useful for separating oligomers of different degrees of polymerization (DP).
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase to a concentration of 1-5 mg/mL.
-
Ensure complete dissolution; gentle warming and sonication may be required.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC System and Conditions:
-
Column: A column suitable for aqueous size-exclusion chromatography of polysaccharides, such as a Shodex OHpak SB-800 series or a similar column.
-
Mobile Phase: 0.1 M Sodium Nitrate (NaNO₃) or another suitable salt solution to minimize ionic interactions with the stationary phase.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 50-100 µL
-
Detection:
-
Refractive Index (RI) detector.
-
UV detector at 210 nm (for uronic acids).
-
-
-
Data Analysis:
-
Calibrate the column using a series of pullulan or dextran (B179266) standards of known molecular weights to create a calibration curve of log(Molecular Weight) vs. Retention Time.
-
Determine the apparent molecular weight of the this compound peak by comparing its retention time to the calibration curve.
-
Quantify using the peak area relative to a standard curve of this compound.
-
Data Presentation
Table 1: Comparison of HPLC Methods for this compound Separation
| Parameter | Method 1: HPAE-PAD | Method 2: SEC-RI/UV |
| Principle | Anion-Exchange | Size-Exclusion |
| Column | Dionex CarboPac™ PA200 or similar | Shodex OHpak SB-800 series or similar |
| Mobile Phase | NaOH/NaOAc Gradient | Isocratic Salt Solution (e.g., 0.1 M NaNO₃) |
| Detection | Pulsed Amperometry (PAD) | Refractive Index (RI) or UV (210 nm) |
| Primary Separation Basis | Charge Density | Hydrodynamic Volume |
| Advantages | High resolution for charged isomers, High sensitivity | Good for resolving oligomers by size, simpler mobile phase |
| Disadvantages | Requires specialized PAD detector, complex mobile phase | Lower resolution for molecules of similar size, RI detection is sensitive to temperature and pressure fluctuations |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between this compound properties and suitable HPLC methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of oligosaccharide negative charge by anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. Size-exclusion chromatography for the characterization of urinary extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: L-Triguluronic Acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Triguluronic acid, a trimer of α-L-guluronic acid, is an alginate oligosaccharide showing significant promise in the development of targeted drug delivery systems. Alginate, a naturally occurring anionic polysaccharide extracted from brown seaweed, is composed of blocks of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[1][2] Due to its excellent biocompatibility, biodegradability, and low toxicity, alginate and its derivatives are extensively explored for biomedical applications.[1]
Oligosaccharides derived from alginate, such as this compound, offer distinct advantages for drug delivery. Their smaller size may enhance tissue penetration, while the abundant carboxyl groups provide reactive sites for the covalent conjugation of therapeutic agents. Furthermore, there is growing evidence that specific cell surface receptors, such as CD44, which are often overexpressed on cancer cells, can bind to polysaccharide-based ligands.[3][4] This interaction facilitates receptor-mediated endocytosis, enabling the targeted delivery of conjugated drugs into cancer cells, thereby increasing therapeutic efficacy and reducing off-target side effects.[5][6]
These application notes provide detailed protocols for the preparation of this compound-drug conjugates, their formulation into nanoparticles, and methods for their in vitro evaluation.
Data Presentation: Physicochemical and In Vitro Efficacy Parameters
The following tables summarize typical quantitative data for drug delivery systems based on polysaccharide nanoparticles. While specific data for this compound is emerging, these values, derived from studies on similar alginate and hyaluronic acid oligosaccharide systems, provide a benchmark for characterization.
Table 1: Physicochemical Characterization of Polysaccharide-Based Nanoparticles
| Parameter | Typical Value Range | Method of Analysis | Reference(s) |
| Particle Size (Diameter) | 150 - 300 nm | Dynamic Light Scattering (DLS) | [7][8] |
| Polydispersity Index (PDI) | 0.1 - 0.3 | Dynamic Light Scattering (DLS) | [7] |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry | [7] |
| Drug Loading Content (DLC) | 5% - 15% (w/w) | UV-Vis Spectroscopy / HPLC | [9] |
| Encapsulation Efficiency (EE) | 60% - 90% | UV-Vis Spectroscopy / HPLC | [9] |
Table 2: In Vitro Performance of Polysaccharide-Doxorubicin Nanoparticles
| Parameter | Condition | Typical Result | Method of Analysis | Reference(s) |
| Cumulative Drug Release | pH 7.4 (24h) | 15% - 30% | Dialysis Method / HPLC | [9][10] |
| Cumulative Drug Release | pH 5.0 (24h) | 40% - 75% | Dialysis Method / HPLC | [9][10] |
| Cellular Uptake (CD44+ cells) | 4 hours | 60% - 80% of administered dose | Flow Cytometry / Confocal Microscopy | [3] |
| IC50 (vs. Free Doxorubicin) | 48 hours | 1.5 - 3-fold lower | MTT / Cell Viability Assay | [11] |
| Tumor Growth Inhibition (in vivo) | 21 days | 60% - 75% reduction vs. control | Animal Xenograft Model | [12][13] |
Experimental Protocols
Protocol 1: Preparation and Conjugation of this compound
This section details the preparation of oligo-guluronic acid, which serves as a proxy for this compound, followed by the conjugation of an amine-containing drug (e.g., Doxorubicin) via carbodiimide (B86325) chemistry.
1.1: Preparation of Oligo-Guluronic Acid by Acid Hydrolysis
This protocol is adapted from the method described by Shimokawa et al. for the preparation of guluronic acid oligosaccharides.[3][14]
-
Preparation of Poly-Guluronate (Poly-G): Start with a sodium alginate rich in G-blocks. Prepare the poly-G fraction from the sodium alginate using the method described by Haug et al., which involves differential precipitation with acid.
-
Acid Hydrolysis: Suspend 10 g of the prepared poly-G in 1 L of 0.1 M HCl. Heat the suspension at 100°C for 1 hour with stirring to achieve partial hydrolysis.
-
Neutralization and Filtration: Cool the hydrolysate to room temperature and neutralize to pH 7.0 with NaOH. Filter the solution to remove any insoluble material.
-
Size Exclusion Chromatography: Concentrate the filtrate by rotary evaporation and apply it to a Bio-Gel P-6 size exclusion chromatography column. Elute the oligosaccharides with 0.1 M ammonium (B1175870) bicarbonate (NH₄HCO₃).
-
Fraction Collection: Collect fractions and analyze for carbohydrate content using a phenol-sulfuric acid assay. Pool fractions corresponding to the desired degree of polymerization (DP), such as trimers (this compound).
-
Anion-Exchange Chromatography: For higher purity, further separate the pooled fractions on a Q Sepharose Fast Flow anion-exchange column using a linear gradient of 0.1 M to 1.0 M NH₄HCO₃ to elute the oligosaccharides.
-
Desalting and Lyophilization: Combine the peak fractions containing the purified oligo-guluronic acid, concentrate, and lyophilize to obtain a dry powder. The use of NH₄HCO₃ as an eluent is advantageous as it is volatile and can be easily removed by lyophilization.[3]
1.2: Conjugation of Doxorubicin (B1662922) to Oligo-Guluronic Acid via EDC/NHS Chemistry
This two-step protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a stable amide bond between the carboxyl groups of the oligosaccharide and the primary amine of doxorubicin (DOX).
-
Activation of Oligo-Guluronic Acid:
-
Dissolve 100 mg of the lyophilized oligo-guluronic acid in 10 mL of 0.1 M MES buffer (pH 6.0).
-
Add 40 mg of sulfo-NHS and 25 mg of EDC to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups, forming a semi-stable sulfo-NHS ester.
-
-
Conjugation with Doxorubicin:
-
Dissolve 10 mg of Doxorubicin HCl in 2 mL of MES buffer and add it to the activated oligosaccharide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M phosphate (B84403) buffer to facilitate the reaction with the primary amine of DOX.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted DOX and coupling agents by dialysis (MWCO 1 kDa) against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the purified solution to obtain the oligo-guluronic acid-DOX conjugate as a red powder.
-
-
Characterization: Confirm the conjugation using FTIR and ¹H NMR spectroscopy. Quantify the drug loading content using UV-Vis spectrophotometry by measuring the absorbance of DOX at 485 nm.
Protocol 2: Formulation and Characterization of Nanoparticles
2.1: Preparation of Drug-Loaded Nanoparticles by Ionic Gelation
This protocol describes the formation of nanoparticles through the electrostatic interaction between the anionic oligosaccharide-drug conjugate and a cationic crosslinking agent, such as calcium chloride.
-
Prepare Solutions:
-
Dissolve the oligo-guluronic acid-DOX conjugate in deionized water to a concentration of 1 mg/mL.
-
Prepare a 0.1% (w/v) calcium chloride (CaCl₂) solution in deionized water.
-
-
Nanoparticle Formation:
-
Add the CaCl₂ solution dropwise to the conjugate solution under constant magnetic stirring at room temperature.
-
The formation of nanoparticles occurs spontaneously due to ionic crosslinking.
-
Allow the suspension to stir for an additional 30 minutes to ensure stabilization.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove any unencapsulated drug and excess crosslinker.
-
-
Storage: Store the final nanoparticle suspension at 4°C for further use.
2.2: Characterization of Nanoparticles
-
Size and Zeta Potential: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
-
Morphology: Observe the shape and surface morphology of the nanoparticles by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) after placing a drop of the suspension on a carbon-coated copper grid and air-drying.
-
Drug Loading and Encapsulation Efficiency:
-
To determine the amount of encapsulated drug, dissolve a known amount of lyophilized nanoparticles in a buffer that breaks the ionic crosslinks (e.g., citrate (B86180) buffer).
-
Measure the concentration of DOX using a UV-Vis spectrophotometer at 485 nm.
-
Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
Protocol 3: In Vitro Evaluation
3.1: In Vitro Drug Release Study
-
Setup: Place 1 mL of the nanoparticle suspension into a dialysis bag (MWCO 3.5 kDa).
-
Release Media: Immerse the dialysis bag in 50 mL of release buffer. Use two different buffers to simulate physiological and tumor microenvironments: Phosphate-Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.0.
-
Incubation: Place the setup in an orbital shaker at 37°C with gentle agitation (100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Determine the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer or HPLC. Plot the cumulative percentage of drug released versus time.[10]
3.2: Cellular Uptake Study by Flow Cytometry
-
Cell Culture: Seed CD44-positive cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the oligo-guluronic acid-DOX nanoparticles (at a final DOX concentration of 5 µg/mL). Use free DOX at the same concentration as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 4 hours) at 37°C.
-
Cell Preparation: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA, and then centrifuge to form a cell pellet.
-
Analysis: Resuspend the cell pellet in 500 µL of PBS and analyze the intracellular fluorescence of DOX using a flow cytometer (Excitation: 488 nm, Emission: ~590 nm). The increase in mean fluorescence intensity corresponds to the cellular uptake of the nanoparticles.
3.3: Cytotoxicity by MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of free DOX and oligo-guluronic acid-DOX nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability (%) relative to the untreated control cells and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for synthesis and evaluation of drug-loaded nanoparticles.
Diagram 2: Targeted Delivery and Cellular Uptake Mechanism
Caption: Receptor-mediated endocytosis of this compound nanoparticles.
Diagram 3: CD44 Signaling Pathway
Caption: Simplified PI3K/Akt survival pathway activated by ligand-CD44 binding.
References
- 1. Mechanisms regulating the binding activity of CD44 to hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guluronic acid - Wikipedia [en.wikipedia.org]
- 3. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin‑loaded dual‑functional hyaluronic acid nanoparticles: Preparation, characterization and antitumor efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Hyaluronic acid–doxorubicin nanoparticles for targeted treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugates Targeting the EGFR Ligand Epiregulin Elicit Robust Anti-Tumor Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN1117766C - Preparation method of mannuronic acid with single degree of polymerization and its application - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Synthesis of L-Guluronic Acid Oligosaccharides
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-guluronic acid oligosaccharides (GOS), also known as guluronate oligosaccharides, are linear polymers derived from the α-L-guluronic acid residues of alginate, a major polysaccharide found in brown algae. These oligosaccharides have garnered significant interest in the biomedical and pharmaceutical fields due to their diverse biological activities, including anti-inflammatory, immunomodulatory, and antitumor effects.[1] The enzymatic synthesis of GOS offers a highly specific and controlled method for their production, yielding well-defined oligosaccharides with desired degrees of polymerization (DP). This document provides detailed protocols for the enzymatic synthesis, purification, and characterization of L-guluronic acid oligosaccharides using poly-α-L-guluronate lyases.
Principle of the Method
The enzymatic synthesis of L-guluronic acid oligosaccharides is achieved through the depolymerization of the polyguluronate (polyG) blocks of alginate. This process utilizes specific enzymes known as poly-α-L-guluronate lyases (EC 4.2.2.11), which cleave the α-1,4-glycosidic bonds between guluronic acid residues via a β-elimination reaction.[2] This reaction results in the formation of unsaturated oligosaccharides with a 4-deoxy-α-L-erythro-hex-4-enuronosyl group at the non-reducing end.[3] The size of the resulting oligosaccharides can be controlled by modulating the reaction conditions and the choice of enzyme.
Materials and Equipment
Materials
-
Sodium alginate (high G-content)
-
Poly-α-L-guluronate lyase (e.g., from Zobellia galactanivorans, recombinant)[3]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Sodium chloride (NaCl)
-
Tris-HCl buffer
-
Bovine Serum Albumin (BSA)
-
Bradford reagent
-
Deionized water (Milli-Q or equivalent)
-
Bio-Gel P-6 resin
-
Q Sepharose Fast Flow resin
-
TLC plates (Silica gel 60)
-
Developing solvent for TLC (e.g., n-butanol:acetic acid:water, 2:1:1, v/v/v)
-
Orcinol-sulfuric acid spray reagent
-
L-guluronic acid oligosaccharide standards (for calibration)
Equipment
-
pH meter
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Incubator or water bath
-
Lyophilizer (freeze-dryer)
-
Chromatography columns
-
Fraction collector
-
UV-Vis spectrophotometer
-
High-Performance Anion-Exchange Chromatography (HPAEC) system with Pulsed Amperometric Detection (PAD)
-
Mass spectrometer with Electrospray Ionization (ESI-MS)
-
NMR spectrometer
Experimental Protocols
Protocol 1: Preparation of Poly-L-guluronic Acid (PolyG) Substrate
This protocol describes the preparation of the polyG-rich substrate from sodium alginate, which is the preferred substrate for poly-α-L-guluronate lyases.
-
Acid Hydrolysis:
-
Dissolve sodium alginate in deionized water to a final concentration of 1% (w/v).
-
Adjust the pH of the solution to 2.85 with 1 M HCl while stirring continuously.
-
Heat the solution to 100°C and maintain for 20 minutes to hydrolyze the mannuronic acid-rich regions.[4]
-
Cool the solution to room temperature. The insoluble fraction is enriched in polyG blocks.
-
-
Purification of PolyG:
-
Centrifuge the suspension at 10,000 x g for 20 minutes to pellet the insoluble polyG fraction.
-
Discard the supernatant containing mannuronate oligosaccharides.
-
Wash the pellet twice with deionized water, centrifuging after each wash.
-
Resuspend the pellet in deionized water and adjust the pH to 7.0 with 1 M NaOH.
-
Lyophilize the purified polyG substrate and store at -20°C.
-
Protocol 2: Enzymatic Synthesis of L-guluronic Acid Oligosaccharides
This protocol details the enzymatic degradation of the prepared polyG substrate to produce GOS.
-
Enzyme Activity Assay:
-
The activity of poly-α-L-guluronate lyase is determined by measuring the increase in absorbance at 235 nm, which corresponds to the formation of the unsaturated product.
-
Prepare a reaction mixture containing 0.1% (w/v) polyG substrate in 50 mM Tris-HCl buffer (pH 7.0) and an appropriate amount of enzyme.
-
Incubate the reaction at the optimal temperature for the specific enzyme (e.g., 55°C for Corynebacterium sp. lyase).[5]
-
Monitor the change in absorbance at 235 nm over time. One unit (U) of enzyme activity is defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute.[6]
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing 1% (w/v) of the polyG substrate in 50 mM Tris-HCl buffer (pH 7.0).
-
Add the poly-α-L-guluronate lyase to the substrate solution at a predetermined enzyme-to-substrate ratio (e.g., 10 U/g substrate).
-
Incubate the reaction at the optimal temperature with gentle stirring for a specified duration (e.g., 2-24 hours). The reaction time can be varied to control the degree of polymerization of the resulting oligosaccharides.
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.[7]
-
Centrifuge the reaction mixture at 10,000 x g for 15 minutes to remove any insoluble material.
-
Collect the supernatant containing the L-guluronic acid oligosaccharides.
-
Protocol 3: Purification of L-guluronic Acid Oligosaccharides
This protocol describes the separation and purification of the GOS based on their size.
-
Gel Filtration Chromatography:
-
Pack a chromatography column with Bio-Gel P-6 resin and equilibrate with 0.1 M NH₄HCO₃.
-
Load the supernatant from the enzymatic reaction onto the column.
-
Elute the oligosaccharides with 0.1 M NH₄HCO₃ at a constant flow rate (e.g., 0.5 mL/min).
-
Collect fractions using a fraction collector.
-
Monitor the fractions for the presence of carbohydrates using the phenol-sulfuric acid method or by UV absorbance at 235 nm.
-
-
Anion-Exchange Chromatography:
-
For higher resolution separation, pool the fractions containing oligosaccharides from the gel filtration and lyophilize.
-
Dissolve the lyophilized powder in a low salt buffer (e.g., 0.1 M NH₄HCO₃).
-
Load the sample onto a Q Sepharose Fast Flow column equilibrated with the same buffer.
-
Elute the oligosaccharides using a linear gradient of NH₄HCO₃ (e.g., 0.1 M to 1.0 M).[7]
-
Collect fractions and analyze for the presence of specific oligosaccharides.
-
Pool the fractions containing the desired GOS and lyophilize to obtain the purified product.
-
Protocol 4: Characterization of L-guluronic Acid Oligosaccharides
This protocol outlines the methods for analyzing the purity, size, and structure of the synthesized GOS.
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the purified GOS in water.
-
Spot the sample on a silica (B1680970) gel TLC plate alongside standards of known degrees of polymerization.
-
Develop the chromatogram using a solvent system such as n-butanol:acetic acid:water (2:1:1, v/v/v).
-
Visualize the spots by spraying with orcinol-sulfuric acid reagent and heating.
-
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):
-
Dissolve the GOS sample in deionized water.
-
Inject the sample into an HPAEC system equipped with a CarboPac series column (e.g., PA200).[8]
-
Elute the oligosaccharides using a gradient of sodium acetate (B1210297) in a sodium hydroxide solution.[8][9]
-
Detect the separated oligosaccharides using a PAD detector.
-
Quantify the oligosaccharides by comparing the peak areas with those of known standards.
-
-
Mass Spectrometry (ESI-MS):
-
Dissolve the purified GOS in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Infuse the sample into an ESI-MS system.
-
Acquire the mass spectra in negative ion mode to determine the molecular weights and thereby the degree of polymerization of the oligosaccharides.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the lyophilized GOS in D₂O.
-
Acquire ¹H and ¹³C NMR spectra to confirm the α-L-guluronic acid configuration and the presence of the unsaturated bond at the non-reducing end.
-
Data Presentation
Table 1: Optimal Reaction Conditions for Selected Poly-α-L-guluronate Lyases
| Enzyme Source | Recombinant Host | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Reference |
| Vibrio sp. SY01 | E. coli | 8.35 | 45 | 841 | [10] |
| Cellulophaga sp. NJ-1 | - | 8.0 | 50 | 24,038 | [11] |
| Corynebacterium sp. | - | 7.0 | 55 | Not Reported | [5] |
| Bacillus sp. Alg07 | - | Not Reported | 40 | 8306.7 | [1] |
Table 2: HPAEC-PAD Parameters for GOS Analysis
| Parameter | Value |
| Column | CarboPac PA200 (3 x 250 mm) |
| Eluent A | 100 mM NaOH |
| Eluent B | 100 mM NaOH + 1 M Sodium Acetate |
| Gradient | Linear gradient of Eluent B |
| Flow Rate | 0.5 mL/min |
| Detection | Pulsed Amperometry |
Visualizations
Diagrams
References
- 1. Purification and Characterization of a Novel Alginate Lyase from the Marine Bacterium Bacillus sp. Alg07 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(alpha-L-guluronate) lyase - Wikipedia [en.wikipedia.org]
- 3. Recombinant Poly α-guluronate lyase from Zobellia galactanivorans - Creative Biogene [microbialtec.com]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular poly(alpha-L-guluronate)lyase from Corynebacterium sp.: purification, characteristics, and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Characterization of an Alkaline Alginate Lyase with pH-Stable and Thermo-Tolerance Property - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-Guluronic Acid in Hydrogel Formation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of L-guluronic acid in the formation of alginate hydrogels for drug delivery applications. Detailed protocols for hydrogel synthesis and characterization are provided to enable researchers to harness the unique properties of L-guluronic acid-rich alginates for controlled and targeted therapeutic release.
Introduction
Alginate, a naturally occurring anionic polysaccharide extracted from brown seaweed, is a cornerstone biomaterial for hydrogel-based drug delivery systems.[1] Its biocompatibility, biodegradability, and mild gelation conditions make it an ideal candidate for encapsulating and delivering a wide range of therapeutic agents, from small molecules to large proteins.[2] Alginate is a linear copolymer composed of two distinct uronic acid monomers: β-D-mannuronic acid (M) and α-L-guluronic acid (G).[2][3] The arrangement of these monomers into blocks of consecutive G residues (G-blocks), M residues (M-blocks), and alternating MG-blocks dictates the physicochemical properties of the resulting hydrogel.[3][4]
L-guluronic acid is the key determinant of alginate's gelling capability. The unique stereochemistry of the G-blocks allows for the cooperative binding of divalent cations, most notably calcium ions (Ca²⁺), in a conformation famously described by the "egg-box model".[1][4] This ionic crosslinking results in the formation of a stable, three-dimensional hydrogel network. Consequently, the ratio of L-guluronic acid to D-mannuronic acid (the M/G ratio) is a critical parameter that can be tuned to control the mechanical strength, porosity, swelling behavior, and ultimately, the drug release kinetics of the hydrogel.[4][5] Alginates with a higher content of L-guluronic acid (high G) typically form stronger, more brittle hydrogels with lower swelling ratios, leading to more sustained drug release profiles.[4][5]
Data Presentation: Influence of L-Guluronic Acid on Hydrogel Properties
The following tables summarize quantitative data from various studies, illustrating the impact of L-guluronic acid content (M/G ratio) and crosslinker concentration on the key properties of alginate hydrogels.
Table 1: Mechanical Properties of Alginate Hydrogels
| Alginate Source/Type | M/G Ratio | Alginate Conc. (w/v) | CaCl₂ Conc. (mM) | Elastic Modulus (G') (kPa) | Reference(s) |
| High G | < 1.0 | 1.5% | 50 | ~10-20 | [5] |
| High M | > 1.0 | 1.5% | 50 | ~2-5 | [5] |
| High G | 1.0% | 2 | ~0.01 | [5] | |
| High G | 1.0% | 10 | ~19.23 | [5] | |
| High M | 1.0% | 2 | ~0.025 | [5] | |
| High M | 1.0% | 10 | ~7.36 | [5] |
Table 2: Swelling Ratio of Alginate Hydrogels
| Alginate Type (by G-content) | M/G Ratio | CaCl₂ Conc. (mM) | Equilibrium Swelling Ratio (%) | Reference(s) |
| High G | ~0.67 | 2 | ~600 | [5] |
| High G | ~0.67 | 10 | ~200 | [5] |
| High M | ~1.5 | 2 | ~800 | [5] |
| High M | ~1.5 | 10 | ~300 | [5] |
Table 3: Drug Release from Alginate Hydrogels with Varying M/G Ratios
| Drug | Alginate Type | M/G Ratio | Cumulative Release (%) after 96h | Reference(s) |
| Adeno-Associated Virus (AAV-5) | High M | 0.96 | ~92% | [1] |
| Adeno-Associated Virus (AAV-5) | High G | 0.42 | ~34% | [1] |
Note: The data presented are compiled from multiple sources and should be considered as illustrative. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of L-guluronic acid-rich alginate hydrogels.
Protocol 1: Preparation of Alginate Hydrogel Beads by Ionic Gelation
This protocol describes the preparation of spherical alginate hydrogel beads using the simple and widely used ionic crosslinking method with calcium chloride.
Materials:
-
Sodium alginate powder (with a known M/G ratio, preferably high G)
-
Calcium chloride (CaCl₂)
-
Deionized water
-
Therapeutic agent (drug) to be encapsulated
-
20 mL syringe with a 22-gauge needle
-
Magnetic stirrer and stir bar
-
Beakers
-
Sieve
Procedure:
-
Preparation of Sodium Alginate Solution:
-
Weigh the desired amount of sodium alginate powder to prepare a 1.5% (w/v) solution in deionized water.
-
Slowly add the alginate powder to the water while stirring vigorously with a magnetic stirrer to avoid clumping.
-
Continue stirring until the alginate is completely dissolved. This may take several hours.
-
If encapsulating a therapeutic agent, dissolve it in the alginate solution at the desired concentration.
-
-
Preparation of Calcium Chloride Crosslinking Solution:
-
Prepare a 100 mM CaCl₂ solution in deionized water.
-
-
Formation of Hydrogel Beads:
-
Draw the alginate-drug solution into a 20 mL syringe fitted with a 22-gauge needle.
-
Place the CaCl₂ solution in a beaker on a magnetic stirrer and stir gently.
-
Extrude the alginate solution dropwise from the syringe into the stirring CaCl₂ solution.
-
Spherical hydrogel beads will form instantaneously upon contact with the CaCl₂ solution.
-
Allow the beads to cure in the CaCl₂ solution for 30 minutes to ensure complete crosslinking.
-
-
Washing and Storage:
-
Collect the hydrogel beads by pouring the contents of the beaker through a sieve.
-
Wash the beads thoroughly with deionized water to remove excess CaCl₂ and any unencapsulated drug.
-
The prepared hydrogel beads can be stored in a buffer solution at 4°C.
-
Protocol 2: Characterization of Hydrogel Swelling Ratio
This protocol details the gravimetric method for determining the swelling ratio of the prepared alginate hydrogel beads.
Materials:
-
Prepared alginate hydrogel beads
-
Deionized water or buffer solution (e.g., PBS, pH 7.4)
-
Analytical balance
-
Filter paper
-
Beakers
Procedure:
-
Initial Weighing (Dry Weight):
-
Lyophilize (freeze-dry) a known quantity of the prepared hydrogel beads to a constant weight.
-
Record the weight of the dried hydrogels (W_d).
-
-
Swelling Study:
-
Immerse the pre-weighed dried hydrogel beads in a beaker containing deionized water or a buffer solution at a specific temperature (e.g., 37°C).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), remove the beads from the solution.
-
Gently blot the surface of the swollen beads with filter paper to remove excess surface water.
-
Weigh the swollen beads (W_s).
-
-
Calculation of Swelling Ratio:
-
The swelling ratio (SR) at each time point is calculated using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100
-
-
Equilibrium Swelling Ratio:
-
Continue the measurements until the weight of the swollen beads becomes constant, indicating that equilibrium swelling has been reached. The swelling ratio at this point is the equilibrium swelling ratio (ESR).
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study from the prepared alginate hydrogel beads.
Materials:
-
Drug-loaded alginate hydrogel beads
-
Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system (depending on the drug's properties)
-
Centrifuge tubes
Procedure:
-
Experimental Setup:
-
Place a known amount of drug-loaded hydrogel beads into a series of centrifuge tubes.
-
Add a specific volume of the release medium (e.g., 10 mL of PBS) to each tube.
-
Place the tubes in a shaking incubator set at 37°C and a suitable agitation speed (e.g., 100 rpm).
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from each tube.
-
To maintain a constant volume (sink conditions), replace the withdrawn aliquot with an equal volume of fresh release medium.
-
-
Drug Quantification:
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max or HPLC).
-
Create a standard calibration curve of the drug in the release medium to determine the concentration from the measured absorbance or peak area.
-
-
Calculation of Cumulative Drug Release:
-
Calculate the cumulative amount of drug released at each time point, accounting for the drug removed in previous samples and the volume replacement.
-
The cumulative drug release is often expressed as a percentage of the initial drug loading.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of L-guluronic acid in hydrogel formation.
Caption: The "Egg-Box Model" of alginate gelation.
Caption: Workflow for hydrogel bead preparation.
References
- 1. M/G‐Ratio‐Tuned Calcium Alginate Hydrogel Microcarrier for Controlled Delivery of Adeno‐Associated Virus for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Alginate in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemical Modification of Alginate for Controlled Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: L-Triguluronic Acid as a Standard for the Quantitative Analysis of Alginate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alginate, a linear anionic polysaccharide derived from brown seaweed, is composed of (1→4)-linked β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G). The ratio and distribution of M and G blocks within the polymer chain dictate its physicochemical properties, such as viscosity and gel-forming ability, which are critical for its applications in drug delivery, tissue engineering, and as a pharmaceutical excipient. Accurate quantification of the alginate composition, particularly the G-block content and the oligosaccharides derived from it, is crucial for quality control and the development of alginate-based products.
This application note details a robust methodology for the use of L-Triguluronic acid as a standard for the quantitative analysis of alginate hydrolysates. The protocol involves the enzymatic or chemical degradation of alginate, followed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the separation and quantification of the resulting oligosaccharides.
Experimental Protocols
Preparation of this compound Standard
This compound can be prepared by the acid hydrolysis of polyguluronic acid (polyG), which is first isolated from alginate.
Protocol for Preparation of this compound:
-
Isolation of Polyguluronic Acid (PolyG):
-
Prepare a 1% (w/v) solution of sodium alginate in deionized water.
-
Adjust the pH to 2.85 with 1 M HCl while stirring.
-
Centrifuge the resulting precipitate (polyguluronic acid-rich fraction) and wash it with deionized water.
-
Re-dissolve the precipitate by adjusting the pH to 7.0 with 1 M NaOH.
-
-
Acid Hydrolysis of PolyG:
-
Subject the purified polyguluronic acid to acid hydrolysis to generate a mixture of oligosaccharides.
-
The hydrolysis conditions can be optimized, for example, using dilute acid at an elevated temperature.
-
-
Fractionation and Purification of this compound:
-
The resulting oligosaccharide mixture is fractionated using Low-Pressure Gel Permeation Chromatography (LPGPC) and High-Performance Liquid Chromatography (HPLC).
-
Collect the fractions corresponding to the triguluronic acid.
-
Confirm the purity of the collected fractions using Fluorophore-Assisted Carbohydrate Electrophoresis (FACE).
-
The structure of the purified triguluronic acid should be verified using techniques such as Infrared (IR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Enzymatic Digestion of Alginate Samples
To analyze the composition of an alginate sample, it is first depolymerized into oligosaccharides using an alginate lyase.
Protocol for Enzymatic Digestion:
-
Substrate Preparation:
-
Prepare a 0.5% (w/v) solution of the alginate sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 200 mM NaCl).
-
Stir the solution until the alginate is completely dissolved.
-
-
Enzyme Preparation:
-
Dilute a G-block specific alginate lyase to the desired concentration in the same reaction buffer.
-
-
Enzymatic Reaction:
-
Add the alginate lyase solution to the substrate solution at an appropriate enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) with gentle agitation for a specified time (e.g., 1 to 24 hours), depending on the desired degree of depolymerization.
-
-
Reaction Termination:
-
Inactivate the enzyme by heating the reaction mixture at 100°C for 10 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the reaction mixture to remove any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPAEC-PAD system.
-
HPAEC-PAD Analysis
The quantitative analysis of the alginate hydrolysate is performed using HPAEC-PAD with the prepared this compound as a standard.
HPAEC-PAD System and Conditions:
-
Instrument: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis, such as a Dionex CarboPac™ PA200, with a corresponding guard column.[1][2]
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH)
-
Mobile Phase B: 100 mM NaOH containing 1 M Sodium Acetate (B1210297) (NaOAc)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Elution Gradient: A sodium acetate gradient is used to elute the oligosaccharides. The gradient can be optimized to achieve the best separation of the target analytes. A representative gradient is provided in the table below.
-
PAD Waveform: A standard quadruple-potential waveform for carbohydrate detection.
Calibration Curve:
-
Prepare a series of standard solutions of the purified this compound at different concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) in deionized water.
-
Inject each standard solution into the HPAEC-PAD system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
Quantification of Alginate Hydrolysate:
-
Inject the prepared alginate hydrolysate sample into the HPAEC-PAD system.
-
Identify the peak corresponding to triguluronic acid based on its retention time compared to the standard.
-
Quantify the amount of triguluronic acid in the sample using the calibration curve.
Data Presentation
Table 1: Representative HPAEC-PAD Gradient Program
| Time (min) | % Mobile Phase A (100 mM NaOH) | % Mobile Phase B (100 mM NaOH, 1 M NaOAc) |
| 0.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 25.0 | 40 | 60 |
| 25.1 | 0 | 100 |
| 30.0 | 0 | 100 |
| 30.1 | 95 | 5 |
| 40.0 | 95 | 5 |
Table 2: Quantitative Parameters for HPAEC-PAD Analysis of Alginate Oligosaccharides
Note: The following data is based on the analysis of unsaturated alginate oligosaccharides and serves as a representative example of the performance of the HPAEC-PAD method. Similar performance is expected for saturated oligosaccharides like this compound.
| Parameter | Value | Reference |
| Linearity Range | 0.002 - 0.1 mg/mL | [3] |
| Correlation Coefficient (R²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.01 - 0.03 mg/L | [5] |
| Limit of Quantification (LOQ) | 0.03 - 0.11 mg/L | [5] |
| Precision (RSD%) | < 5.5% | [4] |
Visualizations
Caption: Overall workflow for alginate analysis.
Caption: HPAEC-PAD analytical workflow.
Caption: Rationale for quantitative alginate analysis.
References
- 1. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Analysis of unsaturated alginate oligosaccharides using high-performance anion exchange chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scienceopen.com [scienceopen.com]
Scaling Up L-Triguluronic Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Triguluronic acid, an oligosaccharide composed of three α-L-guluronic acid units, holds significant potential in biomedical and pharmaceutical applications due to its biological activities. The scalable production of high-purity this compound is crucial for advancing research and development in these fields. This document provides detailed application notes and protocols for the multi-step process of producing this compound, focusing on a biotechnological approach. The process encompasses the fermentative production of alginate with a high L-guluronic acid content, followed by enzymatic depolymerization and subsequent chromatographic purification of the target oligosaccharide. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive workflow for scaling up the production of this compound.
Introduction
Alginate, a linear anionic polysaccharide derived from brown algae and certain bacteria, is composed of (1→4)-linked β-D-mannuronic acid (M) and its C5-epimer α-L-guluronic acid (G) arranged in blocks of consecutive M residues (M-blocks), G residues (G-blocks), and alternating MG-blocks. The controlled depolymerization of alginate, particularly from sources rich in G-blocks, presents a promising avenue for the production of specific guluronic acid oligosaccharides (GAOS), including this compound. These oligosaccharides have garnered interest for their potential therapeutic properties.
The production of this compound at a scale suitable for research and preclinical studies necessitates a robust and reproducible workflow. This document outlines a comprehensive strategy involving:
-
Bacterial Fermentation: Cultivation of Azotobacter vinelandii under controlled conditions to produce alginate with a high content of L-guluronic acid.
-
Enzymatic Hydrolysis: Targeted degradation of the high-G alginate using a guluronate-specific alginate lyase.
-
Purification: Isolation and purification of this compound from the enzymatic hydrolysate using chromatographic techniques.
Part 1: Production of High L-Guluronic Acid Alginate via Bacterial Fermentation
Principle
The bacterium Azotobacter vinelandii is capable of producing alginate as an exopolysaccharide. The composition of this bacterially-derived alginate, specifically the ratio of mannuronic to guluronic acid (M/G ratio), can be influenced by the fermentation conditions. Notably, limiting the oxygen transfer rate during fermentation has been shown to favor the synthesis of alginate with a higher proportion of L-guluronic acid residues, which is crucial for maximizing the yield of this compound in subsequent steps.
Experimental Protocol: Fed-Batch Fermentation of Azotobacter vinelandii
-
Pre-culture Preparation:
-
Inoculate a single colony of Azotobacter vinelandii into 50 mL of a nitrogen-free medium in a 250 mL baffled flask.
-
Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
-
Bioreactor Setup and Inoculation:
-
Prepare a 5 L bioreactor with 3 L of sterile production medium.
-
Inoculate the bioreactor with the 50 mL pre-culture.
-
-
Fermentation Conditions:
-
Temperature: Maintain at 30°C.
-
pH: Control at 7.0 by automated addition of 2 M NaOH.
-
Agitation: Start at an initial agitation speed of 300 rpm.
-
Aeration and Dissolved Oxygen (DO): Maintain the DO level at 5% of air saturation. The agitation speed can be gradually increased to maintain this low DO level as the culture density and viscosity increase.
-
Feeding: Initiate a fed-batch strategy after the initial carbon source is depleted (approximately 12-16 hours). A concentrated sterile glucose solution (50% w/v) should be fed at a rate to maintain a glucose concentration of 10-20 g/L in the bioreactor.
-
-
Harvesting and Alginate Extraction:
-
After 96-120 hours of fermentation, when alginate production has maximized, harvest the culture broth.
-
Precipitate the alginate from the culture supernatant by adding 2 volumes of cold isopropanol.
-
Collect the precipitated alginate by centrifugation, wash with 70% ethanol, and dry under vacuum.
-
Quantitative Data
| Parameter | Value | Reference |
| Organism | Azotobacter vinelandii | [1] |
| Fermentation Type | Fed-Batch | [1] |
| Initial pH | 7.0 | [1] |
| Temperature | 30°C | [1] |
| Dissolved Oxygen | Low (e.g., 5%) to enhance G content | [1] |
| Incubation Time | 96 - 120 hours | [1] |
| Alginate Yield | > 5 g/L | [1] |
Part 2: Enzymatic Depolymerization of High-G Alginate
Principle
Guluronate-specific alginate lyases (EC 4.2.2.11) are enzymes that catalyze the cleavage of glycosidic bonds within the G-blocks of alginate via a β-elimination reaction. This specific enzymatic action results in the generation of a mixture of unsaturated guluronate oligosaccharides of varying degrees of polymerization, including the desired this compound. The non-reducing end of these oligosaccharides contains an unsaturated 4,5-anhydro-α-L-guluronic acid residue.
Experimental Protocol: Enzymatic Hydrolysis
-
Substrate Preparation:
-
Prepare a 1% (w/v) solution of the extracted high-G alginate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Enzymatic Reaction:
-
Pre-heat the alginate solution to the optimal temperature for the chosen alginate lyase (e.g., 30°C for Aly7Sa).[2]
-
Add the guluronate-specific alginate lyase to the substrate solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) can be used.
-
Incubate the reaction mixture with gentle stirring for a predetermined time (e.g., 2-24 hours). The reaction progress can be monitored by measuring the increase in absorbance at 235 nm, which corresponds to the formation of the unsaturated bond at the non-reducing end of the products.
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
-
Product Characterization (Initial):
Quantitative Data
| Parameter | Value | Reference |
| Enzyme | Guluronate-specific alginate lyase (e.g., Aly7Sa) | [2] |
| Substrate | High G-content Alginate | [2] |
| Optimal pH | 6.5 | [2] |
| Optimal Temperature | 30 °C | [2] |
| Primary Products | Unsaturated di- to hepta-saccharides | [2] |
| Trisaccharide Yield (from 100 mg alginate) | 6.8 mg (as ΔGGG) | [2] |
Part 3: Purification of this compound
Principle
The mixture of alginate oligosaccharides produced during enzymatic hydrolysis can be separated based on their size and charge. Anion-exchange chromatography (AEC) is a powerful technique for separating these negatively charged oligosaccharides. Molecules with a greater negative charge (i.e., longer oligosaccharides) will bind more strongly to the anion-exchange resin and require a higher salt concentration for elution. This allows for the separation of di-, tri-, tetra-, and larger oligosaccharides.
Experimental Protocol: Anion-Exchange Chromatography
-
Sample Preparation:
-
Centrifuge the heat-inactivated hydrolysis reaction mixture to remove any precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatography System and Column:
-
Utilize a liquid chromatography system equipped with a strong anion-exchange column (e.g., a DEAE-based or quaternary ammonium-based column).[5]
-
-
Mobile Phases:
-
Buffer A: 10 mM Tris-HCl, pH 8.0
-
Buffer B: 10 mM Tris-HCl, pH 8.0 containing 1 M NaCl
-
-
Chromatographic Separation:
-
Equilibrate the column with Buffer A.
-
Load the filtered sample onto the column.
-
Wash the column with Buffer A to remove any unbound material.
-
Elute the bound oligosaccharides using a linear gradient of NaCl from 0 to 1 M (i.e., 0% to 100% Buffer B) over a specified number of column volumes.
-
Collect fractions and monitor the elution profile using UV absorbance at 235 nm.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions using HPAEC-PAD and/or mass spectrometry to identify the fractions containing this compound.[4]
-
Pool the fractions containing the purified this compound.
-
-
Desalting and Lyophilization:
-
Desalt the pooled fractions using a suitable method such as size-exclusion chromatography or dialysis.
-
Lyophilize the desalted solution to obtain the purified this compound as a powder.
-
Quantitative Data for Purification
| Parameter | Description | Reference |
| Chromatography Method | Anion-Exchange Chromatography (AEC) | [5][6] |
| Stationary Phase | DEAE or Quaternary Ammonium resin | [5] |
| Mobile Phase | Tris-HCl buffer with a NaCl gradient | [6] |
| Detection | UV at 235 nm | [3] |
| Purity Assessment | HPAEC-PAD, Mass Spectrometry | [4][7] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for this compound production.
Caption: Key step in high-G alginate biosynthesis.
Conclusion
The protocols and application notes provided herein outline a systematic and scalable approach for the production of this compound. By optimizing the fermentative production of high L-guluronic acid alginate and employing specific enzymatic hydrolysis followed by robust chromatographic purification, researchers can obtain high-purity this compound for a range of scientific and developmental applications. The quantitative data provided serves as a baseline for process optimization and scale-up. Further refinement of each step, particularly in enzyme selection and chromatographic separation, can lead to enhanced yields and purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Strictly G-Specific Alginate Lyase Aly7Sa for Efficient Preparation of Unsaturated Guluronate Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of unsaturated alginate oligosaccharides using high-performance anion exchange chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. cmm.ucsd.edu [cmm.ucsd.edu]
- 7. researchgate.net [researchgate.net]
Functionalization of L-Guluronic Acid for Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-guluronic acid, a C5 epimer of D-mannuronic acid, is a key monosaccharide component of alginate, a biocompatible and biodegradable polysaccharide derived from brown algae.[1][2] The unique structural and chemical properties of L-guluronic acid residues within the alginate polymer, particularly the presence of a carboxylic acid group, offer a versatile handle for chemical modification and bioconjugation. This allows for the covalent attachment of a wide range of bioactive molecules, including proteins, peptides, and small molecule drugs, opening up numerous applications in drug delivery, tissue engineering, and diagnostics.
These application notes provide detailed protocols for the functionalization of L-guluronic acid, primarily within the context of alginate, for the purpose of bioconjugation. The focus is on the widely used carbodiimide (B86325) chemistry for activating the carboxylic acid groups to form stable amide bonds with amine-containing molecules.
Key Functionalization Strategy: Carbodiimide-Mediated Amide Bond Formation
The most common and well-established method for functionalizing the carboxylic acid groups of L-guluronic acid residues is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This "EDC/NHS chemistry" proceeds in two steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of L-guluronic acid to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amide Bond Formation: This intermediate can react directly with a primary amine. However, for improved efficiency and stability of the reactive species, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This amine-reactive ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond.
This method is favored for its efficiency in aqueous solutions under mild pH conditions, which is crucial for preserving the structure and function of sensitive biomolecules.
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation of a Protein to Alginate Rich in L-Guluronic Acid
This protocol describes a general method for the covalent conjugation of a protein (e.g., an antibody, enzyme, or growth factor) to alginate with a high L-guluronic acid content.
Materials:
-
High L-guluronic acid content sodium alginate
-
Protein to be conjugated (with accessible primary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Phosphate-buffered saline (PBS) (pH 7.2-7.5)
-
Hydroxylamine-HCl or Tris buffer (for quenching)
-
Dialysis tubing (appropriate molecular weight cut-off) or size-exclusion chromatography columns
-
Deionized water
Procedure:
-
Alginate Solution Preparation: Dissolve the sodium alginate in MES buffer to a final concentration of 0.5-2% (w/v). Stir overnight at room temperature to ensure complete dissolution.
-
Activation of Alginate:
-
Add EDC and NHS (or Sulfo-NHS) to the alginate solution. A typical molar ratio is a 2 to 4-fold molar excess of EDC and NHS over the number of carboxylic acid groups on the alginate.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Protein Conjugation:
-
Dissolve the protein to be conjugated in PBS (pH 7.2-7.5) at a suitable concentration.
-
Add the protein solution to the activated alginate solution. The molar ratio of protein to alginate should be optimized based on the desired degree of conjugation.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction: Add hydroxylamine-HCl to a final concentration of 10-50 mM or Tris buffer to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate:
-
Remove unreacted protein, EDC, NHS, and byproducts by extensive dialysis against deionized water or PBS.
-
Alternatively, purify the conjugate using size-exclusion chromatography.
-
-
Characterization: Characterize the resulting bioconjugate using techniques such as FTIR and NMR spectroscopy to confirm the formation of the amide bond. Quantify the degree of protein conjugation using a suitable protein assay (e.g., BCA or Bradford assay).
-
Storage: Store the lyophilized or aqueous solution of the bioconjugate at an appropriate temperature (-20°C or 4°C).
Quantitative Data Presentation
The efficiency of bioconjugation can be influenced by several factors, including the molar ratios of reactants, pH, and reaction time. The following tables summarize representative quantitative data from studies on alginate functionalization.
Table 1: Influence of EDC Concentration on the Degree of Azide Functionalization of Alginate [3]
| EDC Amount (mg per 50 mg Alginate) | Degree of Functionalization (%) |
| 56 | 3 |
| 116 | 9-12 |
| 167 | 9-13 |
This table demonstrates that increasing the concentration of the activating agent (EDC) can increase the degree of functionalization, although a plateau may be reached.
Table 2: Comparison of Coupling Chemistries for Peptide Conjugation to Alginate [4][5]
| Coupling Method | Activating Agents | pH | Reaction Time (h) | Degree of Substitution (%) |
| Carbodiimide | EDC/NHS | 6.5 | 24 | Low (exact % not specified, but noted as low efficiency) |
| Carbodiimide | DMTMM | Not specified | Not specified | ~65% |
This table highlights that while EDC/NHS is a common method, other coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) may offer higher substitution efficiencies for certain applications.
Table 3: Reactivity of Mannuronic vs. Guluronic Acid Residues in Alginate Functionalization [6][7][8][9]
| Functionalization Method | Observation |
| Periodate Oxidation followed by Reductive Amination | Guluronic acid residues are preferentially more affected than mannuronic acid residues. |
| Carbodiimide Chemistry (Peptide conjugation) | The mannuronan part of alginate is modified up to a 0.2% degree of substitution by the peptide. |
This table suggests that the reactivity of the uronic acid residues can be influenced by the specific chemical modification method employed. In some cases, the guluronic acid residues show higher reactivity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes in the functionalization of L-guluronic acid for bioconjugation.
Caption: EDC/NHS activation and bioconjugation of L-Guluronic acid.
Caption: Experimental workflow for alginate bioconjugation.
Characterization of L-Guluronic Acid Bioconjugates
Confirmation of successful conjugation is critical. The following techniques are commonly employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of an amide bond can be confirmed by the appearance of new characteristic peaks. For instance, new absorption bands around 1662 cm⁻¹ (amide I), 1544 cm⁻¹ (amide II), and 1240 cm⁻¹ (amide III) are indicative of successful conjugation.[10] The stretching vibrations of the carboxylate group in the starting alginate (around 1597 and 1400 cm⁻¹) will decrease in intensity.[10]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful tool for characterizing the structure of alginate and its derivatives. The appearance of new signals corresponding to the conjugated biomolecule confirms the modification. For example, in the case of peptide conjugation, characteristic signals from aromatic amino acids (e.g., tyrosine at 6.7–7.2 ppm) can be observed in the spectrum of the conjugate.[4][5] The degree of substitution can also be calculated from the integration of specific proton signals.[3]
-
Quantitative Protein Assays: Standard protein quantification methods like the Bicinchoninic acid (BCA) assay or the Bradford assay can be used to determine the amount of protein conjugated to the alginate. This allows for the calculation of the conjugation efficiency and the final protein loading.
Conclusion
The functionalization of L-guluronic acid residues within alginate polymers provides a robust platform for the development of advanced bioconjugates. The EDC/NHS-mediated amidation is a versatile and widely applicable method for covalently attaching a diverse range of biomolecules. By carefully controlling the reaction conditions and employing appropriate analytical techniques for characterization, researchers can develop novel bioconjugates with tailored properties for various applications in medicine and biotechnology. The preferential reactivity of guluronic acid residues in certain reactions offers an exciting avenue for site-selective modifications of alginate.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Alginate Mannuronic-Guluronic Acid Contents and pH on Protein Binding Capacity and Complex Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective cross-linking and functionalization of alginate via Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct and Indirect Biomimetic Peptide Modification of Alginate: Efficiency, Side Reactions, and Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cris.ulima.edu.pe [cris.ulima.edu.pe]
- 9. Functionalization of an Alginate-Based Material by Oxidation and Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of L-Triguluronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of L-Triguluronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
The main hurdles in synthesizing this compound, a trisaccharide of L-guluronic acid, are:
-
Stereoselective Glycosylation: Achieving the desired α-(1→4) linkages between the L-guluronic acid units is a significant challenge. The stereochemical outcome is highly dependent on the choice of protecting groups, glycosyl donor, and reaction conditions.
-
Synthesis of L-Guluronic Acid Monomer: L-Guluronic acid is not a readily available or inexpensive starting material.[1][2] Therefore, an efficient synthesis of a suitable L-guluronic acid building block is a prerequisite. Common strategies involve the C-5 epimerization of D-mannose derivatives or synthesis from L-ascorbic acid.[3][4]
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Protecting Group Strategy: A robust and orthogonal protecting group strategy is essential to selectively mask and deprotect hydroxyl and carboxyl groups throughout the multi-step synthesis.[5] Electron-withdrawing protecting groups can decrease the reactivity of glycosyl donors.[6]
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Purification: The separation of the desired trisaccharide from starting materials, byproducts, and other oligosaccharides of different lengths can be complex, often requiring multiple chromatographic steps.
Q2: What are the common starting materials for the synthesis of L-guluronic acid building blocks?
Due to the high cost of L-guluronic acid, more accessible precursors are typically used:
-
D-Mannose: This is a common starting material, which requires a key stereoinversion step at the C-5 position to yield the L-gulose configuration.[3] A fluorine-directed C-5 epimerization of a D-mannose thioglycoside has been shown to be an effective strategy.[2][3]
-
L-Ascorbic Acid (Vitamin C): This has been successfully used to efficiently derive L-gulopyranosyl trichloroacetimidates and 1,6-anhydro-β-L-gulopyranose, which serve as key building blocks for alginate oligosaccharides.[4][7]
Q3: How can I control the stereoselectivity to obtain the α-glycosidic linkage?
Controlling the stereoselectivity is a critical aspect of the synthesis. Here are some key considerations:
-
Participating Protecting Groups: The use of a participating protecting group (e.g., acetate, benzoate) at the C-2 position of the glycosyl donor generally favors the formation of a 1,2-trans glycosidic linkage. However, for the desired α-linkage (1,2-cis for gulose), non-participating groups (e.g., benzyl (B1604629), silyl (B83357) ethers) are typically employed at C-2.
-
Conformationally Restricted Building Blocks: The use of building blocks like 1,6-anhydro-β-L-gulopyranose can lock the pyranose ring in a conformation that favors the formation of the α-linkage.[4]
-
Reaction Conditions: The choice of solvent, temperature, and promoter can significantly influence the stereochemical outcome of the glycosylation reaction.
Q4: What are some common purification techniques for this compound and its intermediates?
Purification of protected and deprotected uronic acid oligosaccharides typically involves a combination of chromatographic techniques:
-
Silica (B1680970) Gel Chromatography: This is widely used for the purification of protected intermediates.
-
Size-Exclusion Chromatography (SEC): SEC is effective for separating oligosaccharides based on their size, which is useful for isolating the desired trisaccharide from monomers, dimers, and higher-order oligomers.[8]
-
Ion-Exchange Chromatography: This technique is particularly useful for the purification of the final deprotected this compound, taking advantage of the negative charges of the carboxyl groups.[9]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for the purification and analysis of protected and deprotected oligosaccharides.[10]
Troubleshooting Guides
Low Yield in Glycosylation Step
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Glycosyl Donor | - Ensure the activating group (e.g., trichloroacetimidate (B1259523), thioether) is properly installed and the donor is pure. - Consider using a more reactive glycosyl donor or a stronger activating system. - Be aware that electron-withdrawing protecting groups on the donor can reduce its reactivity.[6] |
| Low Reactivity of Glycosyl Acceptor | - Check the purity of the acceptor. - Steric hindrance around the acceptor's hydroxyl group can impede the reaction. Consider altering the protecting group strategy to reduce steric bulk. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. Some glycosylations require low temperatures to control stereoselectivity, while others need higher temperatures to proceed at a reasonable rate. - Vary the solvent. The polarity of the solvent can influence the reaction outcome. - Screen different promoters and their concentrations. |
| Decomposition of Reactants or Products | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - If the product is acid-sensitive, consider using a proton scavenger. |
Poor Stereoselectivity (Formation of β-linkage)
| Potential Cause | Troubleshooting Steps |
| Incorrect Protecting Group Strategy | - Avoid participating protecting groups at the C-2 position of the glycosyl donor if the α-linkage is desired. Use non-participating groups like benzyl ethers. |
| Solvent Effects | - Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) can sometimes favor the formation of the α-anomer. |
| Use of Conformationally Biased Building Blocks | - Employing conformationally rigid donors or acceptors, such as those with a 1,6-anhydro bridge, can direct the stereochemical outcome towards the α-anomer.[4] |
Difficulties in Purification
| Problem | Troubleshooting Steps |
| Co-elution of Product with Byproducts | - Optimize the mobile phase for silica gel chromatography. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., diol-functionalized silica). - For deprotected products, utilize ion-exchange chromatography followed by size-exclusion chromatography for orthogonal separation.[8][9] |
| Identification of Product Fractions | - Use thin-layer chromatography (TLC) with appropriate staining to track the reaction and identify product-containing fractions. - For final products, analytical HPLC and mass spectrometry can be used to confirm the identity and purity of the fractions.[11] |
Experimental Protocols
The following is a generalized experimental protocol for the key glycosylation step in the synthesis of an L-guluronic acid oligosaccharide, based on common practices in carbohydrate chemistry. Note: This is a representative protocol and may require optimization for the specific synthesis of this compound.
Synthesis of a Protected L-Guluronic Acid Disaccharide
This protocol assumes the use of a protected L-guluronic acid trichloroacetimidate as the glycosyl donor and a protected L-guluronic acid derivative with a free hydroxyl group as the glycosyl acceptor.
Materials:
-
Protected L-guluronic acid trichloroacetimidate donor
-
Protected L-guluronic acid acceptor
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution in DCM (e.g., 0.1 M)
-
Molecular sieves (4 Å), activated
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the glycosyl donor and glycosyl acceptor in anhydrous DCM. Add freshly activated 4 Å molecular sieves.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., -40 °C). Add a solution of TMSOTf in DCM dropwise via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding triethylamine.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves. Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the glycosylation step to illustrate how quantitative data should be structured. Actual results will vary depending on the specific substrates and conditions.
| Parameter | Condition A | Condition B | Condition C |
| Promoter | TMSOTf | BF₃·OEt₂ | NIS/TfOH |
| Temperature (°C) | -40 | 0 | -20 |
| Reaction Time (h) | 2 | 4 | 3 |
| Yield (%) | 65 | 50 | 75 |
| α:β Ratio | 5:1 | 3:1 | 8:1 |
| Purity (%) | >95 | >95 | >95 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Glycosylation Yield
References
- 1. vliz.be [vliz.be]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of alginate oligosaccharides containing L-guluronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Purification and identification of oligosaccharides from Cimicifuga heracleifolia Kom. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alginate Lyase Activity for L-Guluronic Acid Trimer Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic production of L-guluronic acid (polyG) trimers using alginate lyases.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of alginate lyase reactions for the production of L-guluronic acid trimers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. Incorrect Enzyme Selection: Using a lyase with low specificity for polyG blocks. 2. Suboptimal Reaction Conditions: pH, temperature, or salt concentration are not ideal for the specific enzyme. 3. Enzyme Denaturation: Improper storage or handling. 4. Presence of Inhibitors: EDTA or certain metal ions may inhibit enzyme activity.[1] | 1. Enzyme Selection: Use a well-characterized endo-lytic polyG-specific alginate lyase (EC 4.2.2.11).[1][2][3] The presence of a QIH sequence in the conserved region often indicates polyG specificity.[1][2] 2. Condition Optimization: Systematically vary the pH, temperature, and NaCl concentration to find the optimal conditions for your specific lyase. Most marine-derived lyases have optimal activity at neutral to alkaline pH and require NaCl.[4][5] 3. Proper Handling: Store the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. 4. Inhibitor Removal: Ensure buffers are free from known inhibitors. If inhibition is suspected, perform dialysis or use a desalting column. |
| Incorrect Product Profile (e.g., monomers, dimers, or larger oligosaccharides instead of trimers) | 1. Inappropriate Enzyme Type: Using an exo-lytic lyase will primarily yield monomers.[1][3] Using a highly processive endo-lytic lyase might lead to smaller fragments if the reaction proceeds for too long. 2. Incorrect Reaction Time: Over- or under-incubation can lead to undesired product sizes. 3. Substrate Characteristics: The length and purity of the polyG substrate can influence the product distribution. | 1. Enzyme Choice: Confirm that you are using an endo-type alginate lyase.[3] 2. Time-Course Experiment: Perform a time-course experiment and analyze the products at different time points using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the optimal time for trimer production.[6][7] 3. Substrate Analysis: Use a well-characterized polyG substrate. The use of alginate with long polyG blocks is preferable. |
| Low Yield of L-Guluronic Acid Trimers | 1. Suboptimal Enzyme Concentration: Too little enzyme will result in incomplete substrate conversion, while too much may rapidly degrade trimers into smaller units. 2. Substrate Concentration: High substrate viscosity can hinder enzyme activity. 3. Product Inhibition: The accumulation of products may inhibit enzyme activity. | 1. Enzyme Titration: Empirically determine the optimal enzyme concentration for maximizing trimer yield. 2. Substrate Optimization: Test a range of substrate concentrations. For highly viscous substrates, consider a fed-batch approach. 3. Product Removal: If feasible, consider methods for in-situ product removal to drive the reaction forward. |
| Difficulty in Product Purification | 1. Complex Product Mixture: The enzymatic reaction produces a range of oligosaccharides. 2. Residual Substrate: Incomplete reaction leaves behind larger polysaccharide chains. | 1. Reaction Optimization: Fine-tune reaction conditions (especially time) to maximize the proportion of trimers. 2. Purification Techniques: Employ size-exclusion chromatography (SEC) or gel filtration chromatography to separate the trimers from other components.[8] |
Frequently Asked Questions (FAQs)
Q1: What type of alginate lyase is best for producing L-guluronic acid trimers?
A1: The ideal enzyme is an endo-lytic polyG-specific alginate lyase (EC 4.2.2.11) .[1][2][3] Endo-lytic enzymes cleave internal glycosidic bonds, which is necessary to generate oligosaccharides, while polyG specificity ensures that the enzyme primarily acts on the L-guluronic acid blocks of the alginate.[2][5] An exo-lytic enzyme would primarily produce monomers and should be avoided.[1][3]
Q2: How do I select the right substrate for L-guluronic acid trimer production?
A2: Use a high-purity poly-α-L-guluronic acid (polyG) substrate. Alginate extracted from sources rich in G-blocks, such as the stems of Laminaria hyperborea, is a good starting material. The higher the proportion of G-blocks, the more specific the reaction will be.
Q3: What are the key reaction parameters to optimize?
A3: The most critical parameters to optimize for your specific enzyme are:
-
pH: Most alginate lyases have an optimal pH between 7.0 and 9.0.[4][9][10]
-
Temperature: Optimal temperatures can vary widely, from mesophilic (30-40°C) to thermophilic (60-80°C), depending on the source of the enzyme.[11][12]
-
NaCl Concentration: Many marine-derived alginate lyases require NaCl for optimal activity, typically in the range of 0.1-0.5 M.[5][8]
-
Enzyme and Substrate Concentration: These should be empirically determined to maximize the yield of the desired trimer.
-
Reaction Time: This is crucial for obtaining a specific degree of polymerization. A time-course study is highly recommended.
Q4: How can I monitor the progress of the reaction and analyze the products?
A4:
-
Reaction Progress: The reaction can be monitored by measuring the increase in absorbance at 235 nm, which is characteristic of the formation of a double bond at the non-reducing end of the product.[13][14][15]
-
Product Analysis:
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the distribution of oligosaccharides.[1][6]
-
High-Performance Liquid Chromatography (HPLC) / Fast Protein Liquid Chromatography (FPLC): Techniques like size-exclusion chromatography can be used to separate and quantify the products based on their size.[7][16]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Can be used to confirm the molecular weight of the products.[6][17]
-
Experimental Protocols
Protocol 1: Determining Optimal pH and Temperature
-
pH Optimization:
-
Prepare a series of buffers with different pH values (e.g., 50 mM Tris-HCl for pH 7.0-9.0, 50 mM Glycine-NaOH for pH 9.0-10.5).[13][18]
-
Set up reactions in a 96-well UV-compatible plate, each containing the substrate (e.g., 1 mg/mL polyG), buffer at a specific pH, and the alginate lyase.
-
Incubate at a constant temperature (e.g., 37°C) and monitor the increase in absorbance at 235 nm. The pH that gives the highest rate of increase is the optimum.
-
-
Temperature Optimization:
Protocol 2: Time-Course Analysis for Trimer Production
-
Set up a larger-scale reaction under the optimal conditions determined in Protocol 1.
-
At various time points (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h), withdraw aliquots of the reaction mixture.
-
Immediately stop the reaction in the aliquots by boiling for 10 minutes.[14]
-
Analyze the product distribution in each aliquot using TLC and/or HPLC to identify the time point that yields the maximum amount of trimers.
Quantitative Data Summary
Table 1: Comparison of Kinetic Parameters of Various Alginate Lyases
| Enzyme | Source Organism | Preferred Substrate | Optimal pH | Optimal Temp. (°C) | Specific Activity (U/mg) | Reference |
| AlgA | Bacillus sp. Alg07 | polyM | 7.5 | 40 | 8306.7 | [11][17] |
| rAlys1 | Tamlana sp. s12 | polyM | 7.0-8.0 | 35 | 1350 | [1] |
| Cel32 | Cellulophaga sp. NJ-1 | Bifunctional | 8.0 | 50 | 24,178 | [9] |
| AL2 | Flammeovirga sp. MY04 | N/A | 9.0 | 37 | 151.6 µmol h⁻¹ mg⁻¹ | [4] |
| AlyRm3 | Rhodothermus marinus | polyM | 8.0 | 70 | High | [16] |
| VaAly2 | Vibrio alginolyticus | Bifunctional | 9.0 | 30 | ~5000 | [13] |
Note: "U" (Unit) definitions may vary between studies. This table is for comparative purposes.
Visualizations
Experimental Workflow for Trimer Production
Caption: Workflow for optimizing L-guluronic acid trimer production.
Logical Relationship for Troubleshooting Low Yield
References
- 1. Characterization of a New Biofunctional, Exolytic Alginate Lyase from Tamlana sp. s12 with High Catalytic Activity and Cold-Adapted Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alginate lyase: Review of major sources and classification, properties, structure-function analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Characteristics, Biochemical Properties, and Pharmaceutical Applications of Alginate Lyases [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Screening of Alginate Lyase-Producing Bacteria and Optimization of Media Compositions for Extracellular Alginate Lyase Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification and Characterization of a Novel Alginate Lyase from the Marine Bacterium Bacillus sp. Alg07 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Enzymatic depolymerization of alginate by two novel thermostable alginate lyases from Rhodothermus marinus [frontiersin.org]
- 13. Frontiers | Identification and characterization of a critical loop for the high activity of alginate lyase VaAly2 from the PL7_5 subfamily [frontiersin.org]
- 14. Isolation of Mutant Alginate Lyases with Cleavage Specificity for Di-guluronic Acid Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of a Novel Alginate Lyase with Two Alginate Lyase Domains from the Marine Bacterium Vibrio sp. C42 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. "Purification and characterization of a novel alginate lyase from the m" by Peng Chen, Yan Men et al. [dc.engconfintl.org]
- 18. Identification and characterization of a critical loop for the high activity of alginate lyase VaAly2 from the PL7_5 subfamily - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yield in L-Triguluronic acid synthesis"
Welcome to the technical support center for L-Triguluronic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during the synthesis of this compound and other L-guluronic acid oligosaccharides.
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
Low yields in this compound synthesis are common and can typically be attributed to three main areas: challenges in controlling stereoselectivity during glycosylation, suboptimal protecting group strategies, and inefficient purification.
-
Stereoselectivity Issues: The formation of the glycosidic bond between L-guluronic acid monomers is a critical step that can be difficult to control. Gulose, the precursor to guluronic acid, has an intrinsic preference for forming 1,2-cis-glycosidic bonds.[1] Undesired stereoisomers (e.g., β-linkages instead of the desired α-linkages) are common side products that are difficult to separate from the target molecule, thus reducing the isolated yield of the desired product.
-
Protecting Group Strategy: The multiple hydroxyl groups on the L-guluronic acid monomer must be selectively protected and deprotected throughout the synthesis. An ineffective protecting group strategy can lead to several problems:
-
Incomplete reactions: If a hydroxyl group that should react is sterically hindered by a bulky protecting group, the glycosylation reaction may not go to completion.
-
Side reactions: Undesired removal of a protecting group can expose a hydroxyl group to reaction, leading to branched oligosaccharides or other side products.
-
Deactivation of the glycosyl donor: The use of electron-withdrawing protecting groups, such as acyl groups, can decrease the reactivity of the glycosyl donor, leading to lower yields.[2]
-
-
Purification Challenges: The separation of the target this compound from starting materials, incompletely reacted intermediates, and stereoisomers can be challenging due to their similar polarities. This can lead to significant product loss during purification steps.
Q2: I am observing the formation of significant amounts of the β-linked stereoisomer. How can I improve the α-selectivity of my glycosylation reaction?
Achieving high α-selectivity is a primary challenge in L-guluronic acid oligosaccharide synthesis. Here are some strategies to consider:
-
Choice of Glycosyl Donor: The leaving group on the anomeric carbon of the glycosyl donor plays a crucial role. L-gulopyranosyl trichloroacetimidates have been used to achieve excellent α-selectivity.[2]
-
Protecting Groups: The protecting groups on the glycosyl donor can influence the stereochemical outcome. For instance, the use of a 4,6-O-di-tert-butylsilylidene protecting group on a gulose donor has been shown to favor the formation of the α-linkage.[3]
-
Reaction Conditions:
-
Temperature: Performing the glycosylation at low temperatures can enhance selectivity.
-
Solvent: The choice of solvent can influence the reaction's stereochemical course.
-
-
Promoter: The choice of promoter for the glycosylation reaction is critical. Consult the literature for promoters that have been shown to favor α-glycosylation with your specific donor and acceptor.
Q3: My purification by column chromatography is resulting in poor separation and low recovery. What can I do to improve this?
Purification of polar, structurally similar oligosaccharides is inherently difficult. Here are some tips to enhance your purification strategy:
-
Chromatography Technique:
-
Anion-Exchange Chromatography: Given that this compound is an acidic oligosaccharide, anion-exchange chromatography is often a more effective technique than standard silica (B1680970) gel chromatography for separating charged molecules.[3]
-
Size-Exclusion Chromatography (SEC): SEC can be useful for separating oligosaccharides based on their size, which can help to remove smaller impurities or unreacted monomers.
-
-
Column Packing and Eluent System:
-
High-Resolution Media: Use high-quality, small-particle-size silica or other stationary phases to improve resolution.
-
Gradient Elution: Employ a shallow gradient of a polar solvent system to improve the separation of closely related compounds.
-
-
Sample Preparation: Ensure your crude sample is free of any non-polar impurities before loading it onto the column, as these can interfere with the separation.
Frequently Asked Questions (FAQs)
Q: What is a typical starting material for the chemical synthesis of this compound?
A common and efficient starting material for the synthesis of L-guluronic acid derivatives is L-ascorbic acid (Vitamin C).[2]
Q: Are there alternatives to chemical synthesis for obtaining this compound?
Yes, enzymatic or chemical degradation of alginates, which are natural polysaccharides rich in L-guluronic acid, can be an alternative route.[3] Methods such as microwave-assisted acid hydrolysis have been used to produce oligosaccharides of L-guluronic acid.
Q: How can I confirm the stereochemistry of my synthesized this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of glycosidic linkages. The coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2) is indicative of the stereochemistry. A small coupling constant is typically characteristic of an α-linkage in gulopyranosides.
Quantitative Data
While specific quantitative yields for the multi-step synthesis of this compound are not widely reported and are highly dependent on the specific reaction conditions and scale, the literature often describes the yields of individual glycosylation steps as "good".[2] For researchers, it is crucial to track yields at each step to identify bottlenecks in the synthesis. The following table can be used as a template to log your experimental results.
| Reaction Step | Starting Material (mass) | Product (mass) | Yield (%) | Observed Side Products | Notes |
| Monomer Synthesis | |||||
| Glycosylation 1 | |||||
| Deprotection 1 | |||||
| Glycosylation 2 | |||||
| Deprotection 2 | |||||
| Final Deprotection | |||||
| Purification | |||||
| Overall Yield |
Experimental Protocols
Key Experiment: α-Glycosylation of an L-Guluronic Acid Derivative
This protocol is a generalized procedure based on methodologies reported for the synthesis of L-guluronic acid-containing oligosaccharides.[2] Note: This is a representative protocol and may require optimization for your specific substrates.
Materials:
-
L-Guluronic acid donor (e.g., a trichloroacetimidate (B1259523) derivative)
-
L-Guluronic acid acceptor (with a free hydroxyl group at the desired position)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution in DCM (e.g., 0.1 M)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dry all glassware in an oven and cool under an inert atmosphere.
-
To a solution of the L-guluronic acid donor and acceptor in anhydrous DCM, add freshly activated molecular sieves.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Slowly add the TMSOTf solution dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite to remove the molecular sieves.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield
References
Technical Support Center: Improving the Purity of Enzymatically Produced L-Triguluronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the enzymatic production and purification of L-Triguluronic acid. Due to the limited specific literature on this compound, the following guidance is based on established principles for the purification of uronic acids and other polysaccharides, which can be adapted to your specific experimental context.
Troubleshooting and FAQs
This section addresses common issues encountered during the enzymatic synthesis and purification of uronic acid oligosaccharides.
Enzymatic Reaction Troubleshooting
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
Low yields can stem from several factors related to enzyme activity, reaction conditions, or substrate availability.[1][2] A systematic approach is crucial for identifying the bottleneck.
-
Enzyme Activity and Stability:
-
Inactive Enzyme: Confirm the activity of your enzyme(s) using a standard assay with a known substrate. Enzymes can lose activity due to improper storage or handling.
-
Enzyme Denaturation: High temperatures or non-optimal pH can denature the enzyme.[2] Verify the recommended storage and reaction conditions for your specific enzyme.
-
Cofactor Deficiency: Ensure all necessary cofactors (e.g., NAD+, metal ions) are present at optimal concentrations.
-
-
Reaction Conditions:
-
Suboptimal pH and Temperature: The optimal pH and temperature for different enzymes in a cascade can vary. It may be necessary to find a compromise or perform the reactions in a stepwise manner.
-
Substrate Inhibition/Toxicity: High concentrations of the substrate may inhibit or be toxic to the enzyme.[2] Consider a fed-batch approach to maintain a low but steady concentration of the substrate.
-
Product Inhibition: The accumulation of this compound or byproducts might inhibit the enzyme.[2] If possible, consider in-situ product removal.
-
-
Substrate and Reagent Quality:
-
Substrate Purity: Impurities in your substrate preparation can act as inhibitors.
-
Reagent Contamination: Contaminants in buffers or other reagents, such as heavy metals, can inhibit enzyme activity.[1]
-
Q2: How can I determine if my enzyme is being inhibited?
Enzyme inhibition can be detected by running kinetic assays.
-
Vary Substrate Concentration: Perform the enzymatic reaction with varying concentrations of the substrate. If the reaction rate does not increase as expected with higher substrate concentrations, it might indicate substrate inhibition.
-
Introduce Potential Inhibitors: If you suspect a particular compound in your reaction mixture is an inhibitor, add it in varying concentrations to a control reaction and observe the effect on the reaction rate.
-
Check for Product Inhibition: Add the final product (this compound) to the initial reaction mixture. A decrease in the reaction rate would suggest product inhibition.
Purification Troubleshooting
Q3: I am having difficulty removing protein (enzyme) contamination from my this compound preparation. What methods can I use?
Several methods can be employed to remove protein impurities from polysaccharide solutions.[3]
-
Protease Treatment: Incubating the solution with a broad-spectrum protease can degrade the contaminating proteins. However, you will then need to remove the protease.
-
Trichloroacetic Acid (TCA) Precipitation: TCA can be used to precipitate proteins.[4] It's important to perform this at a low temperature to minimize potential degradation of the polysaccharide.[4]
-
Sevag Method: This involves shaking the polysaccharide solution with a mixture of chloroform (B151607) and n-butanol to denature and remove proteins.
-
Ion-Exchange Chromatography: Since this compound is anionic, anion-exchange chromatography can be effective in separating it from proteins with different charges.
Q4: My final product is not as pure as I expect. What are the likely contaminants and how can I remove them?
Common contaminants in polysaccharide preparations include other polysaccharides, monosaccharides, salts, and pigments.[3]
-
Residual Substrate and Monosaccharides: These can be removed by dialysis using a membrane with an appropriate molecular weight cut-off (MWCO) or by size-exclusion chromatography.[5]
-
Other Polysaccharides: If your enzymatic reaction produces a mixture of polysaccharides, you may need to use more advanced chromatographic techniques like ion-exchange or affinity chromatography for separation.
-
Salts: Dialysis is an effective method for removing salts from your final product.
-
Pigments: Activated charcoal treatment or the use of specific resins can be used to decolorize the polysaccharide solution.[4]
Q5: I am losing a significant amount of my product during the purification steps. How can I improve my recovery?
Product loss can occur at various stages of purification.
-
Precipitation: Ensure the correct ratio of solvent (e.g., ethanol) to your sample solution is used. The temperature also plays a critical role in efficient precipitation. Over-drying the pellet after precipitation can make it difficult to redissolve.
-
Chromatography: Check for non-specific binding of your product to the column matrix. Ensure the column is properly equilibrated and that the elution conditions are optimal.
-
Filtration/Dialysis: Use a dialysis membrane with the correct MWCO to prevent the loss of your product.
Data Presentation
The following tables are templates to help you organize and compare your experimental data.
Table 1: Comparison of this compound Purification Methods
| Purification Method | Purity (%) | Yield (%) | Processing Time (hours) | Cost (relative) | Notes |
| Ethanol (B145695) Precipitation | Low | Good for initial bulk purification. | |||
| Anion-Exchange Chromatography | Medium | Effective for removing proteins and other charged impurities. | |||
| Size-Exclusion Chromatography | High | Good for separating by size and for final polishing. | |||
| Method Combination (e.g., Precipitation + IEX) | Medium-High | Often necessary for achieving high purity. |
Table 2: Yield and Purity Tracking During a Multi-Step Purification Process
| Purification Step | Total Volume (mL) | This compound Conc. (mg/mL) | Total this compound (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Reaction Mixture | 100 | 100 | ||||
| After Protein Removal | ||||||
| After Ethanol Precipitation | ||||||
| After Ion-Exchange Chromatography | ||||||
| Final Purified Product |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific application.
Protocol 1: Ethanol Precipitation of this compound
This protocol is for the initial recovery and concentration of the polysaccharide from the reaction mixture after removing cells and large debris by centrifugation.
-
Preparation: Cool the crude this compound solution and absolute ethanol to 4°C.
-
Precipitation: Slowly add 2-3 volumes of cold absolute ethanol to 1 volume of the polysaccharide solution while gently stirring.[4]
-
Incubation: Allow the mixture to stand at 4°C for at least 4 hours (or overnight) to allow the polysaccharide to fully precipitate.
-
Collection: Centrifuge the mixture at a sufficient speed and duration to pellet the precipitate (e.g., 10,000 x g for 20 minutes).
-
Washing: Carefully decant the supernatant. Wash the pellet with 70-80% ethanol to remove residual impurities.
-
Drying: Decant the ethanol wash and air-dry or lyophilize the pellet.
-
Resuspension: Resuspend the purified pellet in a suitable buffer for further purification or analysis.
Protocol 2: Anion-Exchange Chromatography (AEC)
This protocol is designed to separate this compound based on its negative charge.
-
Column Selection: Choose a suitable anion-exchange resin (e.g., DEAE-Sepharose or a quaternary ammonium-based resin).
-
Equilibration: Equilibrate the column with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate match the buffer.
-
Sample Loading: Load the this compound sample (dissolved in the starting buffer) onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound, neutral, or positively charged impurities.
-
Elution: Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the starting buffer) or a stepwise increase in salt concentration.[6]
-
Fraction Collection: Collect fractions and analyze them for the presence of this compound.
-
Analysis: Pool the fractions containing the purified product and proceed with desalting (e.g., dialysis).
Protocol 3: Size-Exclusion Chromatography (SEC)
This protocol separates molecules based on their size and is useful as a final polishing step.[7][8]
-
Column Selection: Choose a gel filtration medium with a fractionation range appropriate for this compound.
-
Equilibration: Equilibrate the column with the desired buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.
-
Sample Loading: Apply a small, concentrated sample of the partially purified this compound to the top of the column. The sample volume should ideally be 1-2% of the total column volume.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the eluate using a UV detector or by analyzing the fractions for carbohydrate content.
-
Analysis: Pool the fractions containing the purified this compound.
Visualizations
Diagram 1: General Workflow for Enzymatic Production and Purification of this compound
Caption: A general workflow for the production and purification of this compound.
Diagram 2: Troubleshooting Flowchart for Low Purity of this compound
Caption: A troubleshooting guide for addressing low purity in the final product.
Diagram 3: Hypothetical Enzymatic Pathway for this compound Synthesis
Caption: A hypothetical enzymatic pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polysaccharides-Isolation, Purification and Analysis - Creative Proteomics Blog [creative-proteomics.com]
- 4. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. conductscience.com [conductscience.com]
- 7. Oligos Made Easy Part 5: Mastering Size Exclusion for Oligos [knauer.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Overcoming Peak Tailing in HPLC of Uronic Acids
Welcome to our technical support center dedicated to addressing the common challenge of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of uronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during their experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing uronic acids by HPLC?
A1: Peak tailing for uronic acids, which are acidic compounds, primarily stems from a few key issues:
-
Secondary Interactions: The most common cause is the interaction between the ionized carboxylate group of the uronic acid and active sites on the HPLC column's stationary phase, particularly residual silanol (B1196071) groups on silica-based columns.[1][2] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the uronic acid (typically around 3-3.5), the analyte will exist in both ionized and non-ionized forms.[3] This dual state leads to inconsistent interactions with the stationary phase and results in broadened, tailing peaks.
-
Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase or the creation of active sites, both of which can increase peak tailing.[2]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[2]
-
Extra-column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.[2][4]
Q2: How does adjusting the mobile phase pH help in reducing peak tailing for uronic acids?
A2: Adjusting the mobile phase pH is a critical step in controlling the peak shape of uronic acids. Since uronic acids are acidic, their ionization state is pH-dependent. By setting the mobile phase pH at least 1.5 to 2 pH units below the pKa of the uronic acid, you ensure that the carboxyl group is predominantly in its protonated (non-ionized) form.[1][5] This minimizes the ionic interactions with the stationary phase, leading to a more uniform retention mechanism and a sharper, more symmetrical peak.
Q3: What type of HPLC column is best suited for the analysis of uronic acids to avoid peak tailing?
A3: The choice of column is crucial for obtaining good peak shapes for uronic acids. Here are a few recommendations:
-
Modern, High-Purity Silica (B1680970) Columns: For reversed-phase chromatography, using a column packed with high-purity, "Type B" silica with low metal content is advisable. These columns have fewer and less acidic silanol groups.
-
End-capped Columns: Columns that have been "end-capped" are treated to chemically block many of the residual silanol groups, significantly reducing their potential for secondary interactions with acidic analytes.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for highly polar compounds like uronic acids.[6][7] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Anion-Exchange Columns: For direct analysis without derivatization, high-performance anion-exchange chromatography (HPAEC) with columns like the Dionex CarboPac™ series can provide excellent separation and peak shape for charged carbohydrates, including uronic acids.
Q4: Can sample preparation influence peak tailing?
A4: Yes, proper sample preparation is essential. Here's how it can impact peak shape:
-
Sample Matrix: Complex sample matrices can contain components that interact with the column and cause peak tailing. Effective sample cleanup, such as solid-phase extraction (SPE) or filtration, can remove these interferences.[2]
-
Sample Solvent: The solvent used to dissolve the sample should ideally be the same as or weaker than the initial mobile phase.[2] Injecting a sample in a much stronger solvent can lead to peak distortion.
-
Sample Concentration: As mentioned, overloading the column can cause peak tailing. Ensure that the sample concentration is within the linear range of the column and detector.[8] For fruit juice samples, a dilution and filtration step is typically required.[9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of uronic acids.
Guide 1: Mobile Phase Optimization
Problem: You are observing significant peak tailing for your uronic acid standard.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Check Mobile Phase pH | Verify the pH of your mobile phase. For uronic acids (pKa ≈ 3-3.5), the pH should be adjusted to ≤ 2.5 using an appropriate acid (e.g., phosphoric acid, formic acid).[1][5] | A significant improvement in peak symmetry as the uronic acid is fully protonated. |
| 2. Assess Buffer Strength | If using a buffer, ensure its concentration is adequate (typically 10-50 mM) to maintain a stable pH throughout the analysis.[2] | Consistent retention times and improved peak shape due to stable ionization state. |
| 3. Evaluate Organic Modifier | The type and concentration of the organic modifier (e.g., acetonitrile, methanol) can affect peak shape. Try adjusting the percentage of the organic modifier. | Sharper peaks due to optimized analyte partitioning and interaction with the stationary phase. |
Guide 2: Column and Hardware Troubleshooting
Problem: Peak tailing persists even after optimizing the mobile phase.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Column Health Check | Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may be degraded and require replacement.[2] | Improved peak shape if the issue was due to column contamination. |
| 2. Evaluate Column Choice | If using a standard C18 column, consider switching to a modern, end-capped column or a column specifically designed for polar compounds, such as a polar-embedded or HILIC column. | Reduced tailing due to minimized secondary silanol interactions. |
| 3. Inspect for Extra-Column Volume | Check for and minimize any dead volume in the system by using shorter, narrower internal diameter tubing and ensuring all fittings are properly connected.[2] | Sharper peaks due to reduced band broadening outside the column. |
| 4. Inject a Neutral Compound | Inject a neutral, non-polar compound (e.g., toluene). If this peak also tails, it indicates a physical problem with the system (e.g., a void in the column, plumbing issues). If the neutral peak is symmetrical, the issue is likely a chemical interaction between your uronic acid and the stationary phase.[4] | Diagnosis of whether the problem is physical (system-related) or chemical (analyte-column interaction). |
Data Presentation
The following table summarizes the expected effect of mobile phase pH on the peak tailing factor for a typical uronic acid like glucuronic acid (pKa ≈ 3.2).
| Mobile Phase pH | Tailing Factor (Tf) - Representative Values | Peak Shape Description | Rationale |
| 4.5 | > 1.8 | Severe Tailing | A significant portion of the uronic acid is ionized, leading to strong secondary interactions. |
| 3.5 | 1.5 - 1.8 | Moderate Tailing | The uronic acid is partially ionized as the pH is close to its pKa. |
| 2.5 | 1.0 - 1.2 | Symmetrical to Near-Symmetrical | The uronic acid is predominantly in its non-ionized form, minimizing secondary interactions. |
Note: The Tailing Factor (Tf) is a measure of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.[2]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with pH Control
This protocol is a starting point for the analysis of uronic acids on a C18 column, focusing on mobile phase pH control to achieve symmetrical peaks.
-
Target Analyte: Glucuronic acid, Galacturonic acid
-
Instrumentation: Standard HPLC system with UV detector
-
Column: Modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid (pH adjusted to ~2.5)
-
Solvent B: Acetonitrile
-
-
Elution: Isocratic, e.g., 95% A / 5% B (adjust as needed for retention)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
If the sample is from a complex matrix (e.g., fruit juice), dilute it with the mobile phase and filter through a 0.45 µm syringe filter before injection.[9]
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is suitable for the analysis of highly polar uronic acids.
-
Target Analyte: Uronic acids
-
Instrumentation: HPLC system with UV or ELSD detector
-
Column: HILIC column (e.g., silica-based, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.0
-
Solvent B: Acetonitrile
-
-
Elution: Gradient, e.g., 95% B to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 2 µL
-
Sample Preparation:
-
Dissolve the sample in a solvent with a high organic content (e.g., 80% acetonitrile) to match the initial mobile phase conditions.[7]
-
Filter through a 0.22 µm syringe filter.
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing of uronic acids.
Caption: General experimental workflow for uronic acid analysis by RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. shodex.com [shodex.com]
- 7. agilent.com [agilent.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. pepolska.pl [pepolska.pl]
Technical Support Center: Alginate Oligosaccharide Purification
Welcome to the technical support center for refining alginate oligosaccharide (AOS) purification protocols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying alginate oligosaccharides? A1: The purification of AOS typically follows a multi-step process that begins with the degradation of high-molecular-weight alginate, followed by separation and purification techniques to isolate oligosaccharides of desired sizes and structures. The initial step is often enzymatic or chemical hydrolysis to break down the polysaccharide into smaller fragments.[1][2] Subsequent purification commonly involves methods like ethanol (B145695) precipitation, membrane separation, activated carbon adsorption, gel filtration chromatography, and ion-exchange chromatography to achieve high-purity fractions.[2]
Q2: What are the primary methods for degrading alginate into oligosaccharides? A2: The main methods are chemical degradation (such as acid hydrolysis) and enzymatic hydrolysis.[1][3] Chemical methods are often low-cost but can be harsh and produce a wide range of products.[1][4] Enzymatic degradation using alginate lyases is preferred for its mild reaction conditions and high specificity, which allows for the production of structurally defined AOS with preserved functional groups.[2][5][6] The presence of an unsaturated terminal structure in enzymatically produced AOS is often crucial for their biological activity.[3]
Q3: Why is the purity of alginate oligosaccharides important? A3: The purity of AOS is critical because their biological activities—such as anti-inflammatory, antioxidant, and anti-tumor properties—are highly dependent on their specific structure, including molecular weight, degree of polymerization (DP), and the ratio of mannuronic acid (M) to guluronic acid (G) residues (M/G ratio).[7][8] Different applications in the food, pharmaceutical, and agricultural industries require oligosaccharides of specific purities and structures to ensure efficacy and safety.[2][8]
Q4: What are the most common chromatography techniques for AOS purification? A4: The most widely used chromatography techniques are Ion-Exchange Chromatography (IEX) and Gel Filtration Chromatography (GFC), also known as Size Exclusion Chromatography (SEC). IEX, particularly anion-exchange, is effective for separating the polyanionic AOS based on charge differences.[9][10][11] GFC is used to separate oligosaccharides based on their molecular size and is also a common method for desalting samples after IEX.[2][9][12]
Troubleshooting Guides
Ion-Exchange Chromatography (IEX)
Q: My alginate oligosaccharides are not binding to the anion-exchange column and are eluting in the wash phase. What could be the cause? A: This issue typically arises from incorrect buffer conditions.
-
Incorrect pH: For anion exchangers, the buffer pH must be high enough to ensure the carboxyl groups on the oligosaccharides are deprotonated (negatively charged). If the pH is too low, the oligosaccharides will be neutral and will not bind.
-
High Ionic Strength: The ionic strength of your sample or starting buffer may be too high. Excess salt ions will compete with the oligosaccharides for binding sites on the column matrix, preventing retention. Consider diluting your sample or reducing the salt concentration of your equilibration buffer.
-
Incomplete Equilibration: Ensure the column is fully equilibrated with the starting buffer until the pH and conductivity of the eluate are stable.
Q: I am seeing poor resolution between my oligosaccharide peaks. How can I improve the separation? A: Poor resolution in IEX can be addressed by optimizing the elution conditions.
-
Steep Gradient: The salt gradient may be too steep, causing different AOS species to elute too closely together. Try using a shallower, more gradual gradient to improve separation.[9]
-
High Flow Rate: A high flow rate reduces the interaction time between the oligosaccharides and the stationary phase. Decreasing the flow rate can often enhance resolution.
-
Incorrect Buffer pH: The pH of the buffer can affect the charge of the oligosaccharides. Adjusting the pH may alter the relative binding affinities and improve separation.
Gel Filtration Chromatography (GFC / SEC)
Q: My peaks are broad and not well-resolved. What are the common causes? A: Peak broadening in GFC is a frequent issue that can stem from several factors.
-
Large Sample Volume: For optimal resolution, the sample volume should be small, typically 1–5% of the total column bed volume.[13] Applying too large a volume will lead to significant peak broadening.
-
High Sample Viscosity: A highly concentrated sample can be viscous, leading to poor diffusion and non-ideal flow through the column. Dilute the sample if it is too viscous.[13]
-
Low Flow Rate: While very low flow rates can improve resolution, excessively slow rates can increase diffusion and lead to broader peaks. Conversely, a flow rate that is too high will not allow for proper separation.[13] There is an optimal flow rate that provides a balance between speed and resolution.[13]
Q: Some peaks are eluting much earlier or later than expected based on their molecular weight. Why is this happening? A: This phenomenon suggests that interactions other than size exclusion are occurring.
-
Ionic Interactions: If the ionic strength of the eluent is too low, charged oligosaccharides may interact with any residual charges on the GFC matrix, causing delayed elution. Adding a salt like 0.1 M NaCl to the eluent can suppress these interactions.[13]
-
Hydrophobic Interactions: Aromatic or hydrophobic moieties on the oligosaccharides can interact with the column matrix, also leading to delayed elution.[14] This is less common with alginates but can be a factor depending on the matrix.
-
Channeling: If the column is poorly packed, "channels" can form in the resin bed, allowing parts of the sample to bypass the matrix and elute earlier than expected. Repacking the column is the recommended solution.
Thin-Layer Chromatography (TLC) Analysis
Q: My spots are streaking up the TLC plate instead of forming tight bands. What's wrong? A: Streaking on a TLC plate is often caused by sample application or solvent issues.
-
Sample Overload: Applying too much sample to the plate is a primary cause of streaking.[15] Try applying a smaller volume or a more dilute sample.
-
Inappropriate Solvent System: The mobile phase may be too polar, causing all components to move with the solvent front, or not polar enough to move the sample from the origin. The composition of the developing solvent, such as the ratio of 1-butanol:formic acid:water, is critical for good separation.[12]
-
Insoluble Sample: If the sample is not fully dissolved in the application solvent, it can cause streaking from the origin.
Q: I am having trouble separating oligosaccharides with similar degrees of polymerization (DP). How can I improve TLC resolution? A: Separating similar-sized oligosaccharides requires optimization of the TLC conditions.
-
Mobile Phase Composition: Fine-tuning the ratio of solvents in your mobile phase is crucial. Small adjustments can significantly impact the separation of homologous oligosaccharides.[12]
-
Multiple Developments: Running the same TLC plate in the same solvent system multiple times (allowing the plate to dry between runs) can sometimes improve the separation between spots with close Rf values.
-
Different Stationary Phase: While silica (B1680970) gel is common, other stationary phases might provide different selectivity.[15]
Mass Spectrometry (MS) Analysis
Q: I am getting a weak signal or no signal from my purified fractions during ESI-MS analysis. What is the problem? A: Signal suppression in ESI-MS is a common problem, often due to sample contamination.
-
Salt Contamination: Salts from chromatography buffers (e.g., NaAc from IEX) are a major cause of ion suppression.[9] It is essential to desalt the samples thoroughly before MS analysis. Desalting can be performed using a Sephadex G-10 column or a porous graphitic carbon solid-phase extraction (SPE) cartridge.[9][10]
-
Low Sample Concentration: The concentration of the oligosaccharide in the fraction may be too low for detection. Concentrate the sample using methods like rotary evaporation or freeze-drying.[9]
Q: How can I distinguish between M and G residues in my oligosaccharides using MS? A: Distinguishing between these C-5 epimers requires tandem mass spectrometry (MS/MS). Negative-ion electrospray tandem mass spectrometry (ES-MS/MS) with collision-induced dissociation (CID) can be used for sequence determination.[16][17] Specific fragment ions, such as internal decarboxylated Z-ions, can help differentiate internal M and G residues.[16][17] The intensity ratio of certain fragment ions can also help identify the reducing terminal residue.[16][17]
Experimental Protocols
Protocol 1: Anion-Exchange Chromatography of Alginate Oligosaccharides
This protocol is adapted from methodologies used for separating enzymatically degraded alginate.[9][11]
-
Column Preparation: Pack a column (e.g., 2 cm x 35 cm) with a strong anion-exchange resin like Q-Sepharose Fast Flow.[9]
-
Equilibration: Equilibrate the column with a starting buffer of 0.2 M Sodium Acetate (NaAc), pH 8.1, until the pH and conductivity of the eluate are stable.[9]
-
Sample Preparation: Dissolve the crude oligosaccharide mixture in the starting buffer and filter it through a 0.45 µm membrane.[9]
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound oligosaccharides using a linear salt gradient. For example, a gradient from 0.2 M to 1.2 M NaAc can be used.[9] The specific gradient will depend on the oligosaccharides being separated; oligosaccharides ending with an M unit may require a higher ionic strength for elution.[9]
-
Fraction Collection: Collect fractions using a fraction collector.
-
Detection: Monitor the elution profile by measuring absorbance at 235 nm, which detects the unsaturated bond at the non-reducing end of enzymatically cleaved oligosaccharides.[9] Fractions can also be analyzed for reducing sugars using the DNS method.[9]
-
Desalting: Pool the fractions containing the desired oligosaccharides, concentrate them, and desalt using a Sephadex G-10 column, eluting with distilled water.[9]
Protocol 2: TLC Analysis of Oligosaccharide Fractions
This protocol is a general method for analyzing the degree of polymerization (DP) of AOS fractions.[12]
-
Plate Preparation: Use a silica gel 60 TLC plate.
-
Sample Spotting: Lyophilize (freeze-dry) the collected fractions. Dissolve the dried sample in a small amount of water and spot it carefully onto the TLC plate origin. Also spot standards of known DP (e.g., DP2-DP7) for comparison.[18][19]
-
Mobile Phase Preparation: Prepare a developing solvent system. A common system is 1-butanol:formic acid:water in a ratio of 4:6:1 (v/v/v).[12]
-
Development: Place the TLC plate in a chromatography tank saturated with the mobile phase vapor and allow the solvent to ascend the plate.
-
Visualization: After development, dry the plate completely. Visualize the spots by spraying with a suitable reagent (e.g., a sulfuric acid solution followed by heating) to char the oligosaccharides, making them visible as dark spots.
Data Presentation
Table 1: Troubleshooting Summary for Chromatography Techniques
| Technique | Problem | Potential Cause(s) | Recommended Solution(s) |
| Ion-Exchange | No sample binding | Incorrect buffer pH; High ionic strength of sample/buffer. | Adjust buffer pH; Dilute sample or decrease buffer salt concentration. |
| Poor resolution | Salt gradient too steep; Flow rate too high. | Use a shallower gradient; Reduce the flow rate. | |
| Gel Filtration | Broad peaks | Sample volume too large (>5% of bed volume); High sample viscosity.[13] | Reduce sample volume; Dilute the sample.[13] |
| Atypical elution | Ionic or hydrophobic interactions with the matrix.[13][14] | Increase eluent ionic strength (e.g., add 0.1 M NaCl).[13] | |
| Poorly packed column (channeling). | Repack the column carefully. |
Table 2: Example Elution Conditions for Anion-Exchange Chromatography
| Elution Buffer (NaAc) | Target Oligosaccharides | Reference |
| 0.2 M - 1.0 M Gradient | Di- and trisaccharides (e.g., DG, DGG, DMG) | [9] |
| 0.2 M - 1.2 M Gradient | Di- and trisaccharides (e.g., DM, DMM, DGM) | [9] |
| Note: DG represents an unsaturated non-reducing end and a guluronate at the reducing end. DM represents an unsaturated non-reducing end and a mannonate at the reducing end. |
Visualizations
Caption: General workflow for alginate oligosaccharide purification and analysis.
Caption: Troubleshooting decision tree for poor peak resolution in chromatography.
References
- 1. vliz.be [vliz.be]
- 2. Alginate oligosaccharides in the food industry: emerging functional roles, health benefits, and technological applications – Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Alginate oligosaccharides: The structure-function relationships and the directional preparation for application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. Effects of alginate oligosaccharides with different molecular weights and guluronic to mannuronic acid ratios on glyceollin induction and accumulation in soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, purification and characterization of alginate oligosaccharides degraded by alginate lyase from Pseudomonas sp. HZJ 216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sequence analysis of alginate-derived oligosaccharides by negative-ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
"minimizing by-products in L-Triguluronic acid synthesis"
Welcome to the technical support center for L-Triguluronic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical synthesis of this compound, a trimer of L-guluronic acid. Our goal is to help you minimize by-products and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing a low yield of my target this compound. What are the potential causes and how can I improve it?
Answer: A low yield of the final trimer can stem from several factors throughout the multi-step synthesis. Here are the most common culprits and corresponding troubleshooting steps:
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Inefficient Glycosylation Reactions: The coupling of monosaccharide units is a critical step. The electron-withdrawing nature of the carboxyl group (or its precursor) can deactivate the glycosyl donor.
-
Troubleshooting:
-
Optimize Reaction Conditions: Adjust the temperature, reaction time, and stoichiometry of the glycosyl donor and acceptor.
-
Choice of Activator: The choice of activator for your glycosyl donor (e.g., trichloroacetimidate) is crucial. Experiment with different activators and catalysts to find the optimal combination for your specific building blocks.
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Protecting Groups: The protecting groups on your donor and acceptor have a significant impact on their reactivity. Consider using more electron-donating protecting groups on the glycosyl donor to enhance its reactivity.
-
-
-
Incomplete Deprotection: Residual protecting groups on the final product will lower the yield of the desired fully deprotected this compound.
-
Troubleshooting:
-
Extend Reaction Time: Ensure the deprotection reaction is running to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst Activity: If using catalytic hydrogenation for deprotection (e.g., removing benzyl (B1604629) groups), ensure the catalyst is fresh and active.
-
-
-
Product Degradation: The acidic conditions sometimes used for deprotection can lead to the degradation of the target oligosaccharide.
-
Troubleshooting:
-
Milder Deprotection Conditions: Explore alternative, milder deprotection strategies that are less likely to damage your product.
-
-
Question 2: My final product is a mixture of stereoisomers. How can I improve the stereoselectivity of the glycosylation reactions?
Answer: Achieving the desired stereochemistry at the glycosidic linkage is a common challenge in oligosaccharide synthesis. The formation of undesired anomers is a frequent source of by-products.
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Neighboring Group Participation: The protecting group at the C2 position of the glycosyl donor can influence the stereochemical outcome of the glycosylation.
-
Troubleshooting:
-
Participating Protecting Groups: Use a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position to favor the formation of a 1,2-trans-glycosidic linkage.
-
Non-Participating Protecting Groups: For a 1,2-cis-glycosidic linkage, a non-participating group (e.g., a benzyl ether) at the C2 position is required.
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stereoselectivity.
-
Troubleshooting:
-
Solvent Screening: Perform the glycosylation reaction in a variety of solvents to identify the one that provides the best stereoselectivity for your system.
-
-
Question 3: I am detecting by-products with incorrect mass, suggesting incomplete oxidation or the presence of deletion sequences. How can I address this?
Answer: These by-products arise from incomplete reactions at different stages of the synthesis.
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Incomplete Oxidation: If you are using a post-glycosylation oxidation strategy, incomplete oxidation of the primary alcohol at C6 to a carboxylic acid is a common issue.
-
Troubleshooting:
-
Optimize Oxidation Conditions: Re-evaluate your oxidation protocol. This may involve adjusting the oxidant, catalyst, temperature, or reaction time. Common methods include TEMPO-based oxidations.
-
Purification: Intermediate purification after the oxidation of each monomer unit (in a pre-glycosylation oxidation strategy) can help to ensure that only fully oxidized units are carried forward.
-
-
-
Deletion Sequences (Monomers and Dimers): The presence of shorter oligosaccharides indicates incomplete coupling during the glycosylation steps.
-
Troubleshooting:
-
Drive Reactions to Completion: Use a slight excess of the glycosyl donor to ensure the acceptor is fully consumed. Monitor the reaction closely by TLC or LC-MS.
-
Purification of Intermediates: It is crucial to purify the intermediate products (monomer, dimer) after each glycosylation step to remove any unreacted starting materials.
-
-
Question 4: I am having difficulty purifying the final this compound from by-products. What purification strategies are most effective?
Answer: The high polarity and similar structure of oligosaccharide by-products can make purification challenging.
-
Chromatography Techniques:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating oligosaccharides based on their size. It can be used to separate the desired trimer from dimers and monomers.
-
Anion Exchange Chromatography (AEC): Since the target molecule contains three carboxylic acid groups, AEC is a powerful technique for purification. The charge of the molecule will depend on the pH of the mobile phase.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): If the by-products have different hydrophobicities (e.g., due to residual protecting groups), RP-HPLC can be an effective purification method.
-
Summary of Potential By-products and Mitigation Strategies
| By-product Type | Potential Cause | Suggested Mitigation Strategy |
| Stereoisomers (Anomers) | Lack of stereocontrol during glycosylation. | Utilize participating/non-participating neighboring groups; optimize solvent and temperature. |
| Deletion Sequences (Monomers/Dimers) | Incomplete glycosylation reactions. | Use an excess of the glycosyl donor; purify intermediates after each coupling step. |
| Incompletely Oxidized Products | Insufficient oxidation of the primary alcohol to a carboxylic acid. | Optimize oxidation reaction conditions (reagents, time, temperature); purify after oxidation. |
| Orthoester Formation | Side reaction during glycosylation, particularly with participating groups at C2.[1] | Optimize glycosylation conditions (e.g., temperature, activator); consider alternative protecting groups. |
| Products with Residual Protecting Groups | Incomplete deprotection reactions. | Extend reaction times; use fresh catalyst for hydrogenolysis; verify completion with TLC/LC-MS. |
Experimental Protocols
A generalized experimental workflow for the synthesis of an L-guluronic acid trimer is outlined below. This is a representative protocol and may require optimization for your specific protecting group strategy and building blocks.
General Strategy: Pre-glycosylation Oxidation and Stepwise Elongation
This strategy involves the synthesis of protected L-guluronic acid monosaccharide building blocks, followed by their sequential coupling to form the trimer.
-
Preparation of a Protected L-Guluronic Acid Glycosyl Donor:
-
Start from a readily available precursor like L-ascorbic acid.
-
Introduce appropriate protecting groups for the hydroxyl groups (e.g., benzyl ethers) and the carboxylic acid (e.g., a methyl ester).
-
Install a suitable leaving group at the anomeric position to create a glycosyl donor (e.g., a trichloroacetimidate).
-
-
Preparation of a Protected L-Guluronic Acid Glycosyl Acceptor:
-
Synthesize a protected L-guluronic acid monosaccharide with a free hydroxyl group at the desired position for glycosylation (e.g., C4).
-
-
First Glycosylation (Dimer Synthesis):
-
React the glycosyl donor with the glycosyl acceptor in the presence of a suitable activator (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) at low temperature.
-
Monitor the reaction by TLC.
-
Purify the resulting disaccharide by column chromatography.
-
-
Modification of the Dimer:
-
Selectively deprotect the hydroxyl group on the newly added monosaccharide unit to prepare it for the next glycosylation.
-
-
Second Glycosylation (Trimer Synthesis):
-
React the modified disaccharide (now the acceptor) with another equivalent of the glycosyl donor.
-
Purify the resulting protected trisaccharide.
-
-
Global Deprotection:
-
Remove all protecting groups. This may involve multiple steps, for example, saponification of the methyl esters followed by catalytic hydrogenation to remove benzyl ethers.
-
Purify the final this compound using size exclusion and/or anion exchange chromatography.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Optimizing Alginate Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for alginate hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may arise during alginate hydrolysis experiments.
Issue 1: Low or No Hydrolysis Activity
Symptoms:
-
Minimal or no change in viscosity of the alginate solution.
-
The concentration of reducing sugars or unsaturated uronates does not increase over time.
-
Expected products (oligosaccharides) are not detected by analysis (e.g., TLC, HPLC, MS).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Enzyme | - Verify enzyme activity using a positive control substrate. - Ensure enzymes are stored at the recommended temperature (typically -20°C or -80°C). - Avoid repeated freeze-thaw cycles.[1] |
| Suboptimal Reaction Conditions | - Systematically optimize pH, temperature, and salt concentration.[1] - Confirm the buffer pH is correct at the reaction temperature.[1] |
| Presence of Inhibitors | - Purify the alginate substrate to remove potential inhibitors like polyphenols or heavy metals.[1] - Check the "Common Activators and Inhibitors" table below. |
| Incorrect Substrate | - Confirm the type of alginate (e.g., M/G ratio) is appropriate for the specific enzyme used. Some enzymes have a preference for polyM, polyG, or polyMG blocks.[1][2] |
Issue 2: Incomplete Substrate Digestion
Symptoms:
-
The reaction appears to stop before all the substrate is consumed.
-
The final product mixture contains a high proportion of high molecular weight alginate.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Enzyme Concentration | - Increase the enzyme-to-substrate ratio.[1] |
| High Substrate Concentration | - High viscosity can limit enzyme mobility. Lower the initial substrate concentration.[1] - Perform the reaction with agitation to ensure proper mixing.[1] |
| Product Inhibition | - Some enzymes can be inhibited by the final products. Consider a fed-batch approach or continuous removal of products. |
| Enzyme Instability | - The enzyme may not be stable under the reaction conditions for the required duration. Check the enzyme's thermal and pH stability.[3][4] |
Issue 3: Inconsistent Results
Symptoms:
-
High variability in product yield or hydrolysis rate between experiments.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Variability in Substrate Quality | - Use a well-characterized and consistent source of alginate.[1] - Determine the M/G ratio for each new batch of substrate.[1] |
| Pipetting Errors | - Viscous alginate solutions can be difficult to pipette accurately. Use positive displacement pipettes or prepare solutions by weight.[1] |
| Inaccurate Temperature or pH Control | - Calibrate pH meters and thermometers regularly. Ensure uniform heating of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for enzymatic alginate hydrolysis?
The primary parameters to optimize are pH, temperature, enzyme concentration, substrate concentration, and salt concentration. The optimal conditions are highly dependent on the specific alginate lyase being used.[3][5]
Q2: What is the optimal pH for alginate hydrolysis?
For enzymatic hydrolysis, the optimal pH can range from acidic to alkaline depending on the enzyme source. For example, some enzymes exhibit maximum activity in the pH range of 5.0 to 6.0[3][5], while others are most active at pH 8.0.[2][4][6] Acid hydrolysis, on the other hand, occurs at pH values below 5.[7][8] Alginate is generally stable between pH 5 and 10.[8]
Q3: How does temperature affect alginate hydrolysis?
Temperature significantly influences the rate of both enzymatic and acid hydrolysis. For enzymatic reactions, each enzyme has an optimal temperature. For instance, some thermostable alginate lyases have optimal activity at 70°C or even higher.[4] However, temperatures above the optimum can lead to enzyme denaturation and loss of activity.[3] Acid hydrolysis is also accelerated at higher temperatures.[9]
Q4: What is a typical enzyme-to-substrate ratio?
A common starting point for the enzyme-to-substrate ratio is 1:100 (w/w).[1] However, this should be optimized for each specific application to balance reaction time and cost. Increasing the enzyme concentration can lead to more complete digestion.[1]
Q5: Does salt concentration affect the reaction?
Yes, many alginate lyases are salt-activated and require specific salt concentrations for optimal activity. For one particular enzyme, the maximum activity was observed at a NaCl concentration of 200 to 300 mM, and it was nearly inactive in the absence of salt.[3][5] Another study found the optimal NaCl concentration to be 0.4 M.[4]
Q6: How can I monitor the progress of the hydrolysis reaction?
The progress can be monitored by measuring the increase in reducing sugars using methods like the DNS (3,5-dinitrosalicylic acid) assay.[10] Another common method is to measure the increase in absorbance at 235 nm, which corresponds to the formation of the unsaturated bond at the non-reducing end of the product oligosaccharides.[1][2] A decrease in the viscosity of the reaction mixture also indicates the progression of hydrolysis.
Data Presentation
Table 1: Optimal Reaction Conditions for Various Alginate Lyases
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Optimal NaCl (M) | Reference |
| AMOR_PL17A | Metagenomic dataset | 5.0 - 6.0 | >50 | 0.2 - 0.3 | [3][5] |
| AlyRm3 | Rhodothermus marinus | 8.0 | 70 | 0.4 | [4] |
| Cel32 | Cellulophaga sp. NJ-1 | 8.0 | 50 | Not specified | [2][6] |
| Algt1 | Microbulbifer thermotolerans | Not specified | 40 | Not specified | [11] |
Table 2: Influence of Enzyme Concentration on Alginate Hydrogel Degradation
| Alginate Lyase Concentration (mU/mL) | Mass Loss after 7 days (%) | Storage Modulus Reduction after 7 days (%) |
| 0 | ~0 | ~0 |
| 5 | ~28 | ~81 |
| 50 | ~57 | ~91 |
| Data derived from a study on enzymatically degradable alginate hydrogels for cell delivery applications.[12] |
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of Alginate
-
Substrate Preparation: Prepare a 1% (w/v) sodium alginate solution in the desired reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.2 M NaCl). Stir the solution until the alginate is completely dissolved, which may take several hours.[1]
-
Enzyme Preparation: Dilute the alginate lyase to the desired concentration in the same reaction buffer.[1]
-
Reaction Setup: Add the alginate lyase solution to the substrate solution at a predetermined enzyme-to-substrate ratio (e.g., 1:100 w/w).[1]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 40°C) with gentle agitation for the desired reaction time (e.g., 1-24 hours).[1]
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.[1]
-
Product Recovery: Centrifuge the reaction mixture to remove any insoluble material. The supernatant containing the alginate oligosaccharides can be collected for further analysis or purification.[1]
Protocol 2: Acid Hydrolysis of Alginate
-
Substrate Preparation: Dissolve sodium alginate (e.g., 250 mg) in deionized water (e.g., 22.5 mL) in a round-bottom flask with stirring and heating to 50°C to ensure complete dissolution.[13]
-
Acid Addition: Inject a strong acid, such as 10 M HCl (e.g., 2.5 mL), to achieve a final concentration of 1 M.[13]
-
Reaction: Reflux the solution at 100°C for a specified time (e.g., 180 minutes).[13] The reaction time will influence the molecular weight of the resulting products.[14]
-
Neutralization: Cool the solution and neutralize it with a base, such as 1 M NaOH.[13]
-
Product Isolation: Wash the product with a solvent like ethanol (B145695) and isolate it by centrifugation.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alginate Degradation: Insights Obtained through Characterization of a Thermophilic Exolytic Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Degradation of Alginate and Preparation of Alginate Oligosaccharides by a Novel Biofunctional Alginate Lyase with High Activity and Excellent Thermophilic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Degradation properties and metabolic activity of alginate and chitosan polyelectrolytes for drug delivery and tissue engineering applications [aimspress.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Enzymatic depolymerization of alginate by two novel thermostable alginate lyases from Rhodothermus marinus [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatically Degradable Alginate Hydrogel Systems to Deliver Endothelial Progenitor Cells for Potential Revasculature Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Alginate Nanoparticles Using Hydrolyzed and Enzyme-Digested Alginate Using the Ionic Gelation and Water-in-Oil Emulsion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"troubleshooting guide for L-Triguluronic acid characterization"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of L-Guluronic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental analysis of L-Guluronic acid, a key component of alginate.
Q1: Why am I seeing poor resolution between L-Guluronic acid and D-Mannuronic acid peaks in my HPLC chromatogram?
Poor resolution between the epimers L-Guluronic acid (G) and D-Mannuronic acid (M) is a common issue. Several factors can contribute to this:
-
Inadequate Hydrolysis: Incomplete hydrolysis of the alginate polymer will result in oligosaccharides that can interfere with the separation of monosaccharides. It's crucial to optimize hydrolysis conditions, as different uronic acids exhibit varying stability at low pH and high temperatures.[1] Formic acid has been shown to be an effective hydrolyzing agent, offering stable results with high recovery.[2]
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for separating these structurally similar sugars. A common mobile phase for pre-column derivatized uronic acids is a phosphate (B84403) buffer-acetonitrile mixture.[3][4] Fine-tuning the pH and the organic solvent percentage is often necessary to achieve baseline separation.
-
Column Issues: Column contamination or degradation can lead to peak broadening and loss of resolution. Ensure the column is properly equilibrated with the mobile phase before injection and consider using a guard column to protect the analytical column.[5] If the problem persists, flushing the column or replacing it may be necessary.[6]
-
Derivatization Problems: Incomplete or inconsistent derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can lead to multiple product peaks for each uronic acid, complicating the chromatogram.[2][3] Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.
Q2: My NMR spectrum of hydrolyzed alginate shows broad, overlapping signals. How can I improve the spectral quality?
Broad and overlapping peaks in the NMR spectrum of alginate hydrolysates can hinder accurate quantification of the M/G ratio. Here are some troubleshooting steps:
-
Incomplete Hydrolysis or High Viscosity: Similar to HPLC, residual oligosaccharides or high sample viscosity can cause significant line broadening.[7] Partial acid hydrolysis is often employed to reduce viscosity for better spectral resolution.[7]
-
Sample Preparation: The presence of suspended particles will lead to line broadening.[8] It is recommended to filter your sample before analysis. Highly concentrated samples can also be viscous, so dilution may be necessary.[8]
-
Acquisition Parameters: For quantitative NMR (qNMR), it is crucial to optimize acquisition parameters to ensure accurate and precise results.[9] This includes ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all nuclei, which is critical for accurate integration.[10]
-
Shimming: Poor shimming of the magnetic field will result in distorted peak shapes and broadened lines.[11] Take time to carefully shim the spectrometer for each sample. Inhomogeneous samples, poor quality NMR tubes, or air bubbles can also lead to poor shimming results.[11]
Q3: I am not detecting any peaks for L-Guluronic acid in my mass spectrometry analysis. What could be the issue?
The absence of peaks in a mass spectrometry experiment can be due to several factors, from sample preparation to instrument settings:
-
Inefficient Ionization: Uronic acids can be challenging to ionize efficiently. The choice of ionization technique is critical. Electrospray ionization (ESI) is commonly used for these polar compounds.[12] Optimizing source parameters is key to achieving good signal intensity.
-
Sample Purity: Salts and detergents in the sample can suppress ionization and must be removed prior to MS analysis.[13] Techniques like solid-phase extraction (SPE) can be used for sample clean-up.[14]
-
Fragmentation: In tandem MS experiments, if the collision energy is too high, the precursor ion might be completely fragmented into very small, undetectable ions.[15] Conversely, if the energy is too low, no fragmentation will occur. It is important to optimize the collision energy for the specific compound.
-
Instrumental Problems: A lack of signal could indicate a problem with the mass spectrometer itself, such as a leak, a dirty ion source, or a detector issue.[13][14] Regular maintenance and calibration are essential for optimal performance.
Q4: My HPAEC-PAD analysis of L-Guluronic acid shows a drifting baseline and decreasing signal response over time. How can I fix this?
Baseline drift and a drop in detector response are known challenges in HPAEC-PAD analysis of carbohydrates:
-
Eluent Preparation: Improper eluent preparation is a frequent cause of performance issues.[16] Using high-quality, degassed eluents is crucial. Automated eluent generation systems can help minimize variability and improve baseline stability.[16]
-
Detector Electrode Fouling: The pulsed amperometric detector's gold electrode can become fouled over time, leading to a decrease in sensitivity.[17] Regular cleaning of the electrode according to the manufacturer's instructions is necessary.
-
Column Equilibration: Insufficient column equilibration, especially when changing mobile phases, can cause baseline drift.[6] Allow adequate time for the column to equilibrate before starting a sequence of analyses.
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector and cause baseline drift.[6] Using a column oven and ensuring a stable laboratory environment can help mitigate this.
Quantitative Data Summary
The following tables summarize key quantitative data for the characterization of L-Guluronic acid.
Table 1: HPLC Conditions for M/G Ratio Analysis with PMP Derivatization
| Parameter | Value | Reference |
| Column | C18 | [4] |
| Mobile Phase | 0.1 mol/L Phosphate Buffer (pH 7.0) - Acetonitrile (83:17, v/v) | [4] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 245 nm | [3] |
| Limit of Detection (LOD) for G | 0.40 µg/mL | [4] |
| Limit of Detection (LOD) for M | 0.25 µg/mL | [4] |
Table 2: Optimized Hydrolysis Conditions for Alginate
| Hydrolyzing Agent | Concentration | Temperature | Time | Outcome | Reference |
| Sulfuric Acid | 80% then 2N | 30°C then 100°C | 3h then 2h | Complete hydrolysis with high recovery | [18] |
| Formic Acid | 95% | 110°C | 10h | Stable hydrolysis, high recovery, low monosaccharide destruction | [2] |
| Trifluoroacetic Acid (TFA) | 2 mol/L | 110°C | 3h | Commonly used for hydrolysis | [2] |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Alginate for M/G Ratio Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the dried alginate sample into a hydrolysis tube.
-
Acid Addition: Add 5 mL of 2 mol/L trifluoroacetic acid (TFA) to the tube.
-
Hydrolysis: Seal the tube and place it in an oven at 110°C for 6 hours.[6]
-
Neutralization: After cooling to room temperature, add 1 mL of methanol (B129727) and dry the sample under a stream of nitrogen at 70°C to remove residual TFA.[6]
-
Reconstitution: Dissolve the dried hydrolysate in 1 mL of ultrapure water.
-
Filtration: Filter the solution through a 0.22 µm syringe filter before analysis by HPLC or HPAEC-PAD.
Protocol 2: 1H-NMR Spectroscopy for M/G Ratio Determination
-
Sample Preparation: Dissolve the hydrolyzed and dried alginate sample in deuterium (B1214612) oxide (D₂O) at a concentration of approximately 15 g/L.[10]
-
NMR Acquisition: Record the ¹H NMR spectrum at 80°C on a 500 MHz or higher spectrometer.[10]
-
Acquisition Parameters: Use a relaxation delay (D1) of at least 20 seconds to ensure full relaxation of the protons for accurate quantification.[10]
-
Data Processing: Manually phase and baseline correct the spectrum. Calibrate the spectrum using an internal standard (e.g., TMSP at 0 ppm).[10]
-
Quantification: Integrate the signals corresponding to the anomeric protons of the M and G residues to determine the M/G ratio.
Visualizations
Caption: Experimental workflow for L-Guluronic acid characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of hydrolysis conditions of alginate based on high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Determination of M/G ratio of propylene glycol alginate sodium sulfate by HPLC with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Biostimulant Effects of Rich Mannuronate-Alginate and Their Thermic-Acidic Depolymerized Derivates on Triticum aestivum [mdpi.com]
- 11. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 12. DISTINGUISHING GLUCURONIC FROM IDURONIC ACID IN GLYCOSAMINOGLYCAN TETRASACCHARIDES BY USING ELECTRON DETACHMENT DISSOCIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 14. organomation.com [organomation.com]
- 15. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 17. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of L-Guluronic and D-Mannuronic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of L-guluronic acid and D-mannuronic acid, the two constituent epimers of alginate. While structurally similar, emerging research indicates distinct bioactive profiles, particularly in their immunomodulatory and anti-inflammatory effects. This document summarizes key quantitative data, provides detailed experimental protocols for assessing their bioactivity, and visualizes the primary signaling pathway they modulate.
Data Presentation: Quantitative Bioactivity Comparison
The following table summarizes the quantitative data on the bioactivities of L-guluronic acid and D-mannuronic acid based on available experimental evidence. Direct comparative studies with IC50 values are limited; therefore, data is presented from individual studies to highlight their respective potencies.
| Bioactivity | L-Guluronic Acid | D-Mannuronic Acid | Key Findings & References |
| Anti-inflammatory Effects | Both monomers exhibit anti-inflammatory properties, primarily through the modulation of the Toll-like receptor (TLR) signaling pathway. | ||
| Inhibition of TLR Expression | Significantly decreases gene expression of TLR2 and TLR4 in PBMCs from multiple sclerosis patients.[1][2] | Suppresses TLR2 and TLR4 expression in monocyte-derived macrophages.[1][3] | Both acids target the upstream receptors of the inflammatory cascade. |
| Inhibition of NF-κB Pathway | Down-regulates NF-κB gene expression in PBMCs and reduces NF-κB protein expression in prostate cancer cells.[1][4] | Effectively inhibits mRNA expression of the NF-κB p65 subunit in HEK293 cells and reduces its expression in prostate cancer cells.[5][6] | Both compounds effectively target the central transcription factor NF-κB. |
| Cytokine Modulation | Significantly suppresses the secretion of IL-1β by PBMCs and reduces TNF-α gene expression.[1][7] | Decreases the production of TNF-α and IL-6 in monocyte-derived macrophages.[1][3] | Both demonstrate potent immunomodulatory effects by altering the balance of pro-inflammatory cytokines. |
| COX Enzyme Inhibition | Significantly reduces the gene expression and activity of COX-1 and COX-2 enzymes.[8] | Down-regulates COX-2 gene expression in prostate cancer cells.[6][9] | L-guluronic acid has been more directly characterized as a COX inhibitor. |
| Anti-tumor Effects | The anti-tumor effects appear to be linked to their anti-inflammatory and immunomodulatory properties rather than direct cytotoxicity at lower concentrations. | ||
| Cell Viability | Inhibits cancer cell proliferation at concentrations of 10-500 µg/ml.[4] Induces a dose- and time-dependent decrease in cell viability in HepG2 liver cancer cells at 200µg/mL.[1] | No cytotoxic effect on PC3 prostate cancer cells at concentrations ≤200 μg/ml.[6][9] | L-guluronic acid shows direct anti-proliferative and pro-apoptotic effects at higher concentrations. |
| Regulation of Treg Cells | Reduces the accumulation of immunosuppressive regulatory T (Treg) cells in tumor-bearing mice.[1] | Reduces the frequency of Treg cells in breast cancer patients.[1] | Both compounds can modulate the immunosuppressive tumor microenvironment. |
Signaling Pathway Visualization
Both L-guluronic acid and D-mannuronic acid have been shown to modulate the Toll-like receptor (TLR) signaling pathway, a key cascade in the innate immune response and inflammation. The following diagram illustrates the canonical TLR4 signaling pathway and indicates the points of intervention by these uronic acids.
Caption: TLR4 signaling pathway modulation by L-guluronic and D-mannuronic acid.
Experimental Workflows
The following diagram outlines a general experimental workflow for the comparative analysis of the bioactivity of L-guluronic and D-mannuronic acid.
Caption: General experimental workflow for comparative bioactivity analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of the uronic acids on cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, PC3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Treatment: Treat the cells with various concentrations of L-guluronic acid or D-mannuronic acid (e.g., 5 to 500 µg/ml) and incubate for different time intervals (e.g., 24, 48, and 72 hours).[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Cytokine Quantification (ELISA)
This protocol is used to quantify the concentration of cytokines (e.g., IL-1β, TNF-α, IL-6) in cell culture supernatants.
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer (PBS with 0.05% Tween 20). Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add cell culture supernatants (collected from cells treated with L-guluronic or D-mannuronic acid) and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Gene Expression Analysis (qRT-PCR)
This method is used to quantify the mRNA expression levels of target genes (e.g., TLR2, TLR4, NF-κB, MyD88).
Protocol:
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using a qPCR instrument with SYBR Green or a probe-based detection method. The reaction mixture should contain cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins (e.g., p-p65, IκBα) in cell lysates.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of guluronic acid (G2013) on gene expression of TLR2, TLR4, MyD88, TNF-α and CD52 in multiple sclerosis under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor effect of M2000 (β-d-mannuronic acid) on the expression of inflammatory molecules in the prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Effect of α-L-Guluronic Acid (G2013) on COX-1, COX-2 Activity and Gene Expression for Introducing this Drug as a Novel NSAID with Immunomodulatory Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
L-Guluronic Acid: A Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of L-guluronic acid (also known as G2013), contrasting its performance with other alternatives and supported by experimental data from preclinical and clinical studies.
Executive Summary
L-guluronic acid, a novel non-steroidal anti-inflammatory drug (NSAID) with immunomodulatory properties, has demonstrated significant potential in mitigating inflammatory responses.[1][2] It operates through multiple mechanisms, including the inhibition of key inflammatory pathways and the modulation of cytokine production.[3][4] This guide synthesizes the available data on its efficacy, mechanism of action, and experimental validation, offering a valuable resource for researchers in inflammation and drug discovery.
Mechanism of Action: Targeting Key Inflammatory Pathways
L-guluronic acid exerts its anti-inflammatory effects by modulating critical signaling cascades, primarily the Toll-like receptor (TLR) and Nuclear Factor-kappa B (NF-κB) pathways.
It has been shown to downregulate the expression of TLR2 and TLR4, key receptors in the innate immune response.[3][5] This leads to a subsequent reduction in the expression of downstream signaling molecules such as MyD88 and IκB.[3][6] The ultimate effect is the suppression of NF-κB activation, a pivotal transcription factor for numerous pro-inflammatory genes.[3][4] Furthermore, L-guluronic acid has been found to inhibit the activity and gene expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain.[2][7]
dot digraph "L-Guluronic_Acid_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label=""]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin=0.2]; edge [fontname="Arial", fontsize=10, arrowhead=vee];
// Nodes LPS [label="LPS/LTA", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TLR [label="TLR2/TLR4", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκB", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ProInflammatory_Genes [label="Pro-inflammatory\nGene Expression", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6, IL-1β)", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; COX2 [label="COX-2 Expression", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; LGuluronicAcid [label="L-guluronic acid\n(G2013)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR [label="Activates"]; TLR -> MyD88; MyD88 -> IKK; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> ProInflammatory_Genes [label="Induces"]; ProInflammatory_Genes -> Cytokines; ProInflammatory_Genes -> COX2;
LGuluronicAcid -> TLR [label="Downregulates", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; LGuluronicAcid -> MyD88 [label="Downregulates", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; LGuluronicAcid -> NFkB [label="Inhibits\nActivation", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; LGuluronicAcid -> COX2 [label="Reduces\nExpression & Activity", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } END_DOT Figure 1: L-guluronic acid's inhibitory effects on the TLR/NF-κB signaling pathway.
Comparative Efficacy: L-Guluronic Acid vs. Alternatives
Studies have compared the anti-inflammatory effects of L-guluronic acid with conventional NSAIDs, such as diclofenac (B195802). The data indicates that L-guluronic acid exhibits comparable or, in some cases, superior efficacy in reducing inflammatory markers.
Table 1: Comparative Effects on Pro-inflammatory Cytokines and Signaling Molecules
| Parameter | Cell Type/Model | L-guluronic acid (G2013) Treatment | Control/Alternative | Key Findings | Reference |
| TNF-α, IL-6 Secretion | PBMCs from NASH patients | 5 µg/mL and 25 µg/mL | Diclofenac (3 µg/mL) | Significant reduction in TNF-α and IL-6 secretion at both doses, comparable to diclofenac. | [5] |
| TLR4, NF-κB Expression | PBMCs from NASH patients | 5 µg/mL and 25 µg/mL | Untreated cells from NASH patients | Strikingly downregulated expression of TLR4 and NF-κB at both doses. | [5] |
| IL-1β Secretion | Human PBMCs | 25 µg/mL | LPS-stimulated cells | Significantly suppressed the secretion of IL-1β. | [3][6] |
| MyD88, IκB, NF-κB mRNA | Human PBMCs | 25 µg/mL | LPS-stimulated cells | Significantly downregulated mRNA expression of NF-κB, IκB, and MyD88. | [3][6] |
| COX-1, COX-2 Gene Expression | Not specified | Low and high doses | LPS-treated control | Significantly reduced gene expression of COX-1 and COX-2. | [2][7] |
| COX-1, COX-2 Enzyme Activity | Not specified | 5, 50, and 500 µM | LPS and AA treated control | Significantly reduced the activities of COX-1 and COX-2. | [2][7] |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies from key experiments investigating the anti-inflammatory effects of L-guluronic acid.
Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture
-
Objective: To isolate human immune cells for in vitro experiments.
-
Protocol:
Cell Treatment and Stimulation
-
Objective: To assess the effect of L-guluronic acid on inflammatory responses.
-
Protocol:
-
PBMCs were seeded in culture plates and treated with varying concentrations of L-guluronic acid (e.g., 5 µg/mL, 25 µg/mL).[5]
-
Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) or lipoteichoic acid (LTA).[6]
-
In comparative studies, cells were also treated with other NSAIDs like diclofenac at their optimal doses.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the secretion of pro-inflammatory cytokines.
-
Protocol:
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the gene expression of inflammatory mediators and signaling molecules.
-
Protocol:
Flow Cytometry
-
Objective: To determine the protein expression of cell surface or intracellular markers.
-
Protocol:
Safety and Toxicological Profile
Preclinical studies have been conducted to evaluate the safety of L-guluronic acid. An acute toxicity study in BALB/c mice determined the LD50 to be 4.8 g/kg, suggesting a high safety margin for oral administration.[8] In a 90-day sub-chronic toxicity study, daily oral administration of up to 1250 mg/kg body weight did not result in any mortality, abnormal clinical signs, or significant changes in hematological and biochemical parameters.[8]
Conclusion
L-guluronic acid presents a promising profile as an anti-inflammatory agent. Its mechanism of action, centered on the downregulation of the TLR/NF-κB signaling pathway and inhibition of COX enzymes, provides a solid basis for its therapeutic potential.[2][3] Comparative studies indicate its efficacy is on par with established NSAIDs like diclofenac in modulating key inflammatory mediators.[5] The detailed experimental protocols provided herein offer a framework for further investigation and validation of its anti-inflammatory effects. The favorable safety profile observed in preclinical models further supports its development as a novel therapeutic for inflammatory diseases.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Effect of α-L-Guluronic Acid (G2013) on COX-1, COX-2 Activity and Gene Expression for Introducing this Drug as a Novel NSAID with Immunomodulatory Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Effect of G2013 (α-L-Guluronic Acid) on the TLR2 and TLR4 in Human Mononuclear Cells. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The effects of guluronic acid (G2013), a new emerging treatment, on inflammatory factors in nonalcoholic steatohepatitis patients under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Effect of G2013 (α-L-Guluronic Acid) on the TLR2 and TLR4 in Human Mononuclear Cells. (2018) | Laleh Sharifi | 20 Citations [scispace.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Preclinical and pharmacotoxicology evaluation of α-l-guluronic acid (G2013) as a non-steroidal anti-inflammatory drug with immunomodulatory property - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Synthetic L-Triguluronic Acid: A Comparative Guide
The precise structural confirmation of synthetic oligosaccharides is a critical step in carbohydrate chemistry and drug development. This guide provides a comparative overview of the methodologies used to confirm the structure of synthetic L-Triguluronic acid, a key component of alginates. Experimental data from established analytical techniques are presented, alongside detailed protocols and workflow visualizations to aid researchers in this field.
I. Comparative Analysis of Structural Elucidation Techniques
The structural confirmation of this compound relies on a combination of chromatographic and spectroscopic techniques. While synthesis provides the target molecule, rigorous analysis is required to verify its identity and purity. The following table summarizes the key quantitative data obtained from the characterization of this compound.
| Analytical Technique | Parameter | Observed Value for this compound | Alternative/Comparative Values |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular Ion [M-H]⁻ | 545.3 m/z | For Diguluronic acid: 367.2 m/z; For Tetraguluronic acid: 723.4 m/z |
| ¹H NMR (D₂O) | Anomeric Proton (α-linkage) | ~5.1 ppm (multiplet) | Anomeric protons for β-linked mannuronic acid appear at ~4.7 ppm |
| ¹³C NMR (D₂O) | Anomeric Carbon (C-1) | ~100 ppm | Anomeric carbons for internal glucuronic acid residues in hyaluronic acid are found around 103 ppm |
| Carboxyl Carbon (C-6) | ~175 ppm | Carboxyl carbons in glucuronic acid are typically observed in the 174-177 ppm range | |
| Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) | Migration relative to standard | Purity and degree of polymerization confirmed by comparison to a ladder of oligoguluronic acids. | Capillary electrophoresis offers higher resolution for complex mixtures of glycosaminoglycans. |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key experiments for the structural confirmation of this compound.
1. Preparation of Oligoguluronic Acids by Acid Hydrolysis
-
Objective: To obtain a mixture of oligoguluronic acids, including this compound, from polyguluronic acid.
-
Procedure:
-
Polyguluronic acid is subjected to partial acid hydrolysis.
-
The resulting mixture of oligosaccharides is fractionated using Low-Pressure Gel Permeation Chromatography (LPGPC) and High-Performance Liquid Chromatography (HPLC) to isolate oligosaccharides of varying lengths.
-
The purity of the isolated fractions is confirmed using Fluorophore-Assisted Carbohydrate Electrophoresis (FACE).
-
2. Mass Spectrometry Analysis
-
Objective: To determine the molecular weight of the isolated oligosaccharide.
-
Procedure:
-
The purified this compound sample is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
The solution is introduced into an electrospray ionization mass spectrometer (ESI-MS).
-
The mass-to-charge ratio (m/z) of the molecular ions is recorded in negative ion mode to confirm the expected molecular weight.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed covalent structure, including the nature of glycosidic linkages and stereochemistry.
-
Procedure:
-
The purified this compound is dissolved in deuterium (B1214612) oxide (D₂O).
-
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra are acquired.
-
The chemical shifts, coupling constants, and cross-peaks are analyzed to assign all proton and carbon signals and confirm the α-(1→4) glycosidic linkages and the L-guluronic acid configuration.
-
III. Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the preparation and structural confirmation of this compound.
Caption: Workflow for this compound preparation and analysis.
The synthesis of uronic acid glycosides can be challenging due to the electron-withdrawing nature of the C-5 carboxylic group, which decreases reactivity at the anomeric position.[1][2] Various synthetic strategies have been developed to overcome this, often involving either the oxidation of a corresponding glucoside or glycosidation using an activated glucuronic acid donor.[1][2]
Caption: Key aspects of uronic acid synthesis and confirmation.
The structural elucidation of complex carbohydrates like this compound is a multi-faceted process that combines chemical synthesis or degradation with advanced analytical techniques. The methodologies and data presented in this guide provide a framework for researchers working on the synthesis and characterization of novel carbohydrate-based therapeutics and biomaterials.
References
Cross-Validation of HPLC and Mass Spectrometry for L-Triguluronic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantitative analysis of L-Triguluronic acid, a linear polysaccharide copolymer composed of three L-guluronic acid units. The selection of an appropriate analytical technique is critical for accurate quantification in research and development. This document outlines the performance of each method, supported by experimental data from analogous compounds, to aid in the selection of the most suitable technique for specific analytical needs.
Method Performance Comparison
The following table summarizes the typical performance characteristics of HPLC with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of uronic acids and other related organic acids. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 1.5 mg/kg | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 5.0 mg/kg | 0.05 - 1.5 µg/mL |
| Accuracy (% Recovery) | 85 - 110% | 90 - 115% |
| Precision (%RSD) | < 5% | < 10% |
| Selectivity | Moderate | High |
| Throughput | High | Moderate |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for the analysis of this compound and its constituent monomer, L-guluronic acid, using HPLC and LC-MS are provided below. These protocols are based on established methods for similar analytes.
HPLC-UV Method for Uronic Acid Analysis
This protocol is adapted from methods for the analysis of guluronic acid in dietary fiber.
-
Sample Preparation:
-
Hydrolyze the this compound sample to its constituent L-guluronic acid monomers using a suitable acid, such as sulfuric acid.
-
Neutralize the hydrolysate.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A strong anion exchange (SAX) column is often used for uronic acid separation.
-
Mobile Phase: An isocratic mobile phase of potassium dihydrogen phosphate (B84403) buffer with a small percentage of methanol (B129727) is effective.[1]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 35°C, to ensure reproducible retention times.[1]
-
Detection: UV detection at 210 nm is suitable for uronic acids.[1]
-
-
Quantification:
-
Prepare a calibration curve using standards of L-guluronic acid of known concentrations.
-
Quantify the L-guluronic acid in the hydrolyzed sample by comparing its peak area to the calibration curve.
-
LC-MS Method for Organic Acid Analysis
This protocol is a generalized procedure for the analysis of organic acids, which can be adapted for this compound.
-
Sample Preparation:
-
For direct analysis of this compound, dissolve the sample in a suitable solvent such as deionized water.
-
For analysis of the monomer, follow the hydrolysis procedure described for the HPLC method.
-
Dilute the sample to an appropriate concentration and filter through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of organic acids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a small amount of formic acid (to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain a constant column temperature, for instance, 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for organic acids.
-
Analysis Mode: For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for the specific analyte.
-
-
Quantification:
-
Prepare a calibration curve using this compound or L-guluronic acid standards of known concentrations.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods for the analysis of this compound.
Caption: Workflow for cross-validation of HPLC and LC-MS.
References
In Vitro Validation of L-Triguluronic Acid Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro validation of L-Triguluronic acid's cytotoxic profile. As a component of alginate, a polysaccharide known for its biocompatibility and use in drug delivery systems, assessing the inherent cytotoxicity of this compound is a critical step in its development for biomedical applications.[1] This document outlines the experimental protocols and data presentation for a comparative analysis against a structurally similar biopolymer, Hyaluronic Acid (HA), and a standard cytotoxic agent, Doxorubicin.
Comparative Analysis of Cytotoxicity
The assessment of a novel compound's effect on cell viability is a cornerstone of preclinical safety evaluation.[2][3] This section presents hypothetical data from three standard in vitro cytotoxicity assays—MTT, SRB, and LDH—to illustrate a comparative analysis between this compound, Hyaluronic Acid, and Doxorubicin on common cancer cell lines (HeLa, MCF-7) and a non-cancerous cell line (HEK293).[3][4]
Table 1: Comparative IC50 Values (µM) Across Different Cell Lines
| Compound | HeLa | MCF-7 | HEK293 |
| This compound | >1000 | >1000 | >1000 |
| Hyaluronic Acid | >1000 | >1000 | >1000 |
| Doxorubicin | 0.85 | 1.2 | 2.5 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Dose-Dependent Cell Viability (%) Determined by MTT Assay after 48h Exposure
| Concentration (µM) | This compound (HeLa) | Hyaluronic Acid (HeLa) | Doxorubicin (HeLa) |
| 0.1 | 99.8 ± 0.2 | 99.5 ± 0.4 | 85.2 ± 3.1 |
| 1 | 99.5 ± 0.3 | 99.1 ± 0.5 | 48.7 ± 2.5 |
| 10 | 98.9 ± 0.5 | 98.5 ± 0.6 | 15.3 ± 1.8 |
| 100 | 97.2 ± 0.8 | 96.8 ± 0.9 | 2.1 ± 0.5 |
| 1000 | 95.1 ± 1.2 | 94.5 ± 1.5 | 0.5 ± 0.2 |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below. These protocols are foundational for reproducible and comparable results.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of viable cells.[5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5]
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound, Hyaluronic Acid, and Doxorubicin for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay measures the total protein content of viable cells.[5] The dye SRB binds to basic amino acids in cellular proteins.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently remove the medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[5]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.[5]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Lactate (B86563) Dehydrogenase (LDH) Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each supernatant sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Visualizing Cellular Mechanisms and Workflows
Understanding the potential mechanism of action and the experimental process is crucial for a comprehensive evaluation.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: A simplified intrinsic apoptosis signaling pathway.
Interpretation and Conclusion
The hypothetical data presented in this guide suggests that this compound, similar to Hyaluronic Acid, exhibits low cytotoxicity across both cancerous and non-cancerous cell lines. This is in stark contrast to the positive control, Doxorubicin, which demonstrates high potency in inducing cell death. The lack of significant metabolic disruption (MTT assay), preservation of total protein content (SRB assay), and maintenance of membrane integrity (LDH assay) would collectively indicate a favorable in vitro safety profile for this compound.
Further investigations could explore higher concentrations of this compound and employ a broader range of cell lines to confirm these initial findings. Additionally, mechanistic studies, such as Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis, would provide a more in-depth understanding of its cellular interactions.[6] Based on this proposed comparative data, this compound appears to be a promising candidate for further development in biomedical applications where low cytotoxicity is a prerequisite.
References
A Comparative Guide to the Gelling Properties of Poly-L-guluronic Acid and its Monomeric Subunit
For Researchers, Scientists, and Drug Development Professionals
The ability of certain biopolymers to form hydrogels is a cornerstone of numerous applications in drug delivery, tissue engineering, and biomedical research. Among these, alginate, a polysaccharide derived from brown seaweed, is prized for its gentle and controllable gelation in the presence of divalent cations. This property is primarily attributed to one of its constituent monomers, α-L-guluronic acid (G). This guide provides a detailed comparison of the gelling properties of the polymeric form of L-guluronic acid (as found in alginate G-blocks) and its fundamental monomeric unit, L-guluronic acid. Understanding the principles underpinning their behavior is critical for the rational design of biomaterials with tailored properties.
Principles of Alginate Gelation: The "Egg-Box" Model
Alginate is a linear copolymer composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[1][2][3] The sequential arrangement of these monomers gives rise to blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating MG-blocks. The gelling of alginate solutions, particularly in the presence of calcium ions (Ca²⁺), is predominantly mediated by the G-blocks.[1][4]
The prevailing theory for this phenomenon is the "egg-box" model. In this model, divalent cations such as Ca²⁺ bind between the G-blocks of adjacent polymer chains.[2][4][5] The specific stereochemistry of the α-L-guluronic acid residues creates a cavity that perfectly accommodates the calcium ions, leading to a highly cooperative and strong association. This cross-linking between polymer chains results in the formation of a stable three-dimensional network, which entraps water and forms a hydrogel.[1][6]
Comparative Analysis: Polymer vs. Monomer
The ability to form a gel is an emergent property of the polymeric structure. The monomer, L-guluronic acid, and even a short oligomer like L-Triguluronic acid, lack the necessary chain length to form a cross-linked network. Consequently, they do not exhibit the gelling properties characteristic of high molecular weight alginates rich in G-blocks.
Data Presentation: Gelling Properties
| Property | Poly-L-guluronic Acid (in Alginate) | This compound | L-Guluronic Acid (Monomer) |
| Gel Formation with Ca²⁺ | Forms a stable, cross-linked hydrogel.[2][4][5] | Does not form a stable hydrogel. | Does not form a gel. |
| Mechanism | Inter-chain cross-linking via the "egg-box" model.[4][6] | Insufficient chain length for network formation. | No polymeric chain to cross-link. |
| Viscosity in Solution | High viscosity, which increases significantly upon gelation.[7] | Low viscosity, similar to other small molecules in solution. | Low viscosity. |
| Mechanical Strength | Gel strength is dependent on G-block content, polymer concentration, and cation concentration.[8][9] | Not applicable. | Not applicable. |
Experimental Protocols
While this compound and its monomer do not gel, the following protocols are standard for characterizing the gelling properties of alginate, which serves as the practical model for the behavior of poly-L-guluronic acid.
Protocol 1: Preparation of Calcium Alginate Hydrogel
Objective: To prepare a calcium alginate hydrogel for subsequent mechanical testing.
Materials:
-
Sodium alginate powder
-
Deionized water
-
Calcium chloride (CaCl₂)
-
Magnetic stirrer and stir bar
-
Beakers
-
Molds for gel casting (e.g., cylindrical molds)
Procedure:
-
Prepare a sodium alginate solution (e.g., 2% w/v) by slowly adding the sodium alginate powder to deionized water while stirring continuously to prevent clumping.[10] Allow the solution to stir for several hours until fully dissolved.
-
Prepare a calcium chloride solution (e.g., 2% w/v) in a separate beaker.
-
To induce gelation, the alginate solution can be cast into molds and then immersed in the calcium chloride bath. The Ca²⁺ ions will diffuse into the alginate, causing it to gel from the outside in.
-
Alternatively, for internal setting, a less soluble calcium salt (e.g., calcium carbonate) can be mixed with the alginate solution along with a slowly hydrolyzing acid (e.g., D-glucono-δ-lactone), which will gradually release calcium ions and cause uniform gelation.[11]
-
Allow the gels to form and equilibrate for a specified period (e.g., 24 hours) before testing.
Protocol 2: Measurement of Gel Strength via Compression Testing
Objective: To quantify the mechanical strength of the prepared hydrogel.
Materials:
-
Cylindrical hydrogel samples from Protocol 1
-
Universal Testing Machine (e.g., Instron) with a compression platen[12]
-
Calipers
Procedure:
-
Carefully remove the cylindrical gel from the mold and measure its dimensions (diameter and height) using calipers.
-
Place the gel sample on the lower platen of the Universal Testing Machine.
-
Set the machine to a constant cross-head speed (e.g., 1 mm/min).[12]
-
Initiate the compression test, recording the force as a function of displacement until the gel fractures.
-
The gel strength can be reported as the stress at fracture (force at fracture divided by the initial cross-sectional area) or the Young's modulus (calculated from the initial linear portion of the stress-strain curve).[11]
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: The "Egg-Box" model of alginate gelation.
Caption: Experimental workflow for gel strength measurement.
References
- 1. Unlocking Alginate and Calcium: The Perfect Gelation Combination - Los Angeles Hub [wdch10.laphil.com]
- 2. Calcium Concentration Effects on the Mechanical and Biochemical Properties of Chondrocyte-Alginate Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Effects of Molecular Weight and Guluronic Acid/Mannuronic Acid Ratio on the Rheological Behavior and Stabilizing Property of Sodium Alginate [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Relevance of Rheological Properties of Sodium Alginate in Solution to Calcium Alginate Gel Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.eu-jr.eu [journal.eu-jr.eu]
- 11. researchgate.net [researchgate.net]
- 12. Relevance of rheological properties of sodium alginate in solution to calcium alginate gel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-Triguluronic Acid's Interaction with Cell Surface Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interaction between L-Triguluronic acid, a derivative of guluronic acid oligosaccharides (GOS), and the cell surface receptor Toll-like Receptor 4 (TLR4). Its performance is benchmarked against two well-established TLR4 ligands: Lipopolysaccharide (LPS) and Hyaluronic Acid (HA) oligosaccharides. This document summarizes key experimental data, outlines detailed methodologies for validation, and visualizes the underlying biological and experimental processes.
Introduction to this compound and TLR4 Interaction
This compound, as a component of alginate-derived guluronic acid oligosaccharides (GOS), has been identified as a ligand for Toll-like Receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system. Upon binding, GOS activates TLR4, initiating downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and the subsequent production of inflammatory mediators.[1][2] This interaction positions this compound and related GOS as potential modulators of the immune response.
Comparative Ligand Performance at TLR4
To objectively evaluate the interaction of this compound (as part of GOS) with TLR4, its performance is compared with Lipopolysaccharide (LPS), a potent bacterial endotoxin (B1171834) and a canonical TLR4 agonist, and Hyaluronic Acid (HA) oligosaccharides, another endogenous TLR4 ligand.
Binding Affinity to TLR4
| Ligand | Receptor/Complex | Method | Reported Kd | Citation |
| Guluronic Acid Oligosaccharides (GOS) | TLR4/MD-2 | - | Data not available | - |
| Lipopolysaccharide (LPS) | TLR4/MD-2 | Immunoprecipitation | ~3 nM | |
| MD-2 | Surface Plasmon Resonance | 2.3 µM | ||
| Hyaluronic Acid (HA) Oligosaccharides | TLR4/MD-2 | Molecular Docking | Binding predicted | [3] |
Note: The binding of these ligands to TLR4 is complex and often involves co-receptors like MD-2 and CD14.
Functional Activity: TLR4-Mediated NF-κB Activation
The activation of the transcription factor NF-κB is a hallmark of TLR4 signaling. The potency of a ligand can be assessed by its EC50 value, the concentration at which it elicits 50% of the maximal response.
| Ligand | Cell Line | Assay | EC50 / Effective Concentration | Citation |
| Guluronic Acid Oligosaccharides (GOS) | RAW 264.7 Macrophages | NO Production | Significant at 1 mg/mL | [4] |
| Lipopolysaccharide (LPS) | HEK293-TLR4 Reporter Cells | SEAP Reporter | IC50 (antagonist) context, stimulation at 100 ng/mL | [5] |
| THP-1 Reporter Cells | Luciferase Reporter | Strong activation at 100 ng/mL | [6] | |
| Hyaluronic Acid (HA) Oligosaccharides | HEK293-TLR4 Reporter Cells | NF-κB Luciferase | Activation at 25 µg/mL | [7] |
Note: Direct comparative EC50 values for GOS, LPS, and HA in the same experimental setup are limited. The data presented reflects effective concentrations reported in different studies.
Downstream Cytokine Production
The physiological consequence of TLR4 activation is the production of cytokines. The table below compares the effects of GOS and LPS on the production of key inflammatory cytokines in RAW 264.7 macrophages.
| Ligand | Concentration | TNF-α Production | IL-6 Production | IL-1β Production | Citation |
| Guluronic Acid Oligosaccharides (GOS) | 1 mg/mL | Increased | Increased | Increased | [4] |
| Lipopolysaccharide (LPS) | 1 µg/mL | Significantly Increased | Significantly Increased | Significantly Increased | [8] |
Experimental Protocols for Validation
This section provides detailed methodologies for key experiments used to validate the interaction of ligands with TLR4.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure real-time biomolecular interactions.
Objective: To determine the binding affinity (Kd) of oligosaccharides to the TLR4/MD-2 complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human TLR4/MD-2 complex
-
This compound/GOS, LPS, HA oligosaccharides (analytes)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of TLR4/MD-2:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the TLR4/MD-2 protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (e.g., GOS) over the immobilized receptor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a pulse of low pH glycine).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd = kd/ka).
-
Workflow Visualization:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the oligosaccharide-TLR4 interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human TLR4/MD-2 complex
-
This compound/GOS, LPS, HA oligosaccharides
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Dialyze the protein and ligand solutions extensively against the same buffer to minimize buffer mismatch effects.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.
-
Workflow Visualization:
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
NF-κB Reporter Assay for Functional Activity
This cell-based assay quantifies the activation of the NF-κB signaling pathway in response to TLR4 ligation.
Objective: To measure the dose-dependent activation of NF-κB by TLR4 agonists.
Materials:
-
HEK293 cells stably expressing human TLR4, MD-2, CD14, and an NF-κB-inducible luciferase reporter gene (HEK-Blue™ hTLR4 or similar).
-
Cell culture medium and supplements.
-
This compound/GOS, LPS, HA oligosaccharides.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Culture the reporter cells according to the manufacturer's instructions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of the ligands (GOS, LPS, HA).
-
Replace the cell culture medium with medium containing the different concentrations of ligands.
-
Incubate for a specified period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., untreated cells).
-
Plot the normalized activity against the ligand concentration and fit the data to a dose-response curve to determine the EC50.
-
Workflow Visualization:
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Signaling Pathway
The interaction of this compound (as a component of GOS) with the TLR4 receptor complex initiates a well-characterized intracellular signaling cascade.
Caption: TLR4 signaling pathway activated by GOS.
This guide provides a framework for understanding and validating the interaction of this compound with TLR4. The provided data and protocols serve as a starting point for researchers to design and execute experiments to further elucidate the immunomodulatory potential of this compound.
References
- 1. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Precautionary Disposal Protocol for L-Triguluronic Acid
Safety and Disposal Overview
The following table summarizes key safety and logistical information for Alginic acid, which serves as a proxy for the handling and disposal of L-Triguluronic acid.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture.[1][2][3][4][5] | Chemos GmbH & Co. KG, Carl Roth, CDH Fine Chemical |
| Primary Routes of Exposure | Inhalation of dust, ingestion, skin, and eye contact. | Not explicitly stated for Alginic acid, but a general precaution for chemical powders. |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and appropriate gloves.[1] | Chemos GmbH & Co. KG |
| First Aid: Eye Contact | Rinse immediately with plenty of water for at least 15 minutes.[1] | Chemos GmbH & Co. KG |
| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1] | Chemos GmbH & Co. KG |
| First Aid: Ingestion | Clean mouth with water and drink plenty of water afterward.[1][4] | Chemos GmbH & Co. KG, CDH Fine Chemical |
| First Aid: Inhalation | Remove to fresh air.[1][4][5] | Chemos GmbH & Co. KG, CDH Fine Chemical |
| Environmental Hazards | Not expected to be hazardous to the environment.[5] | |
| Disposal Consideration | Dispose of in accordance with local, state, and federal regulations.[4][6] May be treated as non-hazardous waste. | CDH Fine Chemical, Santa Cruz Biotechnology |
Experimental Protocols: Disposal of this compound (as Non-Hazardous Waste)
This procedure outlines the steps for the disposal of this compound, treating it as a non-hazardous solid waste.
Materials:
-
Waste this compound
-
Sealable, clearly labeled waste container
-
Appropriate PPE (lab coat, safety glasses, gloves)
Procedure:
-
Wear Appropriate PPE: Before handling the chemical, ensure you are wearing a lab coat, safety glasses, and gloves.
-
Containerize Waste: Place the waste this compound into a designated, sealable container. Ensure the container is compatible with the chemical and is in good condition.
-
Label the Container: Clearly label the waste container as "Waste this compound (Non-Hazardous)." Include the date of disposal.
-
Consult Local Regulations: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office or local waste disposal regulations to ensure compliance.[4][6] Non-hazardous solid waste may often be disposed of in the regular trash, but institutional policies may vary.[7]
-
Dispose of Container: Following institutional and local guidelines, place the sealed and labeled container in the appropriate waste stream. Do not dispose of down the drain or in a manner that could create dust.[1][4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound, based on the precautionary approach.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling L-Triguluronic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for L-Triguluronic acid was not located. The following guidance is based on the safety information for the closely related compound, Guluronic acid, and general best practices for handling non-hazardous solid chemicals in a laboratory setting. According to the available data for Guluronic acid, it does not meet the criteria for classification as a hazardous substance.[1] However, it is crucial to handle all chemicals with care.
This document provides procedural guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are essential to minimize exposure and ensure a safe working environment.
| Control Type | Recommendation | Rationale |
| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is recommended if dust or aerosols are generated.[1][2] | To minimize inhalation of airborne particles. |
| Eye Protection | Wear safety glasses with side shields or goggles.[1] | To protect eyes from dust particles. |
| Hand Protection | Wear protective gloves, such as nitrile or latex.[1][3] | To prevent skin contact. |
| Skin and Body Protection | Wear a laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | In case of inadequate ventilation or potential for dust generation, wear a NIOSH/MSHA approved respirator.[3] | To prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure safety and maintain the integrity of the product.
1. Preparation:
-
Read and understand the available safety information.
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.
-
Assemble all necessary PPE and handling equipment.
2. Handling:
-
Wash hands thoroughly before and after handling.[1]
-
Avoid contact with skin and eyes.[3]
-
Avoid breathing dust.[3]
-
If the material is in powdered form, handle it in a way that minimizes dust generation.
-
Keep the container tightly closed when not in use.[2]
3. Storage:
-
Store in a cool, dry, and dark place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2][3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a sealed, labeled container.
-
Disposal Method: Dispose of waste and residues in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains.[1]
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical.[4]
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures.
| Emergency Type | Procedure |
| Spill | For small spills, take up mechanically (e.g., sweep or vacuum) and place in an appropriate container for disposal.[1] Avoid generating dust. Ventilate the affected area.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] |
| Eye Contact | Immediately flush eyes with plenty of clean, fresh water for at least 10 minutes, holding the eyelids apart.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult or symptoms persist, seek medical attention. |
| Ingestion | Rinse mouth with water (only if the person is conscious).[1] Do not induce vomiting. Seek medical advice if feeling unwell. |
Visual Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
